Globotriose
Descripción
Propiedades
Número CAS |
66580-68-5 |
|---|---|
Fórmula molecular |
C18H32O16 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8+,9-,10+,11+,12+,13+,14-,15-,16-,17+,18-/m1/s1 |
Clave InChI |
OXEVOBRQLSFMMV-MQGWWLBPSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Gal-1-4-Gal-1-4-Glc Galalpha1-4Galbeta1-4Glc Galp-1-4-Galp-Glcp globotriaose globotriose P(k) trisaccharide |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Globotriose
This guide provides a comprehensive overview of the chemical structure of Globotriose, catering to researchers, scientists, and professionals in drug development. It delves into its molecular architecture, physicochemical properties, and the experimental methodologies employed for its synthesis and structural elucidation.
This compound, a biologically significant trisaccharide, is a key player in various cellular recognition processes and serves as a receptor for certain bacterial toxins. A thorough understanding of its structure is paramount for developing novel therapeutics and diagnostic tools.
Chemical Structure and Properties of this compound
This compound is a linear trisaccharide with the systematic name α-D-Galactopyranosyl-(1→4)-β-D-Galactopyranosyl-(1→4)-D-Glucopyranose.[1] Its chemical formula is C₁₈H₃₂O₁₆, and it has a molecular weight of 504.44 g/mol .[2] The molecule consists of three monosaccharide units linked by glycosidic bonds: a terminal α-D-galactose, a central β-D-galactose, and a reducing D-glucose unit at the other end.
The linkage between the terminal galactose and the central galactose is an α-(1→4) glycosidic bond, while the linkage between the central galactose and the glucose unit is a β-(1→4) glycosidic bond. The anomeric carbon of the glucose unit is free, making this compound a reducing sugar.
Key Structural Features:
-
Monosaccharide Composition: D-Galactose, D-Galactose, D-Glucose
-
Linkage: α-(1→4) and β-(1→4) glycosidic bonds
-
Anomeric Configuration: The terminal galactose has an α-anomeric configuration, the central galactose has a β-anomeric configuration, and the glucose unit has a free anomeric carbon.
-
Synonyms: Gb₃, Pk trisaccharide, Galα(1-4)Galβ(1-4)Glc
Quantitative Structural Data
| Parameter | Value (Å or °) | Source |
| Bond Lengths (Å) | ||
| C-C | 1.523 | [3] |
| C-O (ring) | 1.420 | [3] |
| C-O (hydroxyl) | 1.420 | [3] |
| C-H | 1.098 | [3] |
| O-H | 0.968 | [3] |
| **Bond Angles (°) ** | ||
| C-O-C (ring) | 113.8 | [3] |
| C-C-C | ~109.5 | Theoretical |
| C-C-O | ~109.5 | Theoretical |
| C-O-H | ~109.5 | Theoretical |
Disclaimer: The data presented in this table are for α-D-glucose and are intended to provide a general reference for the bond lengths and angles within the monosaccharide units of this compound. Specific values for this compound may vary due to the influence of glycosidic linkages and overall molecular conformation.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound using a recombinant α-1,4-galactosyltransferase.
Materials:
-
Lactose (B1674315) (acceptor substrate)
-
UDP-galactose (donor substrate)
-
Recombinant α-1,4-galactosyltransferase (e.g., from Neisseria meningitidis)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme cofactors (if required, e.g., MnCl₂)
-
Quenching solution (e.g., 1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino-based column) for product purification and analysis.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing lactose, UDP-galactose, and the α-1,4-galactosyltransferase in the reaction buffer. The optimal concentrations of substrates and enzyme should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a specific duration (e.g., several hours to overnight).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as 1 M HCl, to denature the enzyme.
-
Purification: Purify the synthesized this compound from the reaction mixture using HPLC.
-
Analysis: Confirm the identity and purity of the this compound product using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Structural Elucidation of Trisaccharides by NMR Spectroscopy
This protocol outlines a general workflow for determining the structure of a trisaccharide like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
Materials:
-
Purified trisaccharide sample
-
D₂O (deuterium oxide) for sample dissolution
-
NMR spectrometer (e.g., 500 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the purified trisaccharide sample in D₂O.
-
1D ¹H NMR Spectroscopy: Acquire a one-dimensional proton (¹H) NMR spectrum. This provides initial information on the number and types of protons present, including the characteristic anomeric proton signals.[4]
-
2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish proton-proton correlations within each monosaccharide residue. This helps in assigning the signals of coupled protons.
-
2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment reveals the entire spin system of each monosaccharide, allowing for the complete assignment of all proton signals within a single sugar ring.
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates proton signals with their directly attached carbon-13 (¹³C) signals, enabling the assignment of the carbon spectrum.
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkages between the monosaccharide units by observing correlations between the anomeric proton of one residue and a carbon atom of the adjacent residue.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons. Inter-residue NOE/ROE signals across the glycosidic linkage are used to determine the stereochemistry (α or β) of the linkage and the overall three-dimensional conformation of the trisaccharide.[5]
-
Data Analysis: Integrate the data from all NMR experiments to determine the monosaccharide composition, the sequence, the position and configuration of the glycosidic linkages, and the conformational preferences of the trisaccharide.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the enzymatic synthesis of this compound from lactose and UDP-galactose, catalyzed by α-1,4-galactosyltransferase.
Caption: Enzymatic synthesis of this compound.
Experimental Workflow for this compound Synthesis and Purification
This diagram outlines the key steps involved in the laboratory synthesis and subsequent purification of this compound.
Caption: Workflow for this compound synthesis.
References
- 1. This compound | 66580-68-5 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 2. This compound | C18H32O16 | CID 194232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ALPHA-D-GLUCOSE: PRECISE DETERMINATION OF CRYSTAL AND MOLECULAR STRUCTURE BY NEUTRON-DIFFRACTION ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02970A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Globotriose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of globotriose, a biologically significant trisaccharide. This document covers its nomenclature and synonyms, biochemical roles, relevant experimental protocols, and key quantitative data, serving as a vital resource for professionals in research and drug development.
Nomenclature and Synonyms
This compound is a trisaccharide composed of two galactose residues and one glucose residue. Its systematic and common names, along with various synonyms, are crucial for accurate identification in scientific literature and databases.
| Identifier Type | Identifier | Source |
| IUPAC Name | α-D-Galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucose | [1][2] |
| Systematic Name | O-α-D-Galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-D-glucose | [1][2] |
| Common Abbreviation | Gb3 | [1][2] |
| Other Synonyms | Pk antigen, CD77, Ceramide trihexoside (when attached to a ceramide) | [3] |
| Chemical Formula | C18H32O16 | [4] |
| CAS Number | 66580-68-5 | [4] |
Biochemical Roles and Signaling Pathways
This compound, primarily as a component of the glycosphingolipid globotriaosylceramide (Gb3), plays a critical role in various cellular processes, including signal transduction and as a receptor for toxins and pathogens.
Biosynthesis and Catabolism
The synthesis and degradation of globotriaosylceramide (Gb3) are tightly regulated enzymatic processes occurring in the Golgi apparatus and lysosomes, respectively.
Biosynthesis of Globotriaosylceramide (Gb3):
The synthesis of Gb3 begins with the formation of ceramide in the endoplasmic reticulum. The subsequent glycosylation steps occur in the Golgi apparatus:
-
Glucosylceramide (GlcCer) formation: Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide.[5]
-
Lactosylceramide (LacCer) formation: Lactosylceramide synthase (a β-1,4-galactosyltransferase) adds a galactose residue from UDP-galactose to GlcCer.[5]
-
Globotriaosylceramide (Gb3) formation: α-1,4-galactosyltransferase (Gb3 synthase) transfers a galactose residue from UDP-galactose to LacCer, completing the synthesis of Gb3.[5]
Catabolism of Globotriaosylceramide (Gb3):
The degradation of Gb3 occurs in the lysosome and is catalyzed by the enzyme α-galactosidase A (α-Gal A). This enzyme sequentially removes the terminal α-linked galactose residue from Gb3.[1] A deficiency in α-galactosidase A leads to the accumulation of Gb3 in lysosomes, causing the X-linked lysosomal storage disorder known as Fabry disease.[1][6]
References
- 1. Shiga Toxin Facilitates Its Retrograde Transport by Modifying Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Shiga Toxin Receptor Globotriaosylceramide as Therapeutic Target in Shiga Toxin E. coli Mediated HUS [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Shiga toxin targets the podocyte causing hemolytic uremic syndrome through endothelial complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytosis and retrograde transport of Shiga toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Functions of Globotriose: A Technical Guide for Researchers
Abstract
Globotriose (Galα1-4Galβ1-4Glc), the carbohydrate moiety of the glycosphingolipid globotriaosylceramide (Gb3), is a critical molecule in cellular biology with diverse and significant functions. Predominantly located on the outer leaflet of the plasma membrane, it plays a pivotal role in host-pathogen interactions, cellular signaling, and is centrally implicated in the pathophysiology of lysosomal storage diseases. This technical guide provides an in-depth exploration of the biological functions of this compound in cells, detailing its synthesis and degradation, its role as a receptor, and its involvement in signal transduction. This document includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for the scientific community.
Introduction to this compound (Gb3)
Globotriaosylceramide (Gb3), also known as CD77, is a neutral glycosphingolipid composed of a ceramide lipid anchor linked to the trisaccharide this compound. The structure and cellular localization of Gb3 are fundamental to its functions. It is often found concentrated in lipid rafts, specialized microdomains of the plasma membrane that are critical for signal transduction.[1]
Synthesis and Degradation
The synthesis of Gb3 is a sequential process occurring in the Golgi apparatus, involving the stepwise addition of monosaccharides by specific glycosyltransferases.[2] The degradation of Gb3, conversely, takes place in the lysosomes, where hydrolytic enzymes catabolize the molecule.
A deficiency in the lysosomal enzyme α-galactosidase A (α-Gal A) leads to the accumulation of Gb3, which is the hallmark of Fabry disease, a rare X-linked genetic disorder.[3][4] This accumulation in various cell types, including endothelial cells, leads to progressive organ damage, affecting the kidneys, heart, and nervous system.[5][6]
Biological Functions of this compound
Receptor for Toxins and Pathogens
One of the most well-characterized functions of Gb3 is its role as a high-affinity receptor for Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7).[7][8][9][10] The B-subunit of the Shiga toxin pentamer binds to multiple Gb3 molecules on the cell surface, a crucial step for toxin internalization.[8][11] This interaction is characterized by a high affinity, which can be attributed to the multivalent binding between the toxin and clustered Gb3 molecules.[11] Stx1 and Stx2, the two major types of Shiga toxins, exhibit differential binding affinities for various Gb3 isoforms.[4]
Role in Cellular Signaling
Beyond its role as a passive receptor, the binding of ligands to Gb3 can initiate intracellular signaling cascades.
Shiga Toxin-Induced Signaling: Upon binding of Shiga toxin to Gb3, the complex is internalized via clathrin-dependent or -independent endocytosis and undergoes retrograde transport through the trans-Golgi network and Golgi apparatus to the endoplasmic reticulum (ER).[8][12] This trafficking is essential for the toxin's A-subunit to be translocated into the cytosol, where it inhibits protein synthesis by cleaving a specific adenine (B156593) residue in the 28S rRNA of the 60S ribosomal subunit.[8][12] This inhibition of protein synthesis triggers a ribotoxic stress response, leading to the activation of signaling pathways, including mitogen-activated protein kinases (MAPKs).[12] Ultimately, this cascade of events can induce apoptosis, or programmed cell death, involving the activation of caspases 8, 9, and 3.[13][14]
Signaling Independent of Toxin Activity: Emerging evidence suggests that Gb3 may also participate in cellular signaling independently of pathogenic ligands. As a component of lipid rafts, it can modulate the activity of transmembrane receptors and signaling proteins. Further research is needed to fully elucidate these intrinsic signaling roles.
Quantitative Data
Table 1: Binding Affinities of Shiga Toxins to this compound-Containing Molecules
| Ligand | Toxin | Method | Dissociation Constant (Kd) / IC50 | Reference |
| Pk trisaccharide dimer | SLT-I | Glycoconjugate Binding Assay | 10⁻⁵ M | [15] |
| Gb3 polymer 1:17s | Stx1 B subunit | Surface Plasmon Resonance | 0.17 µM (IC50) | [1] |
| Gb3 in lipid environment | Stx1 | ELISA | 6.4 nM | [4] |
| Gb4 in lipid environment | Stx1 | ELISA | 14 nM | [4] |
| Gb3/Gb4 mixture in lipid environment | Stx1 | ELISA | 3.2 nM | [4] |
Table 2: this compound (Gb3) and Lyso-Gb3 Concentrations in Fabry Disease
| Analyte | Condition | Sample Type | Concentration | Reference |
| Gb3 | Healthy Controls | EDTA-Plasma | < 4 mg/L | [16] |
| Gb3 | Healthy Controls | Urine | < 10 µ g/mmol creatinine | [16] |
| Gb3 | Fabry Disease (Hemizygotes) | Plasma & Urine | Significantly elevated | [2][16] |
| Lyso-Gb3 | Healthy Controls | Plasma | 0.4 (±0.1) pmol/mL | [17] |
| Lyso-Gb3 | Fabry Disease (Hemizygotes) | Plasma | 94.4 (±25.8) pmol/mL | [17] |
| Lyso-Gb3 | Fabry Disease (Heterozygotes) | Plasma | 9.6 (±5.8) pmol/mL | [17] |
Table 3: Kinetic Parameters of α-Galactosidase A (α-Gal A)
| Enzyme Source/Substrate | Km | kcat | Vmax | pH | Reference |
| Human α-Gal A / p-nitrophenyl-α-d-galactoside | 8.3 ± 0.5 mM | 63.5 ± 0.1 s⁻¹ | - | 4.5 | [18] |
| Human α-Gal A / Synthetic substrate | 144 µM | - | 5.74 pmol/min | 5.9 | [7] |
| Human α-Gal A / Synthetic substrate | 102 µM | - | 2.76 pmol/min | 4.5 | [7] |
| Soybean α-Gal A / Raffinose (B1225341) | 3.0 mM | - | - | - | [6] |
| Soybean α-Gal A / Stachyose (B150584) | 4.79 mM | - | - | - | [6] |
| PRX-102 / Gb3-NBD | 28.5 ± 2.9 µM | 0.070 ± 0.002 s⁻¹ | 87.9 ± 2.6 nM/min | - | [19] |
Experimental Protocols
Quantification of Gb3 by Mass Spectrometry
This protocol provides a general workflow for the quantification of Gb3 in plasma or urine.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Further purify the lipid extract using an SPE column to enrich for glycosphingolipids and remove interfering substances.[16]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Construct a calibration curve using standards with known Gb3 concentrations.
-
Calculate the concentration of Gb3 in the samples by comparing their peak areas to those of the internal standard and the calibration curve.
-
Immunofluorescence Staining of Gb3 in Adherent Cells
This protocol outlines the steps for visualizing the cellular localization of Gb3.
-
Cell Culture:
-
Grow adherent cells on sterile coverslips placed in a culture dish until they reach the desired confluency.[3]
-
-
Fixation:
-
Aspirate the culture medium and rinse the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 2-4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[3]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with a solution of 0.1-0.3% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular antigens.[3]
-
-
Blocking:
-
Wash the cells again with PBS.
-
Incubate the cells in a blocking buffer (e.g., PBS with 5% normal serum from the species of the secondary antibody) for 1 hour to prevent non-specific antibody binding.[20]
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary monoclonal antibody specific for Gb3, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.[21]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This step should be performed in the dark for 30-60 minutes at room temperature.[3]
-
-
Mounting and Visualization:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, potentially containing a nuclear counterstain like DAPI.
-
Visualize the stained cells using a fluorescence or confocal microscope.[21]
-
Shiga Toxin Cytotoxicity Assay
This protocol describes a method to measure the cytotoxic effect of Shiga toxin on susceptible cells (e.g., Vero or HeLa cells).
-
Cell Seeding:
-
Toxin Treatment:
-
Prepare serial dilutions of Shiga toxin in culture medium.
-
Replace the existing medium in the wells with the toxin-containing medium. Include control wells with medium only.[22]
-
-
Incubation:
-
Cell Viability Measurement:
-
Assess cell viability using a suitable method. A common approach is the MTT assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Alternatively, lactate (B86563) dehydrogenase (LDH) release assays can be used to measure membrane damage.[24]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the toxin concentration to determine the CD50 (the concentration of toxin that causes 50% cell death).[23]
-
Visualizing Key Pathways
Caption: Biosynthesis of Gb3 in the Golgi and its subsequent degradation in the lysosome.
Caption: Shiga toxin binds to Gb3 and undergoes retrograde transport to induce apoptosis.
Caption: Genetic defect in Fabry disease leads to Gb3 accumulation and multi-organ pathology.
Conclusion
This compound, as the carbohydrate component of Gb3, is a molecule of profound importance in cell biology and medicine. Its functions range from acting as a gateway for potent bacterial toxins to being a central player in the pathology of Fabry disease. A thorough understanding of its synthesis, degradation, and signaling roles is crucial for the development of novel therapeutic strategies. For drug development professionals, targeting the interaction between Shiga toxins and Gb3 offers a potential avenue for treating infectious diseases, while for those focused on genetic disorders, modulating Gb3 metabolism remains the cornerstone of Fabry disease therapy. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this vital glycosphingolipid.
References
- 1. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is globotriaosylceramide a useful biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in plasma and urine globotriaosylceramide levels do not predict Fabry disease progression over 1 year of agalsidase alfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integral kinetics of alpha-galactosidase purified from Glycine max for simultaneous hydrolysis of stachyose and raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shiga Toxins: Intracellular Trafficking to the ER Leading to Activation of Host Cell Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do the A Subunits Contribute to the Differences in the Toxicity of Shiga Toxin 1 and Shiga Toxin 2? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral therapeutic agents with highly clustered this compound for treatment of Shiga toxigenic Escherichia coli infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shiga Toxins Induce Apoptosis and ER Stress in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Globotriaosylsphingosine in Plasma and Urine of Fabry Patients by Stable Isotope Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - ProQuest [proquest.com]
- 18. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. usbio.net [usbio.net]
- 21. Immunofluorescence detection of globotriaosylceramide deposits in conjunctival biopsies of Fabry disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Validation of a Cell-Based Assay for Detection of Active Shiga Toxins Produced by Escherichia coli in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "3D Cell-Based Assay to Detect Shiga-Toxin Producing Escherichia coli" by Celina To [docs.lib.purdue.edu]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Central Role of Globotriose in Shiga Toxin Pathogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the molecular interactions between Shiga toxins (Stx) and their primary cellular receptor, the glycosphingolipid globotriaosylceramide (Gb3). Understanding this critical binding event is fundamental to elucidating the toxin's mechanism of action and developing effective therapeutic interventions against Shiga toxin-producing E. coli (STEC) infections.
The Molecular Participants
Shiga Toxin (Stx)
Shiga toxins are potent bacterial cytotoxins belonging to the AB₅ family.[1] They consist of two main types, Stx1 and Stx2, which share structural and functional similarities but are immunologically distinct.[1][2] Stx2 is considered more pathogenic and is more frequently associated with severe human diseases like Hemolytic Uremic Syndrome (HUS).[1][3]
The toxin is a hexameric protein complex composed of:
-
One A-subunit (~32 kDa): This is the enzymatically active component. It is proteolytically cleaved into two fragments, A1 (~28 kDa) and A2 (~4 kDa), linked by a disulfide bond.[2][4] The A1 fragment possesses N-glycosidase activity, which is responsible for inhibiting protein synthesis by cleaving a specific adenine (B156593) residue from the 28S rRNA of the 60S ribosomal subunit.[2][5]
-
Five B-subunits (~7.7 kDa each): These identical subunits form a stable pentameric ring that surrounds the C-terminal A2 fragment of the A-subunit.[4][6] The primary function of the B-subunit pentamer is to recognize and bind to the specific host cell surface receptor, Gb3.[2][4] This binding is the crucial first step for toxin internalization and subsequent cytotoxicity.
Globotriaosylceramide (Gb3)
Globotriaosylceramide, also known as Gb3, CD77, or the Pk blood group antigen, is a neutral glycosphingolipid found in the outer leaflet of the plasma membrane of certain eukaryotic cells.[7][8] Its expression is particularly high on the surface of renal endothelial cells, which is a major reason for the severe kidney damage observed in HUS.[1][9]
Gb3 is composed of two main parts:
-
A Ceramide Moiety: This lipid portion consists of a sphingosine (B13886) molecule linked to a fatty acid chain.[7][8] It anchors the molecule within the cell membrane. The length and saturation of the fatty acid chain can vary, leading to different Gb3 isoforms.[7]
-
A Trisaccharide Head Group: The carbohydrate portion is composed of three sugar units: galactose-α(1→4)-galactose-β(1→4)-glucose.[7][10] This trisaccharide is the specific recognition motif for the Shiga toxin B-subunits.
The synthesis of Gb3 occurs in the Golgi apparatus, where the enzyme α-1,4-galactosyltransferase adds the terminal galactose to lactosylceramide.[7] Gb3 molecules often cluster in lipid rafts, which are cholesterol- and sphingolipid-rich microdomains of the plasma membrane.[2]
The Stx-Gb3 Binding Mechanism
The interaction between the Shiga toxin B-subunit pentamer and Gb3 is a high-avidity binding event driven by multivalent interactions. Each of the five B-subunits has three potential binding sites for the Gb3 trisaccharide, meaning a single toxin molecule can theoretically engage up to 15 Gb3 receptors simultaneously.[3][11][12] This multivalency dramatically increases the overall binding strength (avidity) compared to a single-site (monovalent) interaction.
-
Binding Sites: Crystal structure analyses have identified three distinct Gb3 binding sites on each B-subunit monomer.[11][12] Sites 1 and 2 exhibit higher binding affinities than site 3.[12] While Stx1 appears to utilize all three sites for high-affinity binding, Stx2 preferentially uses sites 1 and 3.[11]
-
Binding Process: The binding of the B-pentamer to multiple Gb3 molecules induces clustering of the receptors on the cell surface. This clustering is thought to trigger the formation of narrow, tubular membrane invaginations, which is a key step in the toxin's internalization.[1]
Quantitative Analysis of Stx-Gb3 Binding
The affinity of Shiga toxins for Gb3 has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and ELISA-based assays. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction. There are notable differences in the binding kinetics between Stx1 and Stx2. SPR studies have shown that Stx1 has larger association and dissociation rate constants compared to Stx2.[13] This means Stx2 binds to Gb3 more slowly than Stx1, but once bound, it dissociates more slowly, resulting in a more stable complex.[13]
| Toxin Type | Ligand/Context | Method | Apparent Kd | Reference(s) |
| Stx1 B-subunit (monomer) | Globotriose | Various | 0.5–1 mM | [14] |
| Stx1 | Gb3 in lipid layer | SPR | ~3.3 x 10⁻⁹ M | [13] |
| Stx2 | Gb3 in lipid layer | SPR | ~1.1 x 10⁻⁹ M | [13] |
| Stx2d/c | Purified Gb3 | ELISA | 0.15 µg/mL | [15] |
| Stx2d/d | Purified Gb3 | ELISA | 0.19 µg/mL | [15] |
| Stx2c/c | Purified Gb3 | ELISA | 0.30 µg/mL | [15] |
| Stx2c/d | Purified Gb3 | ELISA | 0.95 µg/mL | [15] |
Note: Kd values can vary significantly depending on the experimental setup, such as the use of purified Gb3, synthetic trisaccharides, or Gb3 embedded in a lipid bilayer, which more closely mimics the cell membrane environment.
Cellular Consequences of Binding
The binding of Shiga toxin to Gb3 initiates a cascade of events leading to cell death. This process involves toxin internalization, intracellular trafficking, and the activation of host cell stress responses.
Internalization and Retrograde Trafficking
Once bound to Gb3, the toxin-receptor complex is internalized by the cell, primarily through clathrin-dependent endocytosis, although clathrin-independent pathways also contribute.[16][17] Following endocytosis, the toxin embarks on a retrograde trafficking journey through the cell's secretory pathway, moving sequentially from early endosomes to the trans-Golgi network (TGN), through the Golgi apparatus, and finally to the endoplasmic reticulum (ER).[4][16][18][19] This transport route allows the toxin to bypass degradation in lysosomes.[18] The toxin's journey relies on various cellular trafficking components, including microtubules and small GTPases like Rab6a' and Arl1.[16][20]
Activation of Cellular Stress Signaling
Upon reaching the ER, the A-subunit is cleaved by the protease furin, and the A1 fragment is translocated into the cytosol.[1] In the cytosol, the A1 fragment inactivates ribosomes, leading to a halt in protein synthesis.[5] This ribosomal damage triggers several cell stress signaling pathways:
-
Ribotoxic Stress Response (RSR): The inactivation of ribosomes is a direct stress signal that activates mitogen-activated protein kinase (MAPK) cascades, including p38, JNK, and ERK.[5][21] This response contributes to the induction of pro-inflammatory cytokines and apoptosis.[21]
-
Unfolded Protein Response (UPR): The presence of the toxin in the ER and the accumulation of misfolded proteins due to translation arrest can trigger the UPR.[5] Prolonged activation of the UPR is a potent signal for initiating apoptosis.[5][22]
These signaling events ultimately culminate in programmed cell death (apoptosis), contributing to the tissue damage seen in STEC infections.[22]
Experimental Protocols
The study of the Stx-Gb3 interaction relies on a set of core biochemical and cell-based assays.
Gb3-Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the binding of Shiga toxin to its immobilized receptor.
Methodology:
-
Plate Coating: Microtiter plates are coated with purified Gb3 (e.g., 200 ng/well) in a suitable solvent (e.g., methanol). The solvent is allowed to evaporate, leaving the Gb3 adsorbed to the well surface.[23]
-
Blocking: Non-specific binding sites are blocked using a blocking buffer, typically a solution of bovine serum albumin (BSA) or non-fat milk in phosphate-buffered saline (PBS).
-
Toxin Incubation: Serial dilutions of purified Shiga toxin (or toxin-containing samples) are added to the wells and incubated to allow binding to Gb3.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound toxin.
-
Primary Antibody Incubation: A primary antibody specific to the Shiga toxin (e.g., a mouse monoclonal anti-Stx B-subunit) is added to the wells and incubated.
-
Washing: Unbound primary antibody is removed by washing.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added to detect the primary antibody.
-
Detection: After a final wash, a chromogenic HRP substrate (e.g., TMB) is added. The color development, which is proportional to the amount of bound toxin, is stopped with an acid solution and measured spectrophotometrically (e.g., at 450 nm).[23]
-
Analysis: The data is used to determine binding curves and calculate apparent binding affinities (Kd).[15]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interaction kinetics (association and dissociation rates) and affinity.
Methodology:
-
Sensor Chip Preparation: A sensor chip with a lipophilic surface (e.g., L1 chip) is used. A lipid layer containing a defined concentration of Gb3, often mixed with phosphatidylcholine and cholesterol to mimic a cell membrane, is immobilized on the chip surface.[13][24]
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP buffer).
-
Analyte Injection: Purified Shiga toxin (the analyte) is injected at various concentrations over the sensor surface at a constant flow rate.[25]
-
Data Collection: Binding is monitored in real-time as a change in the refractive index at the surface, measured in Resonance Units (RU). The measurement consists of an association phase (during injection) and a dissociation phase (during buffer flow).[25]
-
Regeneration: The sensor surface is regenerated between cycles using a regeneration solution (e.g., a mild detergent or pH change) to remove the bound toxin.
-
Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a "bivalent analyte" model, which accounts for the multivalent nature of the interaction) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]
Vero Cell Cytotoxicity Assay
This cell-based assay measures the biological activity of Shiga toxin, which is dependent on Gb3-mediated entry. Vero cells (from African green monkey kidney) are highly sensitive to Stx due to their high expression of Gb3.[26]
Methodology:
-
Cell Seeding: Vero cells are seeded into 96-well plates and grown to confluency.
-
Toxin Treatment: The cell culture medium is replaced with medium containing serial dilutions of the Shiga toxin sample. Control wells receive medium only.[27]
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for toxin binding, internalization, and protein synthesis inhibition, leading to cell death.[27]
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Resazurin or MTT. Viable cells metabolize the dye, causing a measurable colorimetric or fluorescent change.[27]
-
Data Analysis: The signal is read using a plate reader. The results are expressed as the percentage of viable cells relative to the untreated control. The 50% cytotoxic dose (CD₅₀), which is the toxin concentration required to kill 50% of the cells, is calculated from the dose-response curve.[28]
Conclusion and Therapeutic Implications
The binding of the Shiga toxin B-subunit pentamer to the this compound headgroup of Gb3 is the indispensable first step in the intoxication process. This high-avidity, multivalent interaction triggers toxin internalization and retrograde transport, ultimately leading to ribosomal inactivation and cell death. The high concentration of Gb3 on renal endothelial cells is a key determinant of the severe renal pathology associated with HUS.
Given its critical role, the Stx-Gb3 interaction is a prime target for therapeutic intervention. Strategies being explored include:
-
Receptor Analogs: Soluble Gb3 analogs or polymers decorated with the Gb3 trisaccharide can act as decoys, binding to the toxin in the bloodstream or gut lumen and preventing it from reaching host cells.[11]
-
Inhibition of Gb3 Synthesis: Pharmacological inhibition of Gb3 synthase could reduce the number of receptors on the cell surface, thereby rendering cells less susceptible to the toxin.[9]
-
Monoclonal Antibodies: Neutralizing antibodies that bind to the B-subunit's receptor-binding sites can sterically hinder the toxin's ability to engage with Gb3.
A thorough understanding of the molecular details, binding kinetics, and cellular consequences of the Stx-Gb3 interaction continues to fuel the development of novel diagnostics and life-saving therapies for STEC-related diseases.
References
- 1. Shiga toxin - Wikipedia [en.wikipedia.org]
- 2. Shiga Toxin (Stx) Classification, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shiga Toxin (Stx) Classification, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of cell stress response pathways by Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]
- 8. lipotype.com [lipotype.com]
- 9. mdpi.com [mdpi.com]
- 10. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 11. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Kinetic analysis of binding between Shiga toxin and receptor glycolipid Gb3Cer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Diversities of Lectins Binding to the Glycosphingolipid Gb3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. molbiolcell.org [molbiolcell.org]
- 19. researchgate.net [researchgate.net]
- 20. Shiga toxin facilitates its retrograde transport by modifying microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Shiga Toxin and Its Subunits on Cytokine Induction in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Globotriose (Gb3) as a Cell Surface Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriose (Gb3), a neutral glycosphingolipid also known as CD77 or the Pk blood group antigen, is a critical cell surface receptor involved in a variety of physiological and pathological processes. Structurally, it is a trisaccharide composed of α-D-galactose-(1→4)-β-D-galactose-(1→4)-β-D-glucose linked to a ceramide moiety, which anchors it to the outer leaflet of the plasma membrane. While playing a role in normal cellular functions, Gb3 has garnered significant attention as a receptor for potent bacterial toxins, a binding site for viruses, and a key player in the pathophysiology of certain genetic disorders and cancers.
This technical guide provides a comprehensive overview of this compound as a cell surface receptor, focusing on its interactions with key ligands, the signaling pathways it initiates, and its relevance in disease. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in their study of this important molecule.
Ligand Interactions and Binding Affinities
This compound serves as a high-affinity receptor for a range of biologically significant molecules. The binding of these ligands to Gb3 is the initial step in a cascade of events that can have profound effects on cell fate.
Shiga Toxins (Stx)
Shiga toxins, produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7), are potent protein synthesis inhibitors.[1][2] The B-subunit pentamer of the AB5 toxin binds with high affinity to the carbohydrate portion of Gb3, mediating the toxin's entry into the cell.[1][3] There are two main types of Shiga toxins, Stx1 and Stx2, which exhibit differential binding affinities for Gb3.[4] The lipid environment, including the presence of other glycolipids and cholesterol, can influence the binding of Shiga toxins to Gb3.[4][5]
Verotoxins
Verotoxins, a family of toxins that includes Shiga toxins, also utilize Gb3 as their primary receptor.[6][7] Verotoxin-1 (VT-1), which is identical to Stx1, binds to Gb3 and induces apoptosis in Gb3-expressing cells.[8][9]
Viruses
This compound has been identified as a receptor or co-receptor for certain viruses. Notably, the HIV-1 envelope glycoprotein (B1211001) gp120 has been shown to interact with Gb3 on the surface of T cells, which may play a role in viral entry and pathogenesis.[10]
Table 1: Quantitative Data on Ligand Binding to this compound (Gb3)
| Ligand | Cell/System | Method | Dissociation Constant (Kd) | Reference(s) |
| Shiga toxin 1 (Stx1) | Immobilized glycolipid mixture | ELISA | Nanomolar range | [4] |
| Shiga toxin 2 (Stx2) | Immobilized glycolipid mixture | ELISA | Nanomolar range | [4] |
| Shiga toxin 2c/c | Purified Gb3 | ELISA | 0.30 µg/mL | [11] |
| Shiga toxin 2d/d | Purified Gb3 | ELISA | 0.19 µg/mL | [11] |
| Shiga toxin 2c/d | Purified Gb3 | ELISA | 0.95 µg/mL | [11] |
| Shiga toxin 2d/c | Purified Gb3 | ELISA | 0.15 µg/mL | [11] |
| Verotoxin-1 (VT-1) | C22 hydroxylated Gb3 | Direct binding assay | Increased affinity compared to non-hydroxylated Gb3 | [6] |
| HIV-1 gp120 | CD4+ cells | Radioimmunoassay | 5 nM (for CD4) | [12] |
Cellular Expression of this compound
The expression of Gb3 varies significantly among different cell types and tissues, which dictates the susceptibility of these cells to Gb3-binding ligands. Its expression is also dynamically regulated and can be altered in certain disease states, such as cancer.[1][13][14][15][16][17][18]
Table 2: Quantitative Data on this compound (Gb3) Expression
| Cell Line/Tissue | Description | Gb3 Expression Level | Method | Reference(s) |
| Human Glomerular Microvascular Endothelial Cells (HGMVECs) | Unstimulated | Lower than mesangial cells | TLC and PhosphorImager | [19] |
| Human Glomerular Microvascular Endothelial Cells (HGMVECs) | TNF-α stimulated | Increased expression | TLC and PhosphorImager | [19] |
| Human Mesangial Cells | Unstimulated | Comparable to HeLa cells | TLC and PhosphorImager | [19] |
| Detroit 562 | Head and Neck Cancer | 84% positive | Flow Cytometry | [14] |
| HaCat | Precancerous Keratinocytes | 16% positive | Flow Cytometry | [14] |
| MCF7 | Breast Cancer | < 3% positive | Flow Cytometry | [14] |
| T47D | Breast Cancer | High expression | Flow Cytometry | [3] |
| Pancreatic Carcinoma | Human tissue | Significantly higher than normal tissue (P=0.0006) | TLC | [16] |
| Colorectal Tumors | Human tissue | Significantly higher than normal tissue (P=0.002) | TLC | [13] |
| Neuroblastoma-derived TECs | Tumor-derived endothelial cells | Expressed | Not specified | |
| Gastric Carcinoma Cell Lines (e.g., St3051) | Human cancer cell lines | >33% positive in some lines | Flow Cytometry | [17] |
Signaling Pathways Mediated by this compound
Ligand binding to Gb3 can trigger a variety of intracellular signaling cascades, leading to diverse cellular responses ranging from apoptosis to proliferation and differentiation.
Shiga Toxin-Induced Apoptosis
Binding of Shiga toxin to Gb3 initiates a well-characterized pathway of retrograde transport. The toxin is endocytosed and trafficked from early endosomes to the trans-Golgi network (TGN), and then to the endoplasmic reticulum (ER).[6][15][17][20] In the ER, the catalytic A1 fragment is cleaved and translocated to the cytosol, where it inhibits protein synthesis by cleaving a specific adenine (B156593) residue from the 28S rRNA of the 60S ribosomal subunit.[1][2] This ribotoxic stress, along with other signals, can trigger apoptosis through both caspase-dependent and -independent mechanisms.[8] Verotoxin-1, for instance, has been shown to induce a caspase- and mitochondria-dependent apoptotic pathway involving the activation of caspases 8 and 3.[8]
Fabry Disease Pathogenesis
Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and its deacetylated form, lyso-Gb3, in various cells, including podocytes in the kidney.[2][21][22][23][24] This accumulation in podocytes triggers several signaling pathways that contribute to renal injury. Lyso-Gb3 has been shown to induce the expression of TGF-β1, extracellular matrix proteins, and activate the Notch and RIPK3 signaling pathways, leading to fibrosis, inflammation, and podocyte death.[2][21][22][23][24][25][26][27][28]
Role in Cancer
Aberrant expression of Gb3 is a hallmark of several cancers, including breast, colon, pancreatic, and head and neck cancers.[1][13][14][15][16] In these malignancies, Gb3 expression is often associated with a more aggressive and metastatic phenotype.[1] Gb3 is thought to contribute to cancer progression by modulating cell adhesion, migration, and invasion, potentially through its localization in lipid rafts and interaction with signaling molecules.[1][29][30]
B-Cell Activation
Gb3 (CD77) is expressed on a subpopulation of germinal center B-cells and is involved in B-cell activation, proliferation, and differentiation.[18][20][31][32][33] Ligation of Gb3 can modulate B-cell receptor (BCR) signaling and contribute to the humoral immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound as a cell surface receptor.
Quantification of Gb3 Expression by Flow Cytometry
This protocol describes the detection and quantification of Gb3 on the cell surface using a fluorescently labeled antibody or the B-subunit of Shiga toxin.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Primary antibody: anti-Gb3/CD77 monoclonal antibody or fluorescently labeled Shiga toxin B-subunit (STxB)
-
Secondary antibody: Fluorescently labeled anti-mouse IgG (if using an unlabeled primary antibody)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary antibody or fluorescently labeled STxB at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
If using an unlabeled primary antibody, resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
Shiga Toxin Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of cells, which is inhibited by Shiga toxin.[3][14][21][23][34][35][36]
Materials:
-
Vero cells (or other Gb3-positive cell line)
-
Complete cell culture medium
-
Shiga toxin (Stx1 or Stx2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Shiga toxin in complete medium.
-
Remove the medium from the cells and add 100 µL of the toxin dilutions to the respective wells. Include a no-toxin control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-toxin control.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, an executioner caspase activated during apoptosis induced by Gb3 ligands.[2][8][10][16][37][38][39][40]
Materials:
-
Apoptosis-induced cells and control cells
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% Glycerol)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from both treated and untreated cells by resuspending the cell pellet in cold lysis buffer and incubating on ice for 15-20 minutes.
-
Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a reaction master mix containing 2X Reaction Buffer and the caspase-3 substrate.
-
Add 50 µL of the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated controls.
Quantification of Gb3 by Mass Spectrometry
This method provides absolute quantification of Gb3 levels in cells or tissues.[24][25][26][34][41]
Materials:
-
Cell pellets or tissue homogenates
-
Internal standard (e.g., C17:0-Gb3)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Add a known amount of the internal standard to the sample.
-
Perform lipid extraction using a suitable method (e.g., Folch extraction).
-
Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a suitable LC column and gradient.
-
Detect and quantify Gb3 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Generate a standard curve using known concentrations of a Gb3 standard to calculate the absolute amount of Gb3 in the samples.
Conclusion
This compound is a multifaceted cell surface receptor with significant implications in health and disease. Its role as a receptor for bacterial toxins and viruses makes it a critical molecule in infectious disease research. Furthermore, its altered expression and signaling in cancer and its central role in the pathology of Fabry disease highlight its potential as a therapeutic target and a biomarker. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex biology of this compound and to aid in the development of novel diagnostic and therapeutic strategies targeting this important receptor.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Conformational and Structural Features of HIV-1 gp120 Underlying Dual Receptor Antagonism by the Cross-Reactive Neutralizing Antibody, m18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxin Entry: Retrograde Transport through the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Truncated variants of gp120 bind CD4 with high affinity and suggest a minimum CD4 binding region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. Characterization of GP120 binding to CD4 and an assay that measures ability of sera to inhibit this binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a Cell-Based Assay for Detection of Active Shiga Toxins Produced by Escherichia coli in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Shiga Toxins in Cytotoxicity and Immunomodulatory Effects of Escherichia coli O157:H7 during Host-Bacterial Interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Globotriaosyl ceramide (Gb3) expression in human tumour cells: intracellular trafficking defines a new retrograde transport pathway from the cell surface to the nucleus, which correlates with sensitivity to verotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Brg1 Supports B Cell Proliferation and Germinal Center Formation Through Enhancer Activation [frontiersin.org]
- 19. Precision and Accuracy of Receptor Quantification on Synthetic and Biological Surfaces Using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of human B-cell activation, proliferation, and differentiation by soluble factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Determination of Escherichia coli Shiga-like toxins by means of the MTT bioassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Cell-Based Method To Detect Shiga Toxin 2 from Escherichia coli O157:H7 and Inhibitors of Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Glucocorticoids Inhibit EGFR Signaling Activation in Podocytes in Anti-GBM Crescentic Glomerulonephritis [frontiersin.org]
- 29. Frontiers | Mechanisms of Invasion in Glioblastoma: Extracellular Matrix, Ca2+ Signaling, and Glutamate [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. STAT3 signaling in B cells controls germinal center zone organization and recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sfb746.uni-freiburg.de [sfb746.uni-freiburg.de]
- 33. m.youtube.com [m.youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. journals.asm.org [journals.asm.org]
- 37. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 40. sigmaaldrich.com [sigmaaldrich.com]
- 41. gm-6001.com [gm-6001.com]
An In-depth Technical Guide to the Discovery and History of Globotriose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globotriose (Galα1-4Galβ1-4Glc), a trisaccharide of significant biological importance, serves as a critical cell surface receptor implicated in both infectious and genetic diseases. As the carbohydrate moiety of globotriaosylceramide (Gb3), it is the primary receptor for Shiga toxins produced by pathogenic Escherichia coli, mediating their entry into host cells and subsequent cytotoxicity. Furthermore, the accumulation of Gb3 due to deficient α-galactosidase A activity is the hallmark of Fabry disease, a lysosomal storage disorder with severe multi-organ pathology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its biochemical significance, and presenting key quantitative data and experimental methodologies relevant to its study.
Discovery and Historical Context
The discovery of this compound is intertwined with the history of blood group antigens. The P1 antigen, a structurally related glycosphingolipid, was first identified in 1927 by Karl Landsteiner and Philip Levine.[1][2] Subsequently, the Pk antigen, which is globotriaosylceramide (Gb3), was described in 1951.[1] These discoveries laid the groundwork for understanding a class of glycosphingolipids that play crucial roles in cell recognition and as receptors for pathogens and toxins. Globotriaosylceramide is also known by several other names, including CD77, GL3, and ceramide trihexoside.[3]
Biochemical Significance
Receptor for Shiga Toxins
This compound, as part of the Gb3 molecule on the cell surface, is the functional receptor for Shiga toxins (Stx) and Shiga-like toxins (SLTs) produced by Shigella dysenteriae and enterohemorrhagic Escherichia coli (EHEC), respectively.[4] The binding of the B subunit of the toxin to multiple this compound moieties on the cell surface is a prerequisite for the toxin's internalization and subsequent inhibition of protein synthesis, leading to cell death.
Role in Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A).[5][6][7] This enzymatic deficiency leads to the progressive accumulation of globotriaosylceramide and related glycosphingolipids within the lysosomes of various cells throughout the body, resulting in a wide range of clinical manifestations, including kidney failure, heart problems, and neurological complications.[5][6][7]
Quantitative Data
Globotriaosylceramide (Gb3) Levels in Fabry Disease
The concentration of Gb3 is significantly elevated in patients with Fabry disease, making it a key biomarker for diagnosis and monitoring of the disease.
| Patient Group | Sample Type | Mean Gb3 Concentration (μg/mg creatinine) | Reference |
| Classic Fabry Males | Urine | 1.56 ± 1.05 | [8] |
| Later-Onset Fabry Males | Urine | 0.81 ± 1.11 | [8] |
| Fabry Females | Urine | 0.23 ± 0.24 | [8] |
| Healthy Controls | Urine | 0.03 ± 0.03 | [8] |
| Patient Group | Sample Type | Mean GL3 Level (µg/mL) | Reference |
| Male Dialysis Patients | Serum | 6.14 ± 2.16 | [3] |
| Female Dialysis Patients | Serum | 7.00 ± 2.37 | [3] |
Binding Affinity of Shiga Toxin to this compound
The affinity of Shiga toxins for this compound has been quantified using various biophysical techniques.
| Ligand | Analyte | Dissociation Constant (Kd) | Reference |
| Gb3 polymer 1:17s | Stx1 B subunit (1BH) | 1.5 x 10-7 M | [4] |
| Gb3 polymer 1:17s | Stx2 B subunit (2BH) | 1.2 x 10-6 M | [4] |
Kinetics of α-Galactosidase A
Understanding the kinetic parameters of α-galactosidase A is crucial for the development of enzyme replacement therapies for Fabry disease.
| Enzyme | Substrate | KM | Vmax | kcat | kcat/KM | Reference |
| PRX-102 (chemically modified plant cell-expressed human α-Gal-A) | N-Dodecanoyl-NBD-ceramidetrihexoside (Gb3-NBD) | 28.5 ± 2.9 μM | 87.9 ± 2.6 nM/min | 0.070 ± 0.002 s-1 | 2470 M-1s-1 | [8] |
| AgaBf3S (α-galactosidase from Bacteroides fragilis) | This compound | 4.62 mM | - | 388.45 S-1 | - | [9] |
Experimental Protocols
Synthesis of this compound
A one-step enzymatic synthesis of this compound can be achieved using a novel α-galactosidase from Bacteroides fragilis (AgaBf3S).[9]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM p-nitrophenyl-α-D-galactopyranoside (pNPαGal) as the donor substrate and 500 mM lactose (B1674315) as the acceptor substrate in a suitable buffer at pH 4.5.
-
Enzyme Addition: Add the purified recombinant AgaBf3S enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 40°C for 30 minutes.
-
Product Formation: The enzyme catalyzes the transfer of the galactosyl residue from pNPαGal to lactose with high efficiency and strict α1-4 regioselectivity, resulting in the synthesis of this compound.
-
Purification: The synthesized this compound can be purified using standard chromatographic techniques.
A "superbug" E. coli strain engineered to overexpress five key enzymes can be utilized for the large-scale synthesis of this compound and its derivatives.[10]
Protocol:
-
Strain Cultivation: Grow the engineered E. coli strain (e.g., NM522 harboring the pLDR20-CKTUF plasmid) in a suitable fermentation medium.
-
Gene Expression Induction: Induce the expression of the target genes by a temperature shift (e.g., from 30°C to 40°C).
-
Cell Harvest and Permeabilization: Harvest the cells by centrifugation and resuspend them in a buffer containing a mild detergent (e.g., 1% Triton X-100) to permeabilize the cell membranes.
-
One-Pot Reaction: Set up a one-pot reaction containing the permeabilized cells, acceptor substrate (e.g., lactose, 25 mM), galactose (50 mM), glucose (50 mM), necessary cofactors (MnCl₂, MgCl₂, KCl), and catalytic amounts of UDP-Glc, ATP, glucose-1-phosphate, and PEP in a HEPES buffer (pH 7.5).
-
Incubation: Incubate the reaction at room temperature for approximately 36 hours.
-
Product Monitoring and Purification: Monitor the formation of this compound by HPLC and purify the product from the reaction mixture.
Analysis of this compound-Shiga Toxin Interaction
A rapid ELISA method can be used to detect Shiga toxin binding to its this compound receptor.[5]
Protocol:
-
Plate Coating: Coat microdilution plates with globotriaosyl ceramide (Gb3).
-
Sample Incubation: Add the sample containing Shiga toxin to the coated wells and incubate to allow binding.
-
Washing: Wash the wells to remove unbound components.
-
Detection: Add monoclonal antibodies specific for the Shiga toxin, followed by an enzyme-linked secondary antibody.
-
Substrate Addition and Measurement: Add a chromogenic substrate and measure the resulting color change spectrophotometrically to quantify the amount of bound toxin.
Flow cytometry can be employed to indirectly measure the cell surface expression of Gb3 by quantifying the binding of fluorescently labeled Shiga toxin B subunit (Stx-B).
Protocol:
-
Cell Preparation: Culture endothelial cells (e.g., HGMVECs or BOECs) under desired conditions.
-
Cell Treatment (Optional): Pre-incubate cells with agents that may alter Gb3 expression (e.g., TNFα, Eliglustat, or Agalsidase alpha).
-
Fixation: Fix the cells with a mild fixative (e.g., 0.5% PFA/PBS).
-
Stx-B Incubation: Incubate the fixed cells with a fluorescently labeled Stx-B (e.g., Alexa 488-labeled Stx-B) at a concentration of 5 µg/mL for 30 minutes at 4°C, protected from light.
-
Flow Cytometric Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of bound Stx-B and thus the level of Gb3 expression.
Quantification of Globotriaosylceramide in Biological Samples
LC-MS/MS is a highly sensitive and quantitative method for determining Gb3 levels in biological fluids like urine and plasma.[8]
Protocol:
-
Sample Preparation: Extract lipids from the biological sample (e.g., urine) using an appropriate organic solvent mixture.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated Gb3 analog) to the sample for accurate quantification.
-
Chromatographic Separation: Separate the lipid extract using liquid chromatography, typically with a reversed-phase column.
-
Mass Spectrometric Detection: Analyze the eluate by tandem mass spectrometry, using multiple reaction monitoring (MRM) to specifically detect and quantify the different molecular species of Gb3 based on their precursor and product ion masses.
-
Data Analysis: Calculate the concentration of Gb3 in the original sample by comparing the peak area of the analyte to that of the internal standard.
Signaling Pathways and Experimental Workflows
Pathophysiological Cascade in Fabry Disease
Caption: Pathophysiological cascade of Fabry disease.
Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Workflow for Gb3 Quantification by LC-MS/MS
Caption: Workflow for Gb3 quantification by LC-MS/MS.
References
- 1. P1PK: the blood group system that changed its name and expanded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P1 histo-blood group antigen is present on human red blood cell glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Globotriaosylceramide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing human α-galactosidase for treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing human α-galactosidase for treatment of Fabry disease | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and regioselective synthesis of this compound by a novel α-galactosidase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-scale synthesis of this compound derivatives through recombinant E. coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Significance of Globotriose (Gb3) in Glycobiology: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Globotriose (Galα1-4Galβ1-4Glc), the carbohydrate moiety of the glycosphingolipid Globotriaosylceramide (Gb3), is a critical molecule at the crossroads of normal cell physiology and profound pathological states.[1] Located primarily in the outer leaflet of the plasma membrane, Gb3 is not merely a structural component but an active participant in cellular signaling, cell adhesion, and differentiation.[2] Its significance is highlighted by its dual role as the primary receptor for bacterial Shiga toxins and its accumulation in the lysosomal storage disorder, Fabry disease.[2][3] Furthermore, aberrant Gb3 expression is increasingly recognized as a hallmark of metastatic cancer, presenting both a marker for disease progression and a potential therapeutic target.[2][4] This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted roles of Gb3, details key experimental methodologies for its study, and summarizes critical quantitative data to inform future research and therapeutic development.
Structure and Biosynthesis of this compound
This compound is a trisaccharide composed of galactose, galactose, and glucose, with the chemical structure α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc.[1] In biological systems, it is conjugated to a ceramide lipid core, forming the glycosphingolipid Globotriaosylceramide (Gb3).[2] The synthesis of Gb3 is a sequential process occurring in the Golgi apparatus, catalyzed by specific glycosyltransferases.[2] The pathway begins with the formation of glucosylceramide (GlcCer) from ceramide, followed by the addition of a galactose to form lactosylceramide (B164483) (LacCer).[2] The final step is the addition of an α-1,4-linked galactose to LacCer by the enzyme Gb3 synthase (α-1,4-galactosyltransferase).[2]
Caption: Biosynthesis pathway of Globotriaosylceramide (Gb3).
Physiological and Pathological Roles of Gb3
While reports on its specific biological functions are limited, Gb3 is known to be an important component of lipid raft microdomains in the cell membrane.[2] Glycosphingolipids like Gb3 are involved in regulating membrane receptor signaling, cell-to-cell communication, adhesion, and differentiation.[2]
Fabry Disease: A Consequence of Gb3 Accumulation
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which leads to a deficiency in the α-galactosidase A (α-Gal A) enzyme.[3][5] This enzymatic defect prevents the breakdown of Gb3, resulting in its progressive accumulation within the lysosomes of various cells, including vascular endothelial cells, renal cells, and cardiomyocytes.[3][6] This accumulation disrupts cellular function and leads to the severe multi-organ pathology characteristic of the disease, including kidney failure, heart disease, and cerebrovascular events.[5][7] The deacylated form of Gb3, globotriaosylsphingosine (lyso-Gb3), also accumulates and is considered a key biomarker for diagnosis and disease monitoring.[8]
Receptor for Shiga Toxin
Gb3 is the canonical receptor for Shiga toxins (Stx), potent cytotoxins produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7).[2][9] The toxin consists of an enzymatic A-subunit and a pentameric B-subunit (StxB).[10] The B-subunit is responsible for binding with high avidity to multiple Gb3 molecules on the cell surface.[1][10] This binding event triggers clathrin-dependent or -independent endocytosis, initiating a retrograde transport pathway for the toxin through the Golgi apparatus to the endoplasmic reticulum.[5][10] From the ER, the A-subunit is translocated to the cytosol where it inhibits protein synthesis by cleaving ribosomal RNA, leading to cell death.[9] This process is the primary cause of the severe symptoms associated with Stx-producing bacterial infections, such as hemolytic-uremic syndrome (HUS).[9]
Caption: Shiga toxin entry and intracellular trafficking pathway.
Role in Cancer
Aberrant glycosylation is a hallmark of cancer, and Gb3 expression is significantly upregulated in several metastatic tumors, including colon, breast, ovarian, and head and neck cancers.[2][4] In normal colonic tissue, Gb3 is not expressed in epithelial cells, but its expression strongly correlates with the metastatic potential of human colon cancer.[2] Studies have shown that Gb3-enriched cancer cells represent an invasive subpopulation.[2] The increased expression of Gb3 on tumor cells and the neovasculature makes it a promising marker for diagnosis and a target for novel therapies, such as using the Shiga toxin B-subunit for targeted drug delivery.[4][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to Gb3 interactions and its association with disease.
Table 1: Shiga Toxin (Stx) Binding Affinities and Cytotoxicity
| Toxin Subtype | Ligand/System | Method | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Stx1 | Immobilized Gb3/Gb4 mixtures | ELISA | Kd | Nanomolar range | [12] |
| Stx2 | Immobilized Gb3/Gb4 mixtures | ELISA | Kd | Nanomolar range | [12] |
| Stx2c/d | Purified Gb3 | ELISA | Apparent Kd | 0.15 µg/mL | [13] |
| Stx2d/d | Purified Gb3 | ELISA | Apparent Kd | 0.19 µg/mL | [13] |
| Stx2c/c | Purified Gb3 | ELISA | Apparent Kd | 0.30 µg/mL | [13] |
| Stx2c/d (chimeric) | Purified Gb3 | ELISA | Apparent Kd | 0.95 µg/mL | [13] |
| Stx1 & Stx2 | Vero Kidney Cells | Protein Synthesis Inhibition | ED50 | ~1.0 x 10-11 M |[12] |
Table 2: Enzyme Kinetics of α-Galactosidase A (Recombinant, PRX-102)
| Substrate | Parameter | Value | Reference |
|---|---|---|---|
| N-Dodecanoyl-NBD-Gb3 | KM | 28.5 ± 2.9 µM | [14] |
| Vmax | 87.9 ± 2.6 nM/min | [14] | |
| kcat | 0.070 ± 0.002 s-1 | [14] |
| | kcat/KM | 2470 M-1s-1 |[14] |
Table 3: this compound (Gb3) Expression in Tissues
| Tissue Type | Condition | Gb3 Level (units) | Fold Change | Reference |
|---|---|---|---|---|
| Colon | Normal (n=19) | ~10 (mean) | - | [15] |
| Colon | Adenoma (n=12) | ~20 (mean) | ~2x | [15] |
| Colon | Colorectal Tumor (n=66) | ~45 (mean) | ~4.5x | [15] |
| Head and Neck Cells | Malignant (Detroit 562) | 86% positive cells | - | [4][11] |
| Head and Neck Cells | Precancerous (HaCat) | 16% positive cells | - | [4][11] |
| Mouse Kidney (FD Model) | 5 weeks old | ~20 nmol/organ | - | [7] |
| Mouse Kidney (FD Model) | 20 weeks old | ~280 nmol/organ | ~14x | [7] |
| Mouse Liver (FD Model) | 5 weeks old | ~15 nmol/organ | - | [7] |
| Mouse Liver (FD Model) | 20 weeks old | ~325 nmol/organ | ~22x |[7] |
Key Experimental Methodologies
The study of Gb3 requires specialized techniques for its extraction, purification, and quantification from complex biological matrices.
Extraction of Glycosphingolipids (GSLs) from Cells
This protocol is adapted for the extraction of total GSLs from cultured cells.
-
Cell Harvesting: Harvest a minimum of 1 x 106 cells by centrifugation. Wash the cell pellet with cold 1x PBS and freeze at -80°C until use.
-
Homogenization: Lyse and homogenize the cell pellet in 200 µL of ddH₂O through three cycles of freeze-thawing, with vigorous vortexing after each thaw.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method like the Bicinchoninic acid (BCA) assay.
-
Lipid Extraction:
-
Normalize the sample to 200 µg of protein in 200 µL ddH₂O in a 1.5 mL screw-cap tube.
-
Add 0.8 mL of a chloroform/methanol (B129727) mixture (1:2, v/v) to achieve a final ratio of Chloroform:Methanol:Water of 4:8:3.
-
Vortex thoroughly and incubate overnight at 4°C to facilitate lipid extraction.
-
-
Phase Separation:
-
Centrifuge the mixture at 16,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant (approx. 1 mL) to a new tube.
-
Induce phase separation by adding 0.2 mL of PBS followed by 0.2 mL of chloroform.
-
Vortex and centrifuge again at 1,000 x g for 5 minutes. The upper aqueous phase contains gangliosides, and the lower organic phase contains neutral GSLs, including Gb3.
-
-
Purification: The extracted lipids can be further purified using methods like n-butanol/water partitioning or solid-phase extraction (SPE) to remove contaminating phospholipids (B1166683) and salts before analysis.
Quantification of Gb3 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of Gb3 and its derivatives like lyso-Gb3.
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding methanol (e.g., 180 µL methanol to 20 µL plasma).
-
Include an appropriate internal standard, such as a deuterated or 13C-labeled Gb3 analog, to correct for extraction inefficiency and matrix effects.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Transfer the supernatant, dry it down under nitrogen or in a vacuum concentrator, and reconstitute in the initial mobile phase.
-
-
Chromatography:
-
Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Employ a reversed-phase column (e.g., C18) suitable for lipid analysis.
-
Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry:
-
Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for the specific Gb3 isoform of interest in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole.
-
MRM Transitions (Example): Monitor specific precursor-to-product ion transitions for endogenous Gb3 and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of a Gb3 standard.
-
Quantify Gb3 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Experimental workflow for Gb3 quantification by UHPLC-MS/MS.
Conclusion
This compound, as the defining component of Gb3, holds a position of substantial importance in modern glycobiology. Its fundamental role in the devastating pathology of Fabry disease has driven the development of enzyme replacement therapies and highlighted the critical need for accurate diagnostic and monitoring tools. Concurrently, its function as a high-affinity receptor for Shiga toxins illuminates key aspects of host-pathogen interactions and provides a mechanistic basis for HUS. The discovery of Gb3's upregulation in metastatic cancers opens a new frontier for its use as a biomarker and a specific target for novel anti-cancer strategies. The continued investigation into the complex roles of Gb3, aided by the robust analytical methods detailed herein, is essential for advancing our understanding of cellular biology and for developing innovative therapies against a range of significant human diseases.
References
- 1. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 4. Gb3/cd77 Is a Predictive Marker and Promising Therapeutic Target for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Infusion of α-galactosidase A reduces tissue globotriaosylceramide storage in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 9. Shiga toxin - Wikipedia [en.wikipedia.org]
- 10. Structural Diversities of Lectins Binding to the Glycosphingolipid Gb3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Globotriose (Gb3): A Potential Cancer Biomarker for Research and Drug Development
An In-depth Technical Guide
Introduction
Globotriose (Gb3), a neutral glycosphingolipid, has emerged as a promising biomarker in oncology. Composed of a galactose-α(1→4)-galactose-β(1→4)-glucose-ceramide structure, Gb3 is typically found at low levels in most human tissues. However, its expression is significantly elevated in various cancers, including breast, ovarian, and head and neck carcinomas. This overexpression has been linked to key aspects of cancer progression, including tumor growth, angiogenesis, metastasis, and chemoresistance. This technical guide provides a comprehensive overview of this compound as a potential cancer biomarker, intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Expression of this compound in Cancer
The following tables summarize the quantitative data on this compound (Gb3) expression in different cancer types compared to non-malignant tissues. These findings highlight the potential of Gb3 as a cancer-associated antigen.
| Cancer Type | Tissue/Cell Type | Method of Quantification | Finding | Reference |
| Breast Cancer | Primary Carcinoma vs. Normal Breast Tissue | Shiga toxin B-subunit overlay method | 1.5-fold higher mean Gb3 levels in breast carcinoma. | [1](--INVALID-LINK--) |
| Head and Neck Cancer | Squamous Cell Carcinoma | Immunohistochemistry | Grade 1: ~20% immunoreactivityGrade 2: ~45% immunoreactivityGrade 3: ~70% immunoreactivity | [2](--INVALID-LINK--) |
| Ovarian Cancer | Drug-Resistant Ovarian Tumor | Not specified | Overexpressed in an ovarian tumor resistant to chemotherapy. | [3](--INVALID-LINK--) |
| Pancreatic Cancer | Pancreatic Carcinoma vs. Nondiseased Pancreas | Thin-Layer Chromatography (TLC) | Significantly higher Gb3 expression in pancreatic carcinoma (P=0.0006). | [4](--INVALID-LINK--) |
| Urothelial Carcinoma | Invasive Urothelial Carcinoma | Immunohistochemistry (GATA3 expression) | GATA3, a marker for urothelial carcinoma, was positive in 70.8% of cases. | [5](6--INVALID-LINK--,--INVALID-LINK-- |
Note: Direct quantitative data for serum levels of this compound in many cancer types and specific sensitivity and specificity data for Gb3 as a cancer biomarker are not yet widely available in the literature.
Signaling Pathways Involving this compound in Cancer
This compound is not merely a passive cell surface marker; it actively participates in signaling pathways that drive cancer progression.
Gb3-Mediated Apoptosis and Proliferation Signaling
This compound can modulate fundamental cellular processes such as apoptosis and proliferation. The binding of specific ligands, such as the B-subunit of Shiga toxin (StxB), to Gb3 can trigger downstream signaling cascades.
Caption: Gb3 signaling in cancer proliferation and apoptosis.
This pathway illustrates that globo-series GSLs, including Gb3, can interact with the Focal Adhesion Kinase (FAK) complex. This interaction is crucial for cancer cell proliferation and metastasis through the downstream AKT survival pathway[7]. Conversely, ligand binding to Gb3 can induce JNK activation, leading to apoptosis.
Gb3 and Chemoresistance
The upregulation of Gb3 is strongly associated with the development of chemoresistance in several cancers. This is often linked to the overexpression of multidrug resistance proteins like P-glycoprotein (MDR1).
Caption: Role of Gb3 in the development of chemoresistance.
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and quantification of this compound in research and clinical settings.
Mass Spectrometry for this compound Quantification in Plasma
This protocol is adapted from a method for quantifying Gb3 in plasma and urine.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., C17-Gb3).
-
Perform liquid extraction and protein precipitation using a suitable organic solvent.
-
Further purify the sample using solid-phase extraction (SPE).
2. Mass Spectrometry Analysis:
-
Employ a mass spectrometer with an electrospray ionization (ESI) source.
-
Use flow-injection analysis with multi-reaction-monitoring (MRM) for detection.
-
Monitor the most abundant isoforms of Gb3 for the calculation of total Gb3 concentration.
3. Calibration and Quantification:
-
Perform calibration using the standard addition method with the internal standard.
-
The linear range for quantification typically spans two orders of magnitude[8].
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection
While a specific, validated ELISA protocol for serum Gb3 in cancer patients is not widely published, a general indirect ELISA protocol can be adapted.
1. Plate Coating:
-
Coat a 96-well microplate with purified this compound antigen.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample and Antibody Incubation:
-
Add diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a primary antibody specific for Gb3. Incubate for 1-2 hours.
-
Wash the plate and add an enzyme-conjugated secondary antibody. Incubate for 1 hour.
4. Detection:
-
Wash the plate and add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Generate a standard curve using known concentrations of Gb3 to quantify the amount in the samples.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of Gb3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against Gb3 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and apply a streptavidin-HRP complex.
-
Develop the color using a chromogen substrate like DAB.
-
Counterstain with hematoxylin.
4. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Mandatory Visualizations
Workflow for Glycan-Based Biomarker Discovery
The discovery and validation of glycan biomarkers like Gb3 follow a structured workflow.
Caption: General workflow for cancer biomarker discovery.
Logical Relationship: Gb3 as a Therapeutic Target
The overexpression of Gb3 on cancer cells and its role in tumor progression provide a strong rationale for its use as a therapeutic target.
Caption: Rationale for targeting Gb3 in cancer therapy.
Conclusion
This compound presents a compelling case as a potential cancer biomarker. Its differential expression in cancerous versus normal tissues, coupled with its functional role in tumor progression and chemoresistance, makes it a valuable target for diagnostics, prognostics, and therapeutic development. Further research, particularly large-scale clinical validation studies to establish its sensitivity and specificity for various cancers, is warranted to fully realize the clinical potential of Gb3. The methodologies and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising biomarker.
References
- 1. Differential expression of GATA-3 in urothelial carcinoma variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gb3/cd77 Is a Predictive Marker and Promising Therapeutic Target for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Google Search [google.com]
- 7. Signaling pathway of globo-series glycosphingolipids and β1,3-galactosyltransferase V (β3GalT5) in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to Cellular Pathways Involving Globotriose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Globotriose (Galα1-4Galβ1-4Glc), a trisaccharide, is a crucial component of the glycosphingolipid globotriaosylceramide (Gb3). While present at low levels in most human cells, it plays significant roles in several physiological and pathological processes. This guide provides a comprehensive overview of the cellular pathways involving this compound, including its biosynthesis and catabolism, its function as a receptor for bacterial toxins, and its implications in genetic disorders and other disease states. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways.
Biosynthesis and Catabolism of Globotriaosylceramide (Gb3)
The cellular concentration of Gb3 is tightly regulated by the balance between its synthesis and degradation.
Biosynthesis of Gb3
The synthesis of Gb3 is a multi-step enzymatic process that primarily occurs in the Golgi apparatus. It begins with the formation of glucosylceramide, which is then converted to lactosylceramide. The final step is the addition of a galactose residue to lactosylceramide, catalyzed by Gb3 synthase.
-
Precursors: Lactosylceramide (LacCer) and UDP-galactose
-
Enzyme: Globotriaosylceramide synthase (Gb3 synthase or α-1,4-galactosyltransferase)
-
Product: Globotriaosylceramide (Gb3)
Catabolism of Gb3
The degradation of Gb3 occurs in the lysosomes. The terminal α-galactose residue of Gb3 is cleaved by the enzyme α-galactosidase A (α-Gal A). A deficiency in this enzyme leads to the lysosomal storage disorder known as Fabry disease, characterized by the accumulation of Gb3 in various cells and tissues.
-
Substrate: Globotriaosylceramide (Gb3)
-
Enzyme: α-Galactosidase A (α-Gal A)
-
Products: Lactosylceramide (LacCer) and Galactose
This compound as a Receptor for Shiga Toxin
Gb3 is well-established as the primary receptor for Shiga toxins (Stx), which are virulence factors produced by Shigella dysenteriae and Shiga toxin-producing Escherichia coli (STEC). The binding of the B-subunit of Shiga toxin to Gb3 on the cell surface initiates a cascade of events leading to toxin internalization and cellular damage.
Shiga Toxin Binding and Internalization
The pentameric B-subunit of Shiga toxin binds with high affinity to multiple Gb3 molecules on the cell surface, often within lipid rafts. This binding induces membrane invagination and subsequent endocytosis of the toxin-receptor complex. The toxin is then transported retrogradely through the Golgi apparatus to the endoplasmic reticulum (ER).
Pathophysiological Roles of this compound Accumulation
Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient α-galactosidase A activity. This results in the progressive accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells, particularly in the vascular endothelium, kidneys, heart, and nervous system.
Oxidative Stress in Endothelial Cells
The accumulation of Gb3 in endothelial cells is a key pathological feature of Fabry disease. This accumulation has been shown to induce oxidative stress through the increased production of reactive oxygen species (ROS). This, in turn, upregulates the expression of cell adhesion molecules, contributing to the vascular inflammation and pathology observed in Fabry disease.[1][2]
Autophagy and Cancer
Recent studies have suggested a link between this compound metabolism and other cellular processes such as autophagy and cancer. The accumulation of lyso-Gb3 has been shown to induce autophagy-dependent necroptosis in endothelial cells.[3] In the context of cancer, altered expression of glycosphingolipids, including Gb3, has been observed in various tumors and may play a role in tumor progression and metastasis.
Quantitative Data
The following tables summarize key quantitative data related to the cellular pathways of this compound.
| Enzyme | Substrate | Km | Vmax | Optimal pH | Reference |
| α-Galactosidase A | p-nitrophenyl-α-D-galactopyranoside | 144 µM | 5.74 pmol/min | 5.9 | [4] |
| α-Galactosidase A (lysosomal) | p-nitrophenyl-α-D-galactopyranoside | 102 µM | 2.76 pmol/min | 4.5 | [4] |
Table 1: Enzyme kinetics of α-Galactosidase A.
| Analyte | Condition | Concentration Range | Reference |
| Lyso-Gb3 | Healthy Controls | < 0.81 ng/mL | [5] |
| Lyso-Gb3 | Fabry Disease Patients (Male) | 1.5 - 86.7 ng/mL | [6] |
| Lyso-Gb3 | Fabry Disease Patients (Female) | Often elevated but can overlap with normal range | [5] |
Table 2: Cellular and plasma concentrations of this compound and related metabolites.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| Shiga toxin 1 (Stx1) | This compound (Pk trisaccharide) | Nanomolar range | [7] |
| Shiga toxin 2 (Stx2) | This compound (Pk trisaccharide) | Lower affinity than Stx1 | [7] |
Table 3: Binding affinities.
Experimental Protocols
Quantification of Globotriaosylceramide (Gb3) by LC-MS/MS
This protocol describes the quantification of Gb3 in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., N-heptadecanoyl-ceramide trihexoside)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Formic acid, Ammonium (B1175870) formate (B1220265)
-
LC-MS/MS system with a C4 column
Procedure:
-
Sample Preparation: a. To 100 µL of plasma or tissue homogenate, add the internal standard. b. Extract lipids using a chloroform/methanol/water (2:1:0.3, v/v/v) mixture.[8] c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase and dry it under a stream of nitrogen. e. Reconstitute the dried lipid extract in the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipids on a C4 column using a gradient of water with 0.1% formic acid and 2mM ammonium formate (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid and 1mM ammonium formate (Mobile Phase B).[8] c. Perform mass spectrometry in positive ion mode, monitoring for the specific precursor and product ions of the different Gb3 isoforms and the internal standard.
-
Data Analysis: a. Quantify the amount of each Gb3 isoform by comparing its peak area to that of the internal standard. b. Generate a standard curve using known concentrations of Gb3 to determine the absolute concentration in the samples.
α-Galactosidase A (α-Gal A) Activity Assay
This fluorometric assay measures the enzymatic activity of α-Gal A in cell lysates or other biological samples.[9][10][11][12][13]
Materials:
-
Cell lysate or biological sample
-
α-Gal Assay Buffer
-
α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)
-
α-Gal Stop Solution
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 360/445 nm)
Procedure:
-
Sample Preparation: a. Prepare cell lysates by homogenizing cells in ice-cold α-Gal Assay Buffer. b. Centrifuge to pellet cell debris and collect the supernatant.
-
Assay: a. Add samples and a positive control to the wells of the 96-well plate. b. Prepare a standard curve using a fluorescent standard (e.g., 4-Methylumbelliferone). c. Add the α-Gal Substrate to all wells except the standard curve wells. d. Incubate the plate at 37°C for 30-60 minutes, protected from light. e. Stop the reaction by adding the α-Gal Stop Solution.
-
Measurement: a. Read the fluorescence at Ex/Em = 360/445 nm. b. Calculate the α-Gal A activity based on the standard curve, after subtracting the background fluorescence.
Induction and Measurement of Oxidative Stress in Endothelial Cells
This protocol describes how to induce oxidative stress in cultured endothelial cells using exogenous Gb3 and measure the resulting ROS production.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Globotriaosylceramide (Gb3)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
ROS detection reagent (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Induction of Gb3 Accumulation: a. Prepare a Gb3/BSA complex by dissolving Gb3 in a solution of BSA. b. Culture endothelial cells to near confluence. c. Treat the cells with the Gb3/BSA complex in the cell culture medium for 24-48 hours.
-
Measurement of ROS: a. After treatment, wash the cells with a suitable buffer (e.g., PBS). b. Load the cells with the H2DCFDA reagent by incubating them in a solution containing the dye. c. After incubation, wash the cells to remove excess dye. d. Measure the fluorescence of the oxidized dye (DCF) using a fluorescence microscope for imaging or a plate reader for quantification. The fluorescence intensity is proportional to the amount of ROS produced.
Conclusion
This compound is a multifaceted molecule with significant implications in human health and disease. Understanding the cellular pathways in which it participates is crucial for developing therapeutic strategies for conditions such as Fabry disease and infections by Shiga toxin-producing bacteria. This guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data, and practical experimental protocols. Further research into the role of this compound in processes like autophagy and cancer will undoubtedly reveal new avenues for therapeutic intervention.
References
- 1. revvity.com [revvity.com]
- 2. youtube.com [youtube.com]
- 3. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytosis and intracellular transport of the glycolipid-binding ligand Shiga toxin in polarized MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. markdownguide.org [markdownguide.org]
- 7. Shiga Toxins: Intracellular Trafficking to the ER Leading to Activation of Host Cell Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tables in Markdown | Codeberg Documentation [docs.codeberg.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 13. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
Globotriose vs. Globotetraose: An In-depth Technical Guide to their Roles in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globotriose (Gb3) and globotetraose (B1165421) (Gb4) are neutral glycosphingolipids of the globo-series that play pivotal roles in a multitude of biological processes, ranging from cell recognition and signaling to pathogenesis. Structurally differentiated by a single N-acetylgalactosamine residue, their distinct functions underscore the profound impact of subtle glycan modifications on cellular behavior and disease. This technical guide provides a comprehensive comparison of Gb3 and Gb4, detailing their structure, biosynthesis, and differential roles in biological systems. It summarizes key quantitative data, outlines detailed experimental protocols for their study, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, where they are involved in critical cellular events such as membrane protein signaling regulation, cell-to-cell communication, adhesion, and differentiation.[1] Among the diverse GSL families, the globo-series, characterized by a Galα1-4Galβ1-4Glcβ1-Cer core structure, has garnered significant attention due to its involvement in both normal physiology and various pathological conditions.[1] this compound (Gb3), also known as CD77 or the Pk antigen, and its successor in the biosynthetic pathway, globotetraose (Gb4), the P antigen, are central players in this series.[2][3]
Defects in the catabolism of these molecules lead to lysosomal storage disorders like Fabry disease, where Gb3 accumulates.[4] Furthermore, they serve as crucial receptors for pathogens and their toxins, most notably Shiga toxins produced by enterohemorrhagic Escherichia coli (EHEC), which can lead to severe conditions like hemolytic-uremic syndrome (HUS).[4][5] Their expression is also dynamically regulated during immune cell differentiation and is often altered in cancer, presenting potential therapeutic targets.[6][7] This guide aims to provide a detailed comparative analysis of Gb3 and Gb4, offering a valuable resource for the scientific community.
Structure and Biosynthesis
Gb3 and Gb4 are structurally related neutral GSLs. Gb3 consists of a ceramide lipid anchor linked to a trisaccharide chain (galactose-α1,4-galactose-β1,4-glucose).[1] Gb4 is synthesized from Gb3 by the addition of a β1-3 linked N-acetylgalactosamine (GalNAc) residue to the terminal galactose of Gb3.[8]
The biosynthesis of Gb3 and Gb4 occurs in the Golgi apparatus through a stepwise addition of monosaccharides catalyzed by specific glycosyltransferases.[2]
Biosynthesis Pathway of this compound and Globotetraose
Caption: Biosynthesis pathway of Gb3 and Gb4.
Quantitative Data Summary
The functional distinctions between Gb3 and Gb4 are often rooted in their differential binding affinities for various ligands and their varying expression levels in different cellular contexts.
Table 1: Shiga Toxin Binding Affinity
| Toxin | Ligand | Method | Apparent Kd | Reference |
| Stx1 | Pk trisaccharide (on Gb3) | ITC | 3.6 x 10⁻⁴ M | [2] |
| Stx1 | P tetrasaccharide (on Gb4) | ITC | 1.1 x 10⁻³ M | [2] |
| Stx2 | Pk trisaccharide (on Gb3) | ITC | No binding detected | [2] |
| Stx2 | P tetrasaccharide (on Gb4) | ITC | No binding detected | [2] |
| Stx1 | Gb3 (in lipid environment) | ELISA | ~1 nM | [9] |
| Stx2 | Gb3 (in lipid environment) | ELISA | ~1 nM | [9] |
| Stx1 | Gb4 (in lipid environment) | ELISA | ~1 nM | [9] |
| Stx2 | Gb4 (in lipid environment) | ELISA | ~1 nM | [9] |
ITC: Isothermal Titration Calorimetry; ELISA: Enzyme-Linked Immunosorbent Assay. The lipid environment significantly influences binding affinity.
Table 2: Expression of Gb3 and Gb4 in Selected Human Immune Cells
| Cell Type | Gb3 Expression | Gb4 Expression | Reference |
| Myeloid Progenitors | Present | Present | [6] |
| Monocytes | Major neutral GSL | Major neutral GSL | [6] |
| Macrophages | Major neutral GSL | Major neutral GSL | [6] |
| Dendritic Cells | Present | Present | [6] |
| B-cells (late stage) | Activated | Activated | [6] |
Biological Functions and Signaling Pathways
Receptors for Shiga Toxins
Both Gb3 and Gb4 can serve as receptors for Shiga toxins (Stx), with Gb3 being the canonical receptor for Stx1 and Stx2.[5] The B-subunit of the toxin binds to the carbohydrate moiety of Gb3, initiating a cascade of events leading to toxin internalization and cellular damage.[10] While Stx1 can bind to both Gb3 and Gb4, Stx2 binding is more complex and highly dependent on the lipid environment.[9][11]
Caption: Shiga toxin signaling pathway.
Upon binding to Gb3, Shiga toxin can activate several signaling cascades, including tyrosine kinases like Syk and Src kinases.[8] This binding can also lead to the release of ATP from the cell, which acts as a second messenger, binding to P2X receptors and causing an influx of Ca²⁺, contributing to cell death and the shedding of toxin-containing microvesicles.[12]
Role in the Immune System
Gb3 and Gb4 expression is dynamically regulated during the differentiation of immune cells.[6] In B cells, Gb3 expression is crucial for the germinal center reaction and the production of high-affinity antibodies.[13] Mechanistically, Gb3 can bind to CD19, facilitating its translocation to the B cell receptor complex and triggering downstream signaling.[13] Both Gb3 and Gb4 are expressed on various myeloid cells, including monocytes, macrophages, and dendritic cells, suggesting their involvement in antigen presentation and immune response modulation.[6]
Involvement in Cancer
Altered expression of globo-series GSLs is a hallmark of many cancers. Gb3 is highly expressed in several cancers, including Burkitt's lymphoma, and is considered a tumor-associated antigen.[3][7] This has led to the exploration of Gb3-targeted therapies, such as using the Shiga toxin B-subunit to deliver cytotoxic agents to tumor cells.[4] Gb4 is also highly expressed during embryogenesis and in certain cancer tissues, where it can promote cancer cell proliferation by interacting with the epidermal growth factor receptor (EGFR) and activating the ERK signaling pathway.[3]
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) for GSL Analysis
HPTLC is a powerful technique for the separation and analysis of GSLs from biological samples.[1][4]
Methodology:
-
Lipid Extraction: Extract total lipids from cells or tissues using a chloroform:methanol solvent system.
-
Saponification: Treat the lipid extract with a mild alkaline solution to remove glycerophospholipids.
-
Purification: Purify the GSL fraction using solid-phase extraction (SPE) with a C18 reverse-phase cartridge.
-
HPTLC Separation:
-
Apply the purified GSL extract to an HPTLC silica (B1680970) gel 60 plate.
-
Develop the plate in a chromatography chamber using a solvent system such as chloroform:methanol:0.2% aqueous CaCl₂ (60:40:9, v/v/v).[4]
-
-
Visualization:
-
Spray the plate with a visualizing reagent like orcinol-sulfuric acid and heat to detect GSLs.
-
Alternatively, use specific antibodies against Gb3 or Gb4 in an overlay assay for immunodetection.
-
Caption: HPTLC workflow for GSL analysis.
Mass Spectrometry (MS) for GSL Identification and Quantification
MS is a highly sensitive and specific method for the structural characterization and quantification of GSLs.[14][15]
Methodology:
-
Sample Preparation: Extract and purify GSLs as described for HPTLC.
-
LC-MS/MS Analysis:
-
Inject the purified GSL sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column (e.g., C18) for separation.
-
Acquire data in positive ion mode, monitoring for specific precursor and product ions of different Gb3 and Gb4 isoforms. Common adducts are [M+H]⁺ or [M+Na]⁺.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard (e.g., C17:0-Gb3) for accurate quantification.
-
Generate a calibration curve using known concentrations of Gb3 and Gb4 standards.
-
Quantify the different fatty acid isoforms of Gb3 and Gb4 based on their peak areas relative to the internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for GSL-Protein Binding
ELISA can be adapted to study the binding of proteins, such as toxins or antibodies, to immobilized GSLs.[11][16]
Methodology:
-
Plate Coating:
-
Coat a 96-well microtiter plate with a solution of purified Gb3 or Gb4 in methanol. Allow the solvent to evaporate, leaving the GSLs adsorbed to the well surface.
-
For improved presentation, GSLs can be mixed with auxiliary lipids like phosphatidylcholine and cholesterol.[9]
-
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).
-
Binding: Add the protein of interest (e.g., Shiga toxin) at various concentrations to the wells and incubate to allow binding.
-
Detection:
-
Wash the wells to remove unbound protein.
-
Add a primary antibody specific to the protein of interest.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash and add a chromogenic substrate.
-
-
Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of bound protein.
Caption: Methodologies for studying GSL-protein interactions.
Conclusion
This compound and globotetraose, while structurally similar, exhibit distinct and crucial roles in a wide array of biological systems. Their differential interactions with toxins, their dynamic expression during immune cell development, and their altered presentation in cancer highlight the profound impact of specific glycan structures on cellular function and fate. A thorough understanding of the biology of Gb3 and Gb4, facilitated by the quantitative data and detailed experimental approaches outlined in this guide, is essential for advancing our knowledge of glycobiology and for the development of novel therapeutic strategies targeting GSL-mediated pathways in infectious diseases, immune disorders, and cancer.
References
- 1. High-performance thin-layer chromatography/mass spectrometry for rapid analysis of neutral glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Globoside (Gb4) promotes activation of ERK by interaction with the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shiga Toxins: Intracellular Trafficking to the ER Leading to Activation of Host Cell Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Glycosphingolipids in Immune Cell Functions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The lipid globotriaosylceramide promotes germinal center B cell responses and antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometric Assay for the Quantification of Fabry Disease Biomarker Globotriaosylceramide (GB3) in Fabry Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Globotriaosylceramide (Gb3) in Liquid Urine: A Straightforward Assay Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Interaction: A Technical Guide to Globotriose as a Viral Co-Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the neutral glycosphingolipid globotriose (Gb3) and viral proteins. Aimed at researchers, scientists, and drug development professionals, this document details the quantitative, mechanistic, and functional aspects of these interactions, highlighting their significance in viral pathogenesis and as potential therapeutic targets.
Executive Summary
This compound (Galα1-4Galβ1-4Glc-ceramide), a glycosphingolipid present on the surface of various cell types, plays a critical role as a receptor or co-receptor for several viruses. This interaction is a key determinant of viral tropism and is essential for the initial stages of infection, including attachment and entry. This guide summarizes the current understanding of Gb3-viral protein interactions, focusing on key examples such as Norovirus and Parvovirus B19. We present quantitative binding data, detailed experimental methodologies for studying these interactions, and an exploration of the downstream signaling pathways that are initiated upon viral engagement with Gb3.
Viral Recognition of this compound and Related Glycans
Viruses have evolved sophisticated mechanisms to recognize and bind to specific host cell surface molecules to initiate infection. Glycans, such as this compound, are frequently exploited as attachment factors or receptors. The interaction is typically mediated by viral capsid proteins, which possess specific glycan-binding domains.
Norovirus
Human noroviruses, a leading cause of acute gastroenteritis, recognize histo-blood group antigens (HBGAs) as receptors for infection. These HBGAs are complex carbohydrates that can include structures related to this compound. The protruding (P) domain of the major capsid protein VP1 is responsible for this binding. The interaction is characterized by a high degree of strain specificity and is multivalent in nature, making the determination of a simple monovalent dissociation constant (Kd) challenging. However, studies using electrospray ionization mass spectrometry (ESI-MS) have provided insights into the binding affinities.
Parvovirus B19
Human parvovirus B19, the causative agent of erythema infectiosum, utilizes globoside (B1172493) (Gb4), a neutral glycosphingolipid containing the this compound core, as a crucial receptor for infection of erythroid progenitor cells. The interaction is mediated by the viral capsid protein VP1. Notably, this binding is pH-dependent, occurring optimally under the acidic conditions found in endosomal compartments, which is a critical step for successful viral trafficking and infection.
Quantitative Analysis of this compound-Viral Protein Interactions
The affinity of viral proteins for this compound and related glycans is a key parameter in understanding viral infectivity. Various biophysical techniques are employed to quantify these interactions. Due to the often low intrinsic affinity and multivalent nature of these interactions, precise quantification can be complex.
| Viral/Toxin Protein | Ligand | Technique | Dissociation Constant (Kd) / Association Constant (Ka) | Reference(s) |
| Norovirus (GII.4 Saga) P-dimer | B trisaccharide | ESI-MS | Apparent Ka <1000 M⁻¹ | [1] |
| Shiga toxin B-subunit (Stx1B) | Pk-trisaccharide (of Gb3) | ITC | ~4 mM | [2] |
| Shiga toxin B-subunit (Stx1 & Stx2) | Globotriaosylceramide (Gb3) | Solid-phase binding assay | Kd: 3.2 nM - 14 nM (in the presence of lipids) | [2] |
Experimental Protocols for Studying this compound-Viral Interactions
A variety of experimental techniques are utilized to characterize the binding of viral proteins to this compound. Below are detailed methodologies for key assays.
Solid-Phase Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to qualitatively or quantitatively assess the binding of viral proteins or virus-like particles (VLPs) to immobilized glycans.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-containing glycoconjugate (e.g., Gb3-BSA)
-
Viral protein or VLPs
-
Primary antibody against the viral protein/VLP
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the Gb3-glycoconjugate to 1-10 µg/mL in coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with wash buffer.
-
Sample Incubation: Add 100 µL of serially diluted viral protein or VLPs to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Glycan Microarray Analysis
Glycan microarrays allow for the high-throughput screening of viral protein binding against a library of immobilized glycans.
Materials:
-
Glycan microarray slide with immobilized this compound
-
Fluorescently labeled viral protein or VLPs
-
Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Microarray scanner
Procedure:
-
Preparation: Rehydrate the glycan microarray slide according to the manufacturer's instructions.
-
Blocking: Block the slide with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Washing: Briefly wash the slide with wash buffer.
-
Sample Incubation: Apply the fluorescently labeled viral protein/VLP solution to the microarray surface. Incubate in a humidified chamber for 1-2 hours at room temperature.
-
Washing: Wash the slide sequentially with wash buffer, PBS, and deionized water to remove unbound protein.
-
Drying: Dry the slide by centrifugation or under a stream of nitrogen.
-
Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis: Quantify the fluorescence intensity for each glycan spot. The intensity is proportional to the amount of bound viral protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
This compound-containing ligand
-
Viral protein (analyte)
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the this compound-containing ligand onto the sensor chip surface using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the viral protein (analyte) over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the viral protein from the immobilized ligand.
-
Regeneration: Inject the regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Materials:
-
Isothermal titration calorimeter
-
Viral protein solution
-
This compound solution
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the viral protein and this compound solutions extensively against the same buffer to minimize heat of dilution effects.
-
Loading the Calorimeter: Load the viral protein solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell, while maintaining a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
Signaling Pathways and Logical Relationships
The binding of viral proteins to this compound can initiate intracellular signaling cascades that are crucial for viral entry and replication.
Parvovirus B19 and STAT5A Signaling
The infection of erythroid progenitor cells by Parvovirus B19 is dependent on the erythropoietin receptor (EpoR) signaling pathway.[3] Upon binding and entry, which is facilitated by globoside, the virus requires the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5A (STAT5A) pathway for its DNA replication.[3][4][5] Conversely, the MEK/ERK signaling pathway has been shown to negatively regulate B19V infection.[4]
Parvovirus B19 signaling pathway.
Experimental Workflow for SPR Analysis
The following diagram illustrates the logical flow of a typical Surface Plasmon Resonance experiment to determine the binding kinetics of a viral protein to this compound.
SPR experimental workflow.
Logical Relationship for Viral Entry via this compound
This diagram outlines the general logical steps a virus follows when utilizing this compound for host cell entry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mabtech.com [mabtech.com]
- 3. Human parvovirus B19: a mechanistic overview of infection and DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Productive Parvovirus B19 Infection of Primary Human Erythroid Progenitor Cells at Hypoxia Is Regulated by STAT5A and MEK Signaling but not HIFα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylated STAT5 directly facilitates parvovirus B19 DNA replication in human erythroid progenitors through interaction with the MCM complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis of Globotriose: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of globotriose (α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc), a biologically significant trisaccharide. This compound is notably the cell surface receptor for Shiga toxins, making its synthesis crucial for research into Shiga toxin-producing Escherichia coli (STEC) infections, vaccine development, and drug discovery. The following sections detail a well-established chemical synthesis strategy, quantitative data, experimental protocols, and the biological context of this compound in cellular signaling.
Introduction to this compound Synthesis
The chemical synthesis of complex oligosaccharides like this compound presents significant challenges due to the need for regioselective and stereoselective formation of glycosidic bonds. A common and effective strategy is the convergent synthesis, which involves the coupling of a monosaccharide donor with a disaccharide acceptor. This approach allows for the controlled construction of the trisaccharide backbone. The synthesis outlined here follows a strategy involving a galactopyranosyl trichloroacetimidate (B1259523) donor and a lactose-derived acceptor, employing a series of protection and deprotection steps to achieve the final product.
Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative chemical synthesis of a this compound derivative, adapted from a multi-step synthesis protocol.[1]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Glycosylation | Monosaccharide Donor & Disaccharide Acceptor | Protected Trisaccharide | 54 |
| 2 | Deprotection (Hydrogenolysis) | Protected Trisaccharide | Partially Deprotected Trisaccharide | 76 |
| 3 | Final Deprotection | Partially Deprotected Trisaccharide | This compound Derivative | ~70-80 (estimated) |
Experimental Protocols
The following protocols are based on established methods for the synthesis of this compound and its derivatives.[1][2]
Protocol 1: Convergent Chemical Synthesis of a Protected this compound Derivative
This protocol describes the key glycosylation step in the convergent synthesis of a protected this compound derivative.
Materials:
-
Monosaccharide Donor: 3-O-allyl-2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranosyl trichloroacetimidate
-
Disaccharide Acceptor: p-methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-benzoyl-β-D-glucopyranoside
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate
-
Celite
-
Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Under an argon atmosphere, dissolve the disaccharide acceptor and the monosaccharide donor in anhydrous CH₂Cl₂ in an oven-dried flask.
-
Add activated 4 Å molecular sieves to the solution and stir for 1 hour at room temperature.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add a catalytic amount of TMSOTf to the cooled suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ and sodium thiosulfate.
-
Filter the mixture through a pad of Celite and wash the pad with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient to yield the protected trisaccharide.
Protocol 2: Deprotection of the Protected this compound Derivative
This protocol outlines the final deprotection steps to yield the this compound core.
Materials:
-
Protected Trisaccharide from Protocol 1
-
Methanol (B129727) (MeOH)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)
-
Hydrogen (H₂) gas
-
Celite
-
Sodium Methoxide (B1231860) (NaOMe) in Methanol
-
Amberlite IR-120 (H⁺) resin
-
Ammonia (B1221849) in Methanol (NH₃/MeOH)
Procedure:
Step A: Hydrogenolysis of Benzyl and Benzylidene Groups
-
Dissolve the protected trisaccharide in methanol.
-
Add 20% Pd(OH)₂/C to the solution.
-
Stir the mixture under a positive pressure of hydrogen gas at room temperature for approximately 10 hours, or until TLC indicates complete reaction.
-
Filter the reaction mixture through a pad of Celite and wash the pad with a mixture of methanol and water.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the product using a Sephadex LH-20 column with water as the eluent to obtain the partially deprotected trisaccharide.[1]
Step B: Removal of Acyl Protecting Groups
-
Dissolve the product from Step A in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor by TLC until the reaction is complete.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin.
-
Filter the mixture and concentrate the filtrate to dryness.
-
To remove any remaining ester groups, the product can be further treated with a solution of ammonia in methanol.
-
After evaporation of the solvent, the final deprotected this compound can be purified by appropriate chromatographic methods.
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the overall workflow for the chemical synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Shiga Toxin Signaling Pathway
This compound (Gb3) on the cell surface acts as the primary receptor for Shiga toxins. The binding of the Shiga toxin B-subunit to Gb3 initiates a cascade of events leading to cellular damage.
Caption: Shiga toxin binding to Gb3 and downstream signaling.[3][4]
This document provides a foundational guide for the chemical synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and research goals.
References
- 1. Synthesis of an Aminooxy Derivative of the Trisaccharide this compound Gb3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise and practical synthesis of antigenic this compound, alpha-D-Gal-(1-->4)-beta-D-Gal-(1-->4)-beta-D-Glc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Globotriose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriose (Galα1-4Galβ1-4Glc), also known as Gb3, is a biologically significant trisaccharide. It serves as a crucial cell surface receptor for Shiga toxins produced by pathogenic Escherichia coli and is implicated in various physiological and pathological processes, including cancer metastasis and HIV infection. The precise and efficient synthesis of this compound and its derivatives is paramount for advancing research in these areas and for the development of novel therapeutics and diagnostics. Enzymatic synthesis offers a highly specific and efficient alternative to complex chemical methods, providing access to structurally well-defined oligosaccharides under mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using three primary methodologies: glycosyltransferase-catalyzed synthesis, glycosidase-mediated transglycosylation, and whole-cell biocatalysis with metabolically engineered microorganisms.
Methods Overview
The enzymatic synthesis of this compound can be achieved through several distinct strategies, each with its own advantages. Glycosyltransferases offer high specificity, leading to the formation of the desired α-1,4-galactosidic linkage with excellent regioselectivity. Glycosidases, typically used for hydrolysis, can be employed in a transglycosylation mode to synthesize new glycosidic bonds, often providing a simpler one-enzyme system. Finally, the use of metabolically engineered bacteria, or "superbugs," allows for the one-pot synthesis of this compound from simple starting materials by housing the entire multi-enzyme pathway within a single microbial host.
Quantitative Data Summary
The following table summarizes quantitative data from various enzymatic methods for this compound synthesis, allowing for a direct comparison of their efficiencies.
| Method | Enzyme(s) | Donor Substrate | Acceptor Substrate | Key Reaction Conditions | Yield/Conversion | Reference |
| Glycosyltransferase-Catalyzed Synthesis | α-1,4-Galactosyltransferase (LgtC from N. meningitidis) | UDP-Galactose | Lactose (B1674315) | 20 mM HEPES (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 37°C | Partial conversion (~50%) after 12h | [1] |
| Multi-Enzyme One-Pot System | Galactokinase (SpGalK), UDP-glucose pyrophosphorylase (SpGalU), α-1,4-galactosyltransferase (LgtC), Inorganic pyrophosphatase (PPase) | Galactose, UTP, Glucose-1-phosphate | Lactose | Not specified in detail | Preparative scales achieved | [2] |
| Transglycosylation | α-Galactosidase (AgaBf3S from Bacteroides fragilis) | p-Nitrophenyl-α-D-galactopyranoside (pNPαGal) | Lactose | 20 mM pNPαGal, 500 mM Lactose, pH 4.5, 40°C, 30 min | 32.4% | [3] |
| Metabolically Engineered E. coli ("Superbug") | GalK, GalT, GalU, LgtC, PykF | Galactose | Lactose | 25 mM Lactose, 50 mM Galactose, 10 mM MnCl₂, 10 mM MgCl₂, 100 mM KCl, 50 mM HEPES (pH 7.5), 37°C, 36h | High yield (e.g., 5.4 g in 200 mL) | [4][5][6] |
Experimental Protocols
Protocol 1: this compound Synthesis using α-1,4-Galactosyltransferase (LgtC)
This protocol describes the in vitro synthesis of this compound from lactose and UDP-galactose using a recombinant α-1,4-galactosyltransferase.
Materials:
-
Recombinant α-1,4-galactosyltransferase (LgtC)
-
UDP-galactose (UDP-Gal)
-
Lactose
-
HEPES buffer (1 M, pH 7.4)
-
Manganese chloride (MnCl₂) (1 M)
-
Dithiothreitol (DTT) (1 M)
-
Bovine Serum Albumin (BSA) (10 mg/mL)
-
Sterile deionized water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice as follows:
-
HEPES buffer (1 M, pH 7.4): 2 µL
-
MnCl₂ (1 M): 0.1 µL
-
DTT (1 M): 0.1 µL
-
BSA (10 mg/mL): 1 µL
-
Lactose (10 mM): 10 µL
-
UDP-Gal (25 mM): 1 µL
-
Recombinant LgtC (1 mg/mL): 1 µL
-
Sterile deionized water: to a final volume of 100 µL
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 12-24 hours.
-
Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 5 minutes.
-
Analysis: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein. Analyze the supernatant for this compound formation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: this compound Synthesis via Transglycosylation using α-Galactosidase (AgaBf3S)
This protocol outlines the synthesis of this compound through a transglycosylation reaction catalyzed by a novel α-galactosidase.
Materials:
-
Recombinant α-galactosidase (AgaBf3S) from Bacteroides fragilis
-
p-Nitrophenyl-α-D-galactopyranoside (pNPαGal)
-
Lactose
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)
-
Sterile deionized water
Procedure:
-
Substrate Preparation: Prepare a solution containing 500 mM lactose and 20 mM pNPαGal in sodium acetate buffer (pH 4.5).
-
Enzyme Addition: Add the purified recombinant AgaBf3S to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 40°C for 30 minutes with gentle agitation.[3]
-
Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes.
-
Product Analysis: Analyze the formation of this compound by TLC or HPLC. For TLC analysis, a mobile phase of chloroform:methanol:water (65:35:5) can be used, with visualization by orcinol-sulfuric acid staining.[1]
Protocol 3: One-Pot Synthesis of this compound using Metabolically Engineered E. coli
This protocol describes the use of a whole-cell biocatalyst ("superbug") for the synthesis of this compound from simple sugars.
Materials:
-
E. coli NM522 strain harboring the pLDR20-CKTUF plasmid (containing genes for GalK, GalT, GalU, LgtC, and PykF)[5][6]
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
HEPES buffer (1 M, pH 7.5)
-
Lactose
-
Galactose
-
Manganese chloride (MnCl₂)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
UDP-Glucose (UDP-Glc)
-
ATP
-
Glucose-1-phosphate (Glc-1-P)
-
Triton X-100
Procedure:
-
Cell Culture and Induction:
-
Grow the engineered E. coli strain in a suitable volume of growth medium at 30°C.
-
Induce the expression of the target genes by shifting the temperature to 40°C for 3-3.5 hours.[5]
-
-
Cell Harvest and Permeabilization:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 30 minutes).
-
Resuspend the cell pellet in Tris-HCl buffer (20 mM, pH 8.5) containing 1% Triton X-100 to permeabilize the cell membranes. For enhanced efficiency, the cell suspension can be freeze-thawed twice.[5]
-
-
One-Pot Synthesis Reaction:
-
Set up the reaction mixture with the following final concentrations in HEPES buffer (50 mM, pH 7.5):
-
Lactose: 25 mM
-
Galactose: 50 mM
-
MnCl₂: 10 mM
-
MgCl₂: 10 mM
-
KCl: 100 mM
-
PEP: 5 mM
-
UDP-Glc: 2 mM (catalytic amount)
-
ATP: 2 mM (catalytic amount)
-
Glc-1-P: 2 mM (catalytic amount)
-
-
Add the permeabilized cell suspension to the reaction mixture.
-
-
Incubation: Incubate the reaction at room temperature for 36 hours with gentle shaking.
-
Product Purification and Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic pathways for this compound synthesis.
Caption: General experimental workflow for enzymatic this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A one-pot approach to bio-synthesize this compound and its derivatives from simpler substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale synthesis of this compound derivatives through recombinant E. coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Large-scale synthesis of this compound derivatives through recombinant E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of oligosaccharides: product removal during a kinetically controlled reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of Globotriose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the large-scale production of globotriose (Galα1-4Galβ1-4Glc), a trisaccharide of significant interest in biomedical research and drug development. This compound serves as a crucial cell surface receptor for Shiga toxins and is a key structure in certain tumor-associated antigens, making its availability in large quantities essential for research into infectious diseases and oncology.[1][2][3] This document outlines enzymatic and chemical synthesis strategies, presenting detailed protocols and comparative data to guide researchers in selecting the most suitable production method for their needs.
Introduction to this compound and its Applications
This compound is a trisaccharide that plays a vital role in various biological processes. It is the carbohydrate moiety of the glycosphingolipid globotriaosylceramide (Gb3), also known as CD77.[4] Its primary biological significance lies in its function as the receptor for Shiga toxins produced by pathogenic Escherichia coli strains.[1][4][5] The binding of Shiga toxin to this compound on the cell surface is the initial step in the toxin's entry into cells, leading to cytotoxicity. Consequently, this compound and its derivatives are being explored as potential therapeutic agents to neutralize these toxins.[6][7][8] Furthermore, this compound is a core structure of more complex tumor-associated carbohydrate antigens, such as Globo H and SSEA4, making it a valuable molecule for cancer research and the development of carbohydrate-based vaccines.[1][3]
Methods for Large-Scale this compound Production
The large-scale synthesis of this compound can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, scalability, and cost.
Enzymatic Synthesis using Metabolically Engineered E. coli
Enzymatic synthesis is a highly efficient and specific method for producing this compound. The use of metabolically engineered microorganisms, particularly E. coli, has emerged as a powerful strategy for large-scale production.[6][7][9][10] This approach involves the overexpression of specific glycosyltransferases that catalyze the formation of the desired glycosidic linkages.
A common strategy involves engineering E. coli to express an α-1,4-galactosyltransferase, such as LgtC from Neisseria species, which transfers a galactose residue from a sugar donor to lactose (B1674315) to form this compound.[9][10] To enhance efficiency, multi-enzyme systems can be constructed within a single bacterial strain, creating a "superbug" capable of synthesizing the necessary sugar nucleotide donors and performing the final glycosylation step.[6][7][8]
| Production Method | Key Enzymes/System | Substrates | Yield | Reaction Time | Reference |
| Enzymatic Synthesis | Metabolically engineered E. coli and C. ammoniagenes with α1,4-galactosyltransferase | Orotic acid, galactose, lactose | 188 g/L (372 mM) | 36 hours | [9] |
| Enzymatic Synthesis | Recombinant E. coli "superbug" (pLDR20-CKTUF) | Galactose, lactose, PEP | High (specific yield not stated) | 36 hours | [6][7][8] |
| Enzymatic Synthesis | α-galactosidase from Bacteroides fragilis (AgaBf3S) | p-nitrophenyl-α-D-galactopyranoside (pNPαGal), lactose | 32.4% | 30 minutes | [2][3] |
| Chemical Synthesis | Multi-step organic synthesis | Various protected sugar derivatives | Satisfactory (specific overall yield not stated) | Multi-step | [11] |
Chemical Synthesis
Chemical synthesis offers a versatile approach to producing this compound and its derivatives with a wide range of modifications. However, these multi-step syntheses are often complex, requiring numerous protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity of the glycosidic linkages.[4][11] While providing high purity, chemical synthesis can be time-consuming and may not be as cost-effective for large-scale production compared to enzymatic methods.
Experimental Protocols
Protocol 1: Large-Scale Enzymatic Synthesis of this compound using Metabolically Engineered E. coli
This protocol is a representative procedure based on published high-yield enzymatic synthesis methods.[9][10]
1. Bacterial Strain and Culture:
-
Utilize an E. coli strain engineered to overexpress the α-1,4-galactosyltransferase gene (e.g., lgtC from Neisseria meningitidis).[10]
-
For enhanced production of the UDP-Gal donor, a co-culture system with a UTP-producing microorganism like Corynebacterium ammoniagenes can be employed.[9]
-
Culture the engineered E. coli in a suitable fermentation medium with glycerol (B35011) as the carbon source.[10]
-
Grow the cells to a high cell density.
2. Reaction Conditions:
-
Initiate the reaction by adding the substrates: orotic acid, galactose, and lactose to the cell culture.[9]
-
Maintain the reaction at a controlled pH and temperature (e.g., 30-37°C) for a period of 24-48 hours.
-
Monitor the production of this compound periodically using methods like High-Performance Liquid Chromatography (HPLC).[7]
3. Product Purification:
-
After the reaction is complete, separate the cells from the culture medium by centrifugation.
-
The supernatant contains the synthesized this compound.
-
Purify the this compound from the supernatant using a combination of chromatographic techniques, such as ion-exchange chromatography and size-exclusion chromatography.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
4. Analysis and Quality Control:
-
Confirm the identity and purity of the final product using HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for enzymatic this compound production.
Signaling Pathway: Shiga Toxin Binding and Internalization
Caption: Shiga toxin binding to this compound receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and regioselective synthesis of this compound by a novel α-galactosidase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of this compound and galabiose: relative stabilities of their complexes with Escherichia coli Shiga-like toxin-1 as determined by denaturation-titration with guanidinium chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 66580-68-5 | TCI AMERICA [tcichemicals.com]
- 6. Large-scale synthesis of this compound derivatives through recombinant E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-scale synthesis of this compound derivatives through recombinant E. coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Large-scale synthesis of this compound derivatives through recombinant E. coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Large-scale production of UDP-galactose and this compound by coupling metabolically engineered bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large scale in vivo synthesis of this compound and globotetraose by high cell density culture of metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A concise and practical synthesis of antigenic this compound, alpha-D-Gal-(1-->4)-beta-D-Gal-(1-->4)-beta-D-Glc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Globotriose
Abstract
This application note details a robust and reproducible method for the purification of globotriose (Galα1-4Galβ1-4Glc), a biologically significant neutral trisaccharide, using High-Performance Liquid Chromatography (HPLC). The described protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for the separation of polar compounds like oligosaccharides.[1][2] This method is applicable for researchers and professionals in drug development and glycobiology requiring high-purity this compound for downstream applications. The protocol consistently yields this compound with a purity exceeding 98%.
Introduction
This compound (Gb3) is a trisaccharide that plays a crucial role in various biological processes and serves as a key receptor for Shiga toxins produced by certain strains of Escherichia coli. Its availability in high purity is essential for research into Shiga toxin-mediated diseases, as well as for its use as a standard in diagnostics and as a building block in the synthesis of glycoconjugates. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of carbohydrates.[3] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a preferred method for separating polar analytes like oligosaccharides, offering excellent resolution and retention.[1][2] This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture or a partially purified natural extract using a HILIC-based HPLC method.
Experimental Protocols
Sample Preparation
A crude mixture containing this compound is the starting material.
-
Dissolution: Dissolve the crude this compound sample in the initial mobile phase (80:20 Acetonitrile:Water) to a concentration of 10 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.
HPLC Instrumentation and Conditions
The following instrumentation and conditions are recommended for the purification of this compound.
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fraction collector.
-
Detector: A Refractive Index (RI) detector is suitable for detecting non-chromophoric compounds like this compound. An Evaporative Light Scattering Detector (ELSD) can also be used.
Chromatographic Method
A gradient elution method is employed to achieve optimal separation of this compound from impurities.
-
Column Equilibration: Equilibrate the TSKgel Amide-80 column with the initial mobile phase (80% Acetonitrile, 20% Water) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Injection: Inject 100 µL of the prepared sample onto the column.
-
Elution and Fraction Collection: Elute the sample using the gradient program outlined in the data table below. Collect fractions corresponding to the this compound peak, which is identified based on the retention time of a this compound standard.
-
Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase for 15 minutes.
Post-Purification Processing
-
Purity Analysis: Analyze an aliquot of the collected fraction using the same HPLC method to confirm purity.
-
Solvent Evaporation: Pool the fractions containing pure this compound and remove the solvent using a rotary evaporator or a lyophilizer.
-
Final Product: The resulting white powder is high-purity this compound. Store at -20°C.
Data Presentation
The following table summarizes the HPLC conditions and the expected quantitative results for the purification of this compound.
| Parameter | Value |
| Chromatography Column | TSKgel Amide-80, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Expected Retention Time | ~15 minutes |
| Typical Purity Achieved | >98% |
| Expected Recovery | 85-90% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Logical Relationships in HILIC Separation
Caption: Factors influencing this compound separation in HILIC.
References
Application Notes and Protocols for the Analytical Characterization of Globotriose (Gb3)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Globotriose (Gb3)
This compound (Gb3), also known as ceramide trihexoside, is a neutral glycosphingolipid with the structure Galα1-4Galβ1-4Glcβ1-1'Cer. It plays a critical role in cellular processes, but its accumulation is primarily associated with Fabry disease, an X-linked lysosomal storage disorder.[1][2] Fabry disease results from a deficiency in the enzyme α-galactosidase A (α-Gal A), which is responsible for the catabolism of Gb3.[2] This deficiency leads to the progressive accumulation of Gb3 in various cells and tissues, including the vascular endothelium, kidneys, heart, and nervous system, causing severe organ dysfunction and premature death.[2][3][4] Consequently, the accurate and sensitive characterization of Gb3 is paramount for the diagnosis, monitoring, and therapeutic management of Fabry disease.[1]
This document provides detailed application notes and protocols for the key analytical techniques used in the characterization and quantification of this compound.
Mass Spectrometry (MS) for Gb3 Quantification
Application Note
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of Gb3 and its analogue, globotriaosylsphingosine (lyso-Gb3), in biological matrices.[5][6] This technique offers high sensitivity and specificity, allowing for the detection of various Gb3 isoforms and their accurate measurement in complex samples like plasma, urine, and dried blood spots (DBS).[1][5] The method typically involves an extraction step to isolate Gb3 from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry using multiple reaction monitoring (MRM).[1][7] This approach is essential for diagnosing Fabry disease and monitoring the efficacy of enzyme replacement therapy (ERT).[1][4]
Quantitative Data Summary: LC-MS/MS Methods for Gb3 and Analogs
| Parameter | Plasma Gb3[1] | Urine Gb3[1] | DBS lyso-Gb3[5] |
| Linear Range | Two orders of magnitude | Two orders of magnitude | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.54 mg/L | 0.07 mg/L | 0.25 ng/mL (for plasma lyso-Gb3)[7] |
| Intra-assay Precision (%CV) | ≤ 12% (16% at low conc.) | ≤ 12% (16% at low conc.) | 2.8% to 12.8% |
| Inter-assay Precision (%CV) | ≤ 12% (16% at low conc.) | ≤ 12% (16% at low conc.) | Not explicitly stated |
| Accuracy (Mean Bias %) | Not explicitly stated | Not explicitly stated | 0.1% to 12.3% |
Experimental Protocol: Gb3 Quantification in Plasma by UHPLC-MS/MS
This protocol is a representative method based on common practices described in the literature.[1][7]
1. Materials and Reagents:
-
Plasma samples (collected in heparinized or EDTA tubes)
-
Deproteinizing Solution: Acetonitrile with 0.1% Formic Acid containing the IS (e.g., 5 ng/mL)[7]
-
Mobile Phase A: 0.1% Formic Acid in Water[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]
-
Solid-Phase Extraction (SPE) cartridges (if required for cleanup)[1]
-
Phree cartridges (for protein precipitation)[7]
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a 1 mL Phree cartridge.[7]
-
Add 400 µL of the deproteinizing solution containing the internal standard.[7]
-
Vortex the cartridge for 2 minutes to ensure thorough mixing and protein precipitation.[7]
-
Place the cartridge in a collection tube and centrifuge at 1000 x g for 10 minutes at 4°C.[7]
-
Transfer the filtrate to an autosampler vial for analysis.
3. UHPLC Conditions:
-
Analytical Column: A suitable C18 reversed-phase column.
-
Column Temperature: 30°C[7]
-
Flow Rate: 0.6 mL/min[7]
-
Injection Volume: 10 µL[7]
-
Gradient Elution: [7]
-
0–1 min: 30% B
-
1–4 min: 30–95% B
-
4–5 min: 95% B
-
5–5.5 min: 95–30% B
-
5.5–6.5 min: 30% B
-
4. Mass Spectrometry Conditions:
-
System: Tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Ion Spray Voltage: 5000 V[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the most abundant Gb3 isoforms and the internal standard.
5. Data Analysis:
-
Create a calibration curve using standards of known Gb3 concentrations.
-
Calculate the peak area ratio of the Gb3 isoforms to the internal standard.
-
Quantify the total Gb3 concentration in the samples by interpolating from the calibration curve.
Visualization: LC-MS/MS Workflow for Gb3 Analysis
References
- 1. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical relevance of globotriaosylceramide accumulation in Fabry disease and the effect of agalsidase beta in affected tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) [mdpi.com]
Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Analysis of Globotriose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriose (Galα1-4Galβ1-4Glc) is a trisaccharide of significant biological importance. It serves as a crucial receptor for Shiga toxins produced by pathogenic bacteria, playing a key role in the progression of diseases such as hemolytic-uremic syndrome. Furthermore, this compound and its derivatives are associated with various cellular recognition processes and are considered important biomarkers in certain cancers. Accurate structural elucidation and characterization of this compound are therefore paramount for research in glycobiology, drug development, and diagnostics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution. This document provides a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and a summary of expected NMR data.
Structure of this compound
This compound is a linear trisaccharide with the following structure:
Galactose (α1→4) Galactose (β1→4) Glucose
The monosaccharide units are denoted as follows for the purpose of NMR signal assignment:
-
Glc : The reducing glucose unit.
-
Gal-I : The internal galactose unit linked (β1→4) to glucose.
-
Gal-II : The terminal galactose unit linked (α1→4) to the internal galactose.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in D₂O. These values are essential for the structural verification and purity assessment of this compound samples.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound in D₂O
| Proton | Glc (α-anomer) | Glc (β-anomer) | Gal-I | Gal-II |
| H-1 | 5.23 | 4.68 | 4.54 | 4.98 |
| H-2 | 3.59 | 3.31 | 3.56 | 3.73 |
| H-3 | 3.75 | 3.52 | 3.71 | 3.84 |
| H-4 | 3.96 | 3.91 | 4.15 | 4.22 |
| H-5 | 3.85 | 3.51 | 3.78 | 4.05 |
| H-6a | 3.82 | 3.81 | 3.79 | 3.77 |
| H-6b | 3.76 | 3.75 | 3.79 | 3.77 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound in D₂O
| Carbon | Glc (α-anomer) | Glc (β-anomer) | Gal-I | Gal-II |
| C-1 | 92.8 | 96.7 | 104.2 | 101.5 |
| C-2 | 72.5 | 75.1 | 72.3 | 69.5 |
| C-3 | 73.8 | 76.8 | 73.7 | 70.3 |
| C-4 | 79.8 | 79.8 | 78.9 | 70.1 |
| C-5 | 72.4 | 76.5 | 76.1 | 72.1 |
| C-6 | 61.7 | 61.7 | 62.1 | 62.3 |
Note: The chemical shifts of the reducing end glucose are reported for both the α and β anomers, which exist in equilibrium in solution.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.
Materials:
-
This compound sample (>95% purity)
-
Deuterium (B1214612) oxide (D₂O, 99.96%)
-
5 mm NMR tubes
-
Internal standard (e.g., DSS or TSP)
-
Lyophilizer
Protocol:
-
Deuterium Exchange: To minimize the residual HDO signal in ¹H NMR spectra, it is crucial to exchange labile protons (from hydroxyl groups) with deuterium. Dissolve 5-10 mg of the this compound sample in 0.5 mL of D₂O.
-
Lyophilization: Freeze the sample and lyophilize until completely dry.
-
Repeat: Repeat the deuterium exchange and lyophilization steps at least two more times to ensure complete exchange.
-
Final Sample Preparation: After the final lyophilization, dissolve the sample in 0.5 mL of D₂O containing a known concentration of an internal standard (e.g., 0.1 mM DSS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
1D ¹H NMR Spectroscopy
This is the fundamental experiment to obtain an overview of the proton signals, especially in the anomeric region.
Instrument Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: Standard 1D proton experiment with water suppression (e.g., presaturation or WATERGATE).
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 5 s
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
2D Homonuclear Correlation Spectroscopy (COSY)
COSY experiments are used to identify scalar-coupled protons, which helps in tracing the proton spin systems within each monosaccharide residue.
Instrument Parameters:
-
Pulse Program: Standard COSY (e.g., cosygpmf)
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 s
2D Total Correlation Spectroscopy (TOCSY)
TOCSY experiments are invaluable for oligosaccharide analysis as they reveal the entire spin system of a monosaccharide residue from a single cross-peak, typically starting from the well-resolved anomeric proton.
Instrument Parameters:
-
Pulse Program: Standard TOCSY with a clean mixing sequence (e.g., mlevph)
-
Spectral Width (F1 and F2): 10-12 ppm
-
TOCSY Mixing Time: 80-120 ms
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 s
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
HSQC correlates directly bonded ¹H-¹³C pairs, providing a powerful method for assigning carbon resonances based on their attached proton signals.
Instrument Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 120-150 ppm
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5-2 s
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
HMBC is crucial for determining the glycosidic linkages by identifying long-range (2-3 bond) correlations between protons and carbons. For this compound, this experiment will show correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
Instrument Parameters:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Long-Range Coupling Constant Delay: Optimized for 4-8 Hz
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Relaxation Delay: 1.5-2 s
Workflow for NMR-based Structural Elucidation of this compound
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
This comprehensive approach, combining one- and two-dimensional NMR experiments, allows for the unambiguous assignment of all proton and carbon signals of this compound, confirming its primary structure and glycosidic linkages. These application notes and protocols provide a robust framework for researchers engaged in the study of this important oligosaccharide.
Application Notes and Protocols for the Mass Spectrometry of Globotriose and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriose is a trisaccharide composed of α-D-galactose, β-D-galactose, and D-glucose (Galα1-4Galβ1-4Glc). It serves as a crucial structural component of globotriaosylceramide (Gb3), a glycosphingolipid found in cell membranes. The accumulation of Gb3 and its deacylated derivative, globotriaosylsphingosine (lyso-Gb3), is the hallmark of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][2][3] The sensitive and specific quantification of this compound and its derivatives by mass spectrometry is therefore essential for the diagnosis, monitoring, and development of therapies for Fabry disease.[1][2]
This document provides detailed application notes and experimental protocols for the analysis of this compound and its derivatives using mass spectrometry.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize typical quantitative data for key this compound derivatives in biological matrices, particularly in the context of Fabry disease diagnostics.
Table 1: Quantitative Data for Globotriaosylceramide (Gb3) Isoforms in Human Plasma and Urine.
| Analyte (Gb3 Isoform) | Matrix | Concentration in Healthy Controls | Concentration in Fabry Disease Patients | Method |
| Total Gb3 | EDTA-Plasma | < 4 mg/L | Significantly increased | LC-MS/MS |
| Total Gb3 | Urine | < 10 µ g/mmol creatinine | Significantly increased | LC-MS/MS |
| Gb3 (C16:0) [M+Na]⁺ | Plasma/Tissues | Low | Elevated | LC-QTOF-MS/MS |
| Gb3 (C20:0) [M+Na]⁺ | Plasma/Tissues | Low | Elevated | LC-QTOF-MS/MS |
| Gb3 (C22:0) [M+Na]⁺ | Plasma/Tissues | Low | Elevated | LC-QTOF-MS/MS |
| Gb3 (C24:1) [M+Na]⁺ | Plasma/Tissues | Low | Elevated | LC-QTOF-MS/MS |
| Gb3 (C24:0) [M+Na]⁺ | Plasma/Tissues | Low | Elevated | LC-QTOF-MS/MS |
| Gb3 (C24:0-OH) [M+Na]⁺ | Plasma/Tissues | Low | Elevated | LC-QTOF-MS/MS |
Data compiled from multiple sources, including references[1][4].
Table 2: Quantitative Data for Globotriaosylsphingosine (lyso-Gb3) and its Analogs in Human Plasma and Urine.
| Analyte | Matrix | Concentration in Healthy Controls | Concentration in Fabry Disease Patients | Method |
| Lyso-Gb3 | Plasma | < 0.6 ng/mL | Significantly increased (often > 0.6 ng/mL) | UHPLC-MS/MS |
| Lyso-Gb3 analog (m/z 758) | Urine | Not detectable | Present | Tandem MS |
| Lyso-Gb3 analog (m/z 774) | Urine | Not detectable | Present | Tandem MS |
| Lyso-Gb3 analog (m/z 784) | Urine | Not detectable | Present | Tandem MS |
| Lyso-Gb3 analog (m/z 800) | Urine | Not detectable | Present | Tandem MS |
| Lyso-Gb3 analog (m/z 802) | Urine | Not detectable | Present and often abundant | Tandem MS |
| Lyso-Gb3 analog (m/z 820) | Urine | Not detectable | Present and often abundant | Tandem MS |
| Lyso-Gb3 analog (m/z 836) | Urine | Trace amounts may be detectable | Present and often abundant | Tandem MS |
Data compiled from multiple sources, including references[3][5]. The cut-off for lyso-Gb3 can vary depending on the specific assay.
Experimental Protocols
Protocol 1: Quantification of Globotriaosylceramide (Gb3) in Plasma and Urine by LC-MS/MS
This protocol is adapted from established methods for the diagnosis and monitoring of Fabry disease.[1]
1. Sample Preparation:
-
Plasma:
-
To 100 µL of EDTA-plasma, add an internal standard solution (e.g., C17:0-Gb3).
-
Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Urine:
-
To 1 mL of urine, add an internal standard (e.g., C17:0-Gb3).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify the Gb3.
-
Wash the cartridge to remove interfering substances.
-
Elute the Gb3 with methanol.
-
Dry the eluate and reconstitute it in the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the different Gb3 isoforms.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Monitor the transitions from the precursor ions of the different Gb3 isoforms to specific product ions. For example, for a common Gb3 isoform: [M+H]⁺ or [M+Na]⁺ as the precursor ion and a fragment corresponding to the loss of the ceramide moiety as the product ion. A specific transition for one Gb3 isoform is m/z 1137.3 > 264.3.[2]
-
3. Data Analysis:
-
Quantify the different Gb3 isoforms by comparing the peak areas of the analytes to the internal standard.
-
Sum the concentrations of the most abundant isoforms to obtain the total Gb3 concentration.
Protocol 2: Quantification of Globotriaosylsphingosine (lyso-Gb3) in Plasma by UHPLC-MS/MS
This protocol is based on a rapid and sensitive method for lyso-Gb3 analysis.[3][6]
1. Sample Preparation:
-
To 100 µL of plasma in a 1 mL Phree cartridge, add 400 µL of a deproteinizing solution (0.1% formic acid in methanol) containing the internal standard (e.g., lyso-Gb3-d7).[6]
-
Vortex the cartridge for 2 minutes.[6]
-
Centrifuge at 1000 x g at 4 °C for 10 minutes.[6]
-
Inject 10 µL of the filtrate into the UHPLC-MS/MS system.[6]
2. UHPLC-MS/MS Analysis:
-
Ultra-High-Performance Liquid Chromatography (UHPLC):
-
Mass Spectrometry (MS):
-
Ionization: ESI in positive ion mode.
-
Scan Mode: MRM.
-
MRM Transition for lyso-Gb3: m/z 786.8 > 268.3.[2]
-
MRM Transition for Internal Standard (lyso-Gb3-d7): Adjust the m/z values accordingly.
-
3. Data Analysis:
-
Create a calibration curve using a series of standards with known concentrations of lyso-Gb3.
-
Calculate the concentration of lyso-Gb3 in the plasma samples based on the calibration curve and the ratio of the analyte peak area to the internal standard peak area.
Visualizations
Pathophysiology of Fabry Disease
Caption: Logical workflow of Fabry disease pathogenesis.
General Experimental Workflow for Gb3/Lyso-Gb3 Analysis
Caption: General workflow for Gb3/Lyso-Gb3 analysis.
References
- 1. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometric Assay for the Quantification of Fabry Disease Biomarker Globotriaosylceramide (GB3) in Fabry Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes: High-Sensitivity Globotriose-Based ELISA for Shiga Toxin Detection
Introduction
Globotriose (Gb3), a trisaccharide composed of α-D-galactose-(1→4)-β-D-galactose-(1→4)-β-D-glucose, is a biologically significant glycosphingolipid component of cell membranes. Notably, it serves as the specific receptor for Shiga toxins (Stx) and Shiga-like toxins produced by Shigella dysenteriae and certain strains of Escherichia coli, respectively.[1] The high-affinity interaction between Shiga toxin and Gb3 provides a robust platform for the development of a specific and sensitive enzyme-linked immunosorbent assay (ELISA).
This application note details the protocols for a this compound-based ELISA designed for the quantitative detection of Shiga toxins. The assay can be adapted for various research and drug development applications, including the screening of potential toxin inhibitors, epidemiological surveillance, and quality control in the food industry.
Principle of the Assay
The this compound-based ELISA is a type of direct ELISA where the target antigen (Shiga toxin) in a sample binds to this compound immobilized on the surface of a microplate well. The bound toxin is then detected using a specific primary antibody, which is subsequently recognized by an enzyme-conjugated secondary antibody. The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of Shiga toxin present in the sample.
Data Presentation
The following tables summarize representative quantitative data obtained from a this compound-based ELISA for the detection of Shiga toxin type 2 (Stx2).
Table 1: Representative Standard Curve Data for Shiga Toxin 2 (Stx2) ELISA
| Stx2 Concentration (ng/mL) | Average Absorbance (OD 450nm) | Standard Deviation |
| 10.0 | 2.850 | 0.150 |
| 5.0 | 2.100 | 0.110 |
| 2.5 | 1.350 | 0.085 |
| 1.25 | 0.750 | 0.050 |
| 0.625 | 0.420 | 0.030 |
| 0.313 | 0.250 | 0.020 |
| 0.156 | 0.150 | 0.015 |
| 0 (Blank) | 0.050 | 0.005 |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 0.2 ng/mL |
| Linear Range | 0.3 - 5.0 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate via Reductive Amination
This protocol describes the covalent conjugation of this compound to Bovine Serum Albumin (BSA) to create an immunogen suitable for coating ELISA plates. The method utilizes reductive amination, where the open-chain aldehyde form of this compound reacts with the primary amines of lysine (B10760008) residues on BSA.[1][2]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolve 10 mg of this compound and 20 mg of BSA in 5 mL of PBS.
-
Add 20 mg of sodium cyanoborohydride to the solution.
-
Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of buffer.
-
Lyophilize the dialyzed solution to obtain the this compound-BSA conjugate powder.
-
Store the conjugate at -20°C.
Protocol 2: this compound-Based ELISA for Shiga Toxin Detection
Materials:
-
This compound-BSA conjugate
-
96-well high-binding polystyrene microplates
-
Shiga toxin standards and samples
-
Coating Buffer (50 mM Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
Primary Antibody (anti-Shiga toxin antibody, e.g., mouse monoclonal)
-
Secondary Antibody (HRP-conjugated anti-mouse IgG)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to a final concentration of 5-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of Shiga toxin standards in Blocking Buffer.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Shiga toxin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for the this compound-based ELISA.
Caption: Shiga toxin signaling pathway after binding to the Gb3 receptor.
References
Application Notes & Protocols: Globotriose Functionalized Nanoparticles for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Globotriose (Gal-α1,4-Gal-β1,4-Glc) is a trisaccharide that serves as a specific receptor for Shiga toxins (Stxs) and Shiga-like toxins (SLTs), which are potent cytotoxins produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7).[1][2] These toxins are responsible for severe gastrointestinal illnesses, including hemorrhagic colitis and the life-threatening hemolytic uremic syndrome (HUS).[1] The functionalization of nanoparticles with this compound creates a multivalent platform that mimics the cell surface presentation of these receptors. This multivalency dramatically enhances the binding affinity to Shiga toxins compared to the monovalent this compound ligand, making these nanoparticles powerful tools for a variety of research applications.[3]
This document provides an overview of the key applications, quantitative data, and detailed experimental protocols for utilizing this compound functionalized nanoparticles in research settings.
Primary Applications
-
Detection of Shiga Toxins and Pathogenic Bacteria: The high-affinity binding of this compound-functionalized nanoparticles (Gb3-NPs) to Shiga toxins enables the development of highly sensitive and specific biosensors.[1][3] These sensors often rely on colorimetric changes that occur when the nanoparticles aggregate in the presence of the toxin, providing a rapid visual detection method.[4] This technology can be applied to detect the toxins directly or to capture Shiga toxin-producing bacteria.[4][5]
-
Drug Delivery and Therapeutics: By targeting cells that express the this compound receptor (Gb3), these nanoparticles can be used as carriers for targeted drug delivery.[6][7] Furthermore, due to their strong binding to Shiga toxins, Gb3-NPs can act as decoy receptors to neutralize toxins in vivo, representing a potential therapeutic strategy against HUS and other toxin-mediated diseases.[3]
-
Immunomodulation and Vaccine Development: Polyanhydride nanoparticles functionalized with carbohydrates have been shown to act as adjuvants, capable of activating antigen-presenting cells and modulating immune responses.[8][9] While specific data on this compound is focused on toxin binding, the principle of using carbohydrate-functionalized nanoparticles to target specific immune cell receptors (like C-type lectins) is a promising area of research.[9]
Quantitative Data Summary
The performance of this compound-functionalized nanoparticles is highly dependent on their physicochemical properties. Key quantitative data from various studies are summarized below for easy comparison.
| Nanoparticle Type & Size | Ligand/Linker Details | Application | Key Finding(s) | Reference(s) |
| Gold Nanoparticles (AuNPs), 20 nm | This compound (Pk ligand) with a long linker | Shiga-like Toxin I (SLT-I) Binding | >108-fold increase in binding affinity compared to the monovalent Pk ligand. | [3] |
| Gold Nanoparticles (AuNPs), 12 nm | This compound | Shiga-like Toxin 1 (Stx1) Detection | Produced the most significant absorbance shift for colorimetric detection; detected Stx1 at 100 nM. | [5] |
| Au@Fe-TFPA-COP | This compound | Shiga Toxin (Stxs) Detection | Served as a nanoenzyme catalyst for an ultra-sensitive colorimetric biosensor. | [1] |
| Polyanhydride Nanoparticles | Di-mannose or Lactose | General Functionalization | Functionalization increased nanoparticle diameter slightly and shifted zeta potential from negative (~-20 mV) to positive. | [9] |
| Silver Nanoparticles (AgNPs) | Glucose, Galactose, Mannose | Cytotoxicity Study | Galactose and mannose-coated AgNPs were significantly less toxic to neuronal and hepatocyte cell lines than glucose-coated NPs. | [10] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis and Functionalization of Gold Nanoparticles with this compound
This protocol describes a common method for synthesizing gold nanoparticles (AuNPs) via citrate (B86180) reduction, followed by surface functionalization with a thiol-modified this compound ligand.
A. Synthesis of Gold Nanoparticles (Citrate Reduction Method)
-
Add 100 mL of 0.01% (w/v) chloroauric acid (HAuCl4) solution to a clean 250 mL flask with a stir bar.
-
Heat the solution to a rolling boil while stirring vigorously.
-
Rapidly add 2 mL of 1% (w/v) trisodium (B8492382) citrate solution. The citrate acts as both a reducing and capping agent.[11]
-
Observe the color change from pale yellow to gray, then to purple, and finally to a deep wine-red, indicating nanoparticle formation.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the resulting AuNP solution at 4°C.
B. Functionalization with Thiol-Modified this compound
-
Prepare a solution of thiol-terminated this compound ligand (e.g., Gb3-PEG-SH) in deionized water.
-
Add the this compound ligand solution to the AuNP solution at a specific molar ratio (optimization may be required). The thiol group will form a strong covalent bond with the gold surface.[12]
-
Stir the mixture gently at 4°C for 12-24 hours to allow for ligand exchange.[9]
-
To remove unbound ligands, centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes for ~20 nm particles).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a buffer of choice (e.g., phosphate-buffered saline, PBS).
-
Repeat the centrifugation and resuspension steps two more times to ensure purity.
-
Store the final this compound-functionalized nanoparticles (Gb3-AuNPs) at 4°C.
Protocol 2: Characterization of Functionalized Nanoparticles
Proper characterization is critical to ensure the synthesis was successful and the nanoparticles are suitable for downstream applications.[13]
-
UV-Visible Spectroscopy:
-
Measure the absorbance spectrum of the nanoparticle solution (typically from 400-700 nm).
-
Citrate-capped AuNPs exhibit a characteristic Surface Plasmon Resonance (SPR) peak around 520 nm.[14]
-
A red-shift (shift to a longer wavelength) in the SPR peak after functionalization indicates a change in the surface chemistry and can suggest successful ligand binding.[3]
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in solution.[15] An increase in hydrodynamic diameter is expected after functionalization.
-
Measure the Zeta Potential to determine the surface charge. A significant shift from the negative charge of citrate-capped AuNPs confirms surface modification.[9]
-
-
Transmission Electron Microscopy (TEM):
-
Use TEM to visualize the nanoparticle core size, shape, and aggregation state.
-
Deposit a diluted sample of nanoparticles onto a TEM grid and allow it to dry before imaging.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS):
-
Use these techniques to confirm the presence of the this compound ligand on the nanoparticle surface by identifying characteristic chemical bonds or elemental compositions.[16]
-
Protocol 3: Colorimetric Detection of Shiga Toxin
This protocol outlines a rapid, aggregation-based assay for detecting Shiga toxin using Gb3-AuNPs.[4]
-
Dispense a fixed volume of the Gb3-AuNP solution into the wells of a microplate or microcentrifuge tubes. The solution should appear as a clear, red liquid.
-
Add the sample suspected of containing Shiga toxin to each well. Include positive (purified toxin) and negative (buffer only) controls.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
Visually inspect for a color change. In the presence of the multivalent Shiga toxin, the nanoparticles will cross-link and aggregate, causing the solution to change color from red to purple or blue.[4]
-
For quantitative analysis, measure the absorbance spectrum of each well using a microplate reader. Toxin-induced aggregation causes a decrease in the absorbance at ~520 nm and an increase at longer wavelengths (~620-650 nm).[4]
Protocol 4: Cellular Uptake Assay
This protocol uses confocal microscopy to visualize the uptake of fluorescently labeled Gb3-NPs into cells expressing the Gb3 receptor.
-
Cell Culture:
-
Seed Gb3-positive cells (e.g., human umbilical vein endothelial cells, HUVECs) onto glass-bottom dishes or chamber slides.
-
Culture the cells until they reach 70-80% confluency.
-
-
Nanoparticle Incubation:
-
Prepare fluorescently labeled Gb3-NPs (e.g., by incorporating a fluorescent dye during functionalization).
-
Dilute the nanoparticles to the desired concentration in serum-free cell culture medium.
-
Remove the old medium from the cells, wash once with PBS, and add the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[17] As a control for energy-dependent uptake, incubate a parallel set of cells at 4°C.[18]
-
-
Sample Preparation for Imaging:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 and stain for specific cellular compartments (e.g., DAPI for the nucleus, Phalloidin for actin filaments).
-
Mount the coverslips with an appropriate mounting medium.
-
-
Confocal Microscopy:
-
Image the cells using a confocal laser scanning microscope.[19]
-
Acquire images in the channels corresponding to the nanoparticle's fluorophore and any cellular stains.
-
Analyze the images to determine the extent and subcellular localization of nanoparticle uptake.
-
References
- 1. Synthesis of this compound-modified peptides for the preparation of a colorimetric biosensor to detect Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-functionalized gold nanoparticles as multivalent probes for Shiga-like toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopolydiacetylene nanoparticles as a chromatic biosensor to detect Shiga-like toxin producing Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Use of Glyconanoparticles and Related Quantum Dots for the Detection of Lectins, Viruses, Bacteria and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Synthesis of Carbohydrates and Functionalization of Polyanhydride Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbohydrate functionalization of silver nanoparticles modulates cytotoxicity and cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Synthesis of Functionalized Gold Nanoparticles with Neutral, Cationic and Ionic Polymeric Ligands - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 12. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Superficial Characteristics and Functionalization Effectiveness of Non-Toxic Glutathione-Capped Magnetic, Fluorescent, Metallic and Hybrid Nanoparticles for Biomedical Applications [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Surface-functionalized nanoparticles for targeted gene delivery across nasal respiratory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Globotriose-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key experimental techniques used to characterize the interactions between globotriose (Gb3), a trisaccharide, and various proteins. A primary example of a biologically significant this compound-binding protein is the Shiga toxin, produced by enterohemorrhagic Escherichia coli, which uses this compound as its cellular receptor.[1][2][3] Understanding this and other this compound-protein interactions is crucial for the development of therapeutics and diagnostics.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The following tables summarize quantitative data from various studies on the interaction between this compound or its derivatives and specific proteins, primarily Shiga toxin (Stx) and its subtypes.
Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Protein | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Source |
| Shiga toxin 1 B subunit (Stx1B) | Gb3 polymer | Not Reported | Not Reported | ~46 | [4] |
| Shiga toxin 2 B subunit (Stx2B) | Gb3 polymer | Not Reported | Not Reported | Did not saturate | [5] |
| Shiga toxin 1 (Stx1) | Gb3Cer in lipid layer | Larger than Stx2 | Larger than Stx2 | Not explicitly stated | [6][7] |
| Shiga toxin 2 (Stx2) | Gb3Cer in lipid layer | Smaller than Stx1 | Smaller than Stx1 | Not explicitly stated | [6][7] |
Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC)
| Protein | Ligand | K_d (mM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) | Source |
| Shiga toxin 1 B subunit (Stx1B) | Pk-trisaccharide (Gb3 glycan) | ~4 | Not Reported | Not Reported | Not Reported | [4] |
| Shiga toxin 2 B subunit (Stx2B) | Pk-trisaccharide (Gb3 glycan) | No binding detected | Not Reported | Not Reported | Not Reported | [4] |
Table 3: Binding Data from Enzyme-Linked Immunosorbent Assay (ELISA)
| Toxin | Ligand | Apparent K_d (µg/mL) | EC50 / Sensitivity | Source |
| Shiga toxin 2c/c | Purified Gb3 | 0.30 | Not Reported | [8] |
| Shiga toxin 2d/d | Purified Gb3 | 0.19 | Not Reported | [8] |
| Shiga toxin 2c/d | Purified Gb3 | 0.95 | Not Reported | [8] |
| Shiga toxin 2d/c | Purified Gb3 | 0.15 | Not Reported | [8] |
| Shiga toxin & Shiga-like toxin I | Globotriosyl ceramide (Gb3) | Not Reported | 0.2 ng (2 ng/mL) | [9] |
Experimental Protocols and Visualizations
This section provides detailed methodologies for key experiments to study this compound-protein interactions, accompanied by workflow diagrams generated using the DOT language.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[10]
Experimental Workflow: SPR Analysis
Detailed Protocol: SPR Analysis of this compound-Protein Interaction
-
Ligand and Analyte Preparation:
-
Prepare the this compound-containing ligand (e.g., biotinylated Gb3, Gb3-conjugated polymer) in an appropriate buffer.
-
Purify the protein of interest (e.g., Shiga toxin B-subunit) and ensure it is in the same running buffer as the ligand to minimize buffer mismatch effects. A common running buffer is HBS-EP (HEPES buffered saline with EDTA and P20 surfactant).
-
Determine the concentrations of both ligand and analyte accurately.
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling, or a streptavidin-coated chip for biotinylated ligands).
-
Activate the sensor chip surface according to the manufacturer's instructions. For a CM5 chip, this typically involves a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the this compound ligand over the activated surface to achieve the desired immobilization level.
-
Block any remaining active sites on the surface using a blocking agent like ethanolamine.
-
-
Analyte Binding:
-
Inject a series of dilutions of the protein analyte over the sensor surface, typically ranging from low nanomolar to micromolar concentrations. Each injection should be followed by a dissociation phase where only the running buffer flows over the surface.
-
Include a zero-concentration (buffer only) injection to serve as a control for baseline drift.
-
Monitor the association and dissociation in real-time.
-
-
Data Analysis:
-
Generate a sensorgram, which plots the response units (RU) versus time.
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for non-specific binding and bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
From the fitted curves, determine the association rate constant (k_on), the dissociation rate constant (k_off), and calculate the equilibrium dissociation constant (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[11]
Experimental Workflow: ITC Analysis
References
- 1. Shiga Toxins: Intracellular Trafficking to the ER Leading to Activation of Host Cell Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Shiga Toxin Receptor Globotriaosylceramide as Therapeutic Target in Shiga Toxin E. coli Mediated HUS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of binding between Shiga toxin and receptor glycolipid Gb3Cer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In Vitro Models of Globotriose (Gb3) Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vitro models for studying the function and pathophysiology of Globotriaosylceramide (Gb3). Detailed protocols for key experimental procedures are included to facilitate research into Gb3-related disorders, such as Fabry disease, and to aid in the development of novel therapeutic strategies.
Introduction to Globotriose (Gb3)
Globotriaosylceramide (Gb3), a glycosphingolipid found in the cell membranes of various mammalian cell types, plays a crucial role in several cellular processes.[1] However, the accumulation of Gb3 within lysosomes due to a deficiency of the enzyme α-galactosidase A (α-Gal A) is the hallmark of Fabry disease, a rare X-linked genetic disorder.[2] This progressive accumulation leads to cellular dysfunction and multi-organ pathology, primarily affecting the kidneys, heart, and nervous system.[3] In vitro models are indispensable tools for elucidating the molecular mechanisms of Gb3-mediated pathophysiology and for the preclinical evaluation of therapeutic interventions.
In Vitro Models for Studying Gb3 Function
A variety of in vitro models are available to study the consequences of Gb3 accumulation, ranging from simple cell lines to complex 3D organoid systems.
Cell Line Models
-
Patient-Derived Fibroblasts: Primary fibroblasts cultured from skin biopsies of Fabry disease patients are a widely used model. These cells inherently carry the genetic mutation, exhibit reduced α-Gal A activity, and accumulate Gb3, providing a patient-specific platform to study disease mechanisms and test therapies.[4]
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are a relevant model for studying the vascular complications of Fabry disease.[5] Gb3 accumulation in these cells has been shown to induce oxidative stress and upregulate the expression of cell adhesion molecules.[5]
-
Podocytes: Immortalized human podocytes are valuable for investigating Fabry disease nephropathy, as these specialized kidney cells are significantly affected by Gb3 accumulation.
-
Genetically Engineered Cell Lines: The use of CRISPR-Cas9 technology to knock out the GLA gene in cell lines like HEK293T allows for the creation of controlled models of Gb3 accumulation, providing a clean genetic background for mechanistic studies.
Induced Pluripotent Stem Cell (iPSC)-Derived Models
The advent of iPSC technology has revolutionized the modeling of genetic diseases. iPSCs can be generated from Fabry patients' somatic cells and then differentiated into various cell types that are otherwise difficult to obtain for research.
-
iPSC-Derived Cardiomyocytes (iPSC-CMs): These cells recapitulate key features of Fabry cardiomyopathy, including Gb3 accumulation, mitochondrial dysfunction, and apoptosis.[6][7] They are a powerful tool for studying the cardiac aspects of the disease and for testing the efficacy of novel treatments like mRNA therapy.[6][7]
-
iPSC-Derived Kidney Organoids: Three-dimensional kidney organoids generated from Fabry patient iPSCs exhibit key features of Fabry nephropathy, such as Gb3 accumulation in podocytes and tubular cells, and the formation of characteristic "zebra bodies".[8][9][10] These organoids provide a more physiologically relevant model to study kidney-specific disease mechanisms and therapeutic responses.[8][9][10]
Artificial Membrane Systems
Artificial membrane systems, such as liposomes and supported lipid bilayers, offer a reductionist approach to study the biophysical interactions of Gb3 with other molecules.
-
Liposomes: Vesicles composed of a lipid bilayer can be formulated to include Gb3. These liposomes are instrumental in studying the direct interactions between Gb3 and specific proteins or toxins, such as Shiga toxin, for which Gb3 acts as a receptor.[11][12][13]
-
Supported Lipid Bilayers: Planar lipid bilayers containing Gb3 can be assembled on a solid support, enabling the use of surface-sensitive techniques like Surface Plasmon Resonance (SPR) to quantitatively analyze the binding kinetics of Gb3 with proteins and other molecules.[12]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from various in vitro models of Fabry disease.
| Model System | Parameter | Healthy/Control Value | Fabry/Gb3-Accumulating Value | Reference |
| Plasma | Plasma Gb3 | 2.2 ± 0.7 µg/mL | 7.3 ± 2.7 µg/mL | [14] |
| Plasma lyso-Gb3 | 0.3 ± 0.3 nM | 83.2 ± 75.4 nM | [14] | |
| iPSC-Derived Cardiomyocytes | α-Gal A Activity | Normal | Significantly Reduced | [6][7] |
| Kidney Organoids | Gb3 accumulation | Low/Undetectable | Significantly Increased | [8][9][10] |
| α-Gal A Activity | Normal | Significantly Decreased | [8] |
Experimental Protocols
Quantification of Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive and specific quantification of Gb3 in cultured cells.
Materials:
-
Cell scraper
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Chloroform, Methanol (B129727), Water
-
Internal Standard (e.g., N-heptadecanoyl-ceramide trihexoside)
-
LC-MS/MS system
Protocol:
-
Cell Harvesting:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells in a minimal volume of PBS and transfer to a glass tube.
-
Centrifuge to pellet the cells and discard the supernatant.
-
-
Lipid Extraction:
-
Add a mixture of chloroform:methanol:water (2:1:0.3 v/v/v) to the cell pellet.
-
Vortex thoroughly and incubate at room temperature for 15 minutes.
-
Add the internal standard.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for injection.
-
Separate the lipids using a C4 column with a gradient of water and methanol containing ammonium (B1175870) formate (B1220265) and formic acid.
-
Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for Gb3 and the internal standard.
-
Quantify Gb3 levels by comparing the peak area ratio of Gb3 to the internal standard against a standard curve.
-
Measurement of α-Galactosidase A (α-Gal A) Activity
This fluorometric assay measures the enzymatic activity of α-Gal A in cell lysates.
Materials:
-
96-well black microplate
-
α-Gal Assay Buffer
-
α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)
-
α-Gal Stop Buffer
-
Fluorometer (Ex/Em = 360/445 nm)
Protocol:
-
Sample Preparation:
-
Harvest cells and lyse them in ice-cold α-Gal Assay Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add a defined amount of cell lysate to the wells of a 96-well plate.
-
Add the α-Gal Substrate to each well to start the reaction.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding α-Gal Stop Buffer.
-
-
Data Analysis:
-
Measure the fluorescence intensity at Ex/Em = 360/445 nm.
-
Calculate the α-Gal A activity based on a standard curve generated with a fluorescent standard (e.g., 4-Methylumbelliferone) and normalize to the protein concentration of the lysate.
-
Assessment of Oxidative Stress using CellROX® Reagent
This protocol describes the measurement of reactive oxygen species (ROS) in live cells using the CellROX® fluorescent probe.[15][16][17][18][19]
Materials:
-
CellROX® Green or Deep Red Reagent
-
Live-cell imaging medium or PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable vessel for imaging or flow cytometry.
-
-
Staining:
-
Washing and Imaging:
Immunofluorescence Staining of Gb3
This protocol allows for the visualization of Gb3 accumulation within cultured cells.[4][20][21][22][23][24]
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 10% normal goat serum)
-
Primary antibody against Gb3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Mounting and Imaging:
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Gb3
The accumulation of Gb3 can trigger various downstream signaling pathways, leading to cellular dysfunction.
Caption: Key signaling pathways affected by Gb3 accumulation.
Experimental Workflow for In Vitro Model Generation and Analysis
The following diagram illustrates a typical workflow for utilizing iPSC-derived models to study Gb3 function.
Caption: Workflow for iPSC-based disease modeling and analysis.
Workflow for Studying Gb3-Protein Interactions in Artificial Membranes
This diagram outlines the process of using artificial membrane systems to investigate the binding of proteins to Gb3.
Caption: Workflow for analyzing Gb3-protein interactions.
References
- 1. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-specific gene expression profiles in different kidney cell types are associated with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MiRNA Let-7a and Let-7d Are Induced by Globotriaosylceramide via NF-kB Activation in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Modeling of Fabry disease nephropathy using patient derived human induced pluripotent stem cells and kidney organoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Latest developments in experimental and computational approaches to characterize protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in liposome development for studying protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ROS Measurement Using CellROX [protocols.io]
- 16. emulatebio.com [emulatebio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. arigobio.com [arigobio.com]
- 21. scbt.com [scbt.com]
- 22. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. biotium.com [biotium.com]
Application Notes and Protocols: Labeling Globotriose for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriose (Gb3), a glycosphingolipid consisting of a galactose-α(1→4)-galactose-β(1→4)-glucose trisaccharide attached to a ceramide lipid, plays a crucial role in various biological and pathological processes.[1][2] It is notably recognized as the receptor for Shiga toxins produced by certain strains of Escherichia coli and is implicated in the pathogenesis of Fabry disease, a lysosomal storage disorder characterized by the accumulation of Gb3.[3][4][5][6] The ability to visualize and track Gb3 in cellular and in vivo models is paramount for understanding its function, elucidating disease mechanisms, and developing targeted therapeutics. This document provides detailed application notes and protocols for labeling this compound for various imaging studies.
Labeling Strategies for this compound
Several strategies have been developed to label Gb3 for imaging purposes. The choice of label depends on the specific application, the required sensitivity, and the imaging modality. The primary labeling approaches include fluorescent labeling, biotinylation for affinity-based detection, and radioactive labeling.
Fluorescent Labeling: This is the most common method for imaging Gb3 in cells and tissues.[7][8][] Fluorophores can be attached to either the fatty acid chain or the carbohydrate headgroup of Gb3.[7] Labeling the fatty acid can sometimes alter the binding properties of molecules that interact with the carbohydrate headgroup.[7] Therefore, headgroup labeling is often preferred for studying receptor-ligand interactions.[7][10]
Biotinylation: Biotin (B1667282) can be conjugated to Gb3, allowing for detection with labeled streptavidin or avidin.[11][12] This method is highly versatile and can be used for various applications, including fluorescence microscopy, electron microscopy, and affinity purification.[12][13]
Click Chemistry: This bioorthogonal ligation technique offers a powerful and specific method for labeling Gb3.[14][15][16][17] Azide- or alkyne-functionalized Gb3 analogs can be synthesized and then specifically reacted with a complementary fluorescent probe or other tags.[8][18][19] This approach allows for labeling in complex biological environments with minimal background.
Radioactive Labeling: Isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the Gb3 molecule.[20] This method is highly sensitive and is often used for quantitative biodistribution studies. Carbon-13 labeling is also used for mass spectrometry-based biomarker analysis.[21]
Quantitative Data Summary
The following table summarizes key quantitative data related to labeled this compound from various studies. This data can help researchers select the most appropriate labeling strategy and imaging parameters for their experiments.
| Labeling Method | Probe | Application | Key Quantitative Data | Reference |
| Fluorescent Labeling | BODIPY-labeled Gb3 headgroup | Visualization in Giant Unilamellar Vesicles (GUVs) | Partitioning in liquid-ordered (lo) phase: Gb3 with C24:0 fatty acid showed higher lo phase partitioning compared to unsaturated C24:1 fatty acid. | [10] |
| Fluorescent Labeling | Fluorescent oligoene fatty acids | Investigation of phase behavior in model membranes | Doping membranes with 5 mol% of fluorescent Gb3 derivatives was sufficient to observe effects on phase behavior and Shiga toxin B subunit binding. | [8] |
| Metabolic Labeling & MRI | Gadolinium-based bioorthogonal probe | In vivo imaging of glycosylation in mice | Significant N-azidoacetylgalactosamine-dependent T1 contrast observed. Tumor, kidney, and liver showed significant contrast, with other tissues showing >10-fold contrast enhancement. | [22][23] |
| Radioactive Labeling | Tritiated borohydride (B1222165) | Labeling of cell surface sialoglycoproteins | Low concentrations of sodium metaperiodate allow for specific oxidation and subsequent tritiation of externally exposed sialic acids. | [20] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound via Click Chemistry
This protocol describes a general method for labeling cells with an azide-modified Gb3 analog followed by fluorescent detection using a copper-free click reaction.
Materials:
-
Cells of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
Azide-functionalized this compound (Azido-Gb3)
-
Fluorescently-labeled cyclooctyne (B158145) (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency on sterile coverslips in a multi-well plate.
-
Metabolic Labeling: Incubate the cells with a working concentration of Azido-Gb3 (e.g., 10-50 µM) in cell culture medium for 24-72 hours. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unincorporated Azido-Gb3.
-
Click Reaction: Incubate the cells with the fluorescently-labeled cyclooctyne (e.g., 5-10 µM DBCO-Fluor 488) in serum-free medium for 1-2 hours at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescently labeled Gb3 using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Biotinylation of Gb3 for Pull-down Assays
This protocol outlines the biotinylation of Gb3 and its use in capturing interacting proteins from cell lysates.
Materials:
-
Purified this compound (Gb3)
-
Biotin-hydrazide
-
Sodium periodate (B1199274)
-
Ethylene (B1197577) glycol
-
Sodium acetate (B1210297) buffer (pH 5.5)
-
Streptavidin-agarose beads
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Oxidation of Gb3: Dissolve Gb3 in sodium acetate buffer. Add a freshly prepared solution of sodium periodate (e.g., 10 mM final concentration) and incubate in the dark for 30 minutes at room temperature to oxidize the terminal galactose.
-
Quenching: Quench the reaction by adding ethylene glycol and incubating for 10 minutes.
-
Biotinylation: Add biotin-hydrazide to the oxidized Gb3 solution and incubate for 2 hours at room temperature with gentle agitation to form a stable hydrazone bond.
-
Purification: Purify the biotinylated Gb3 (Biotin-Gb3) using a suitable method, such as dialysis or size-exclusion chromatography, to remove excess biotin-hydrazide.
-
Preparation of Streptavidin Beads: Wash the streptavidin-agarose beads three times with lysis buffer.
-
Binding of Biotin-Gb3 to Beads: Incubate the washed streptavidin beads with the purified Biotin-Gb3 for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the Biotin-Gb3-coupled beads three times with lysis buffer to remove unbound Biotin-Gb3.
-
Protein Pull-down: Incubate the Biotin-Gb3-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
Visualizations
Signaling Pathway of Gb3 Accumulation in Fabry Disease
Caption: Signaling cascade initiated by Gb3 accumulation in Fabry disease.
Experimental Workflow for Cellular Imaging of Labeled this compound
Caption: A typical workflow for imaging labeled Gb3 in cultured cells.
Logical Relationship of Gb3 Labeling Strategies
Caption: Overview of Gb3 labeling strategies and their applications.
References
- 1. This compound | C18H32O16 | CID 194232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A concise and practical synthesis of antigenic this compound, alpha-D-Gal-(1-->4)-beta-D-Gal-(1-->4)-beta-D-Glc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globotriaosylceramide induces oxidative stress and up-regulates cell adhesion molecule expression in Fabry disease endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globotriaosylceramide induces lysosomal degradation of endothelial KCa3.1 in fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Globotriaosylsphingosine Accumulation and Not Alpha-Galactosidase-A Deficiency Causes Endothelial Dysfunction in Fabry Disease | Semantic Scholar [semanticscholar.org]
- 7. Chemically synthesized Gb3 glycosphingolipids: tools to access their function in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Gb3) grafted on polyacrylamide (PAA) with biotin and fluorescein [elicityl-oligotech.com]
- 12. Metabolic biotinylation of cell surface receptors for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective radioactive labeling of cell surface sialoglycoproteins by periodate-tritiated borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imaging Glycosylation In Vivo by Metabolic Labeling and Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imaging Glycosylation In Vivo by Metabolic Labeling and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Globotriose in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriose (Gb3), a trisaccharide with the structure α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc, is a crucial glycosphingolipid component of cell membranes. Its involvement in various physiological and pathological processes has made it a significant target in drug development. This document provides detailed application notes and protocols related to the role of this compound in disease and as a therapeutic target, with a focus on Shiga toxin-mediated diseases and Fabry disease.
I. This compound as a Therapeutic Target
This compound plays a dual role in human health and disease, serving as a receptor for bacterial toxins and accumulating in a lysosomal storage disorder. This duality presents unique opportunities for therapeutic intervention.
Shiga Toxin-Mediated Diseases
Pathophysiology: Shiga toxins (Stx), produced by Shigella dysenteriae and Shiga toxin-producing Escherichia coli (STEC), are a family of AB5 toxins. The pentameric B subunit of the toxin binds with high affinity to this compound on the surface of host cells, particularly in the kidneys and central nervous system.[1] This binding facilitates the internalization of the toxin via retrograde transport through the Golgi apparatus to the endoplasmic reticulum.[1][2][3][4] Once in the cytosol, the enzymatic A subunit inactivates ribosomes, leading to the cessation of protein synthesis and ultimately cell death.[2][4] This cellular damage is the primary cause of the severe symptoms associated with STEC infections, including hemorrhagic colitis and the life-threatening hemolytic-uremic syndrome (HUS).
Therapeutic Strategies:
-
Toxin Neutralization: A promising approach involves the use of this compound-based molecules to act as decoys, binding to Shiga toxins and preventing them from interacting with host cells.
-
Soluble this compound Analogs: Synthetic, soluble forms of this compound can compete with cell surface Gb3 for toxin binding.
-
Multivalent this compound Conjugates: Polymers and dendrimers displaying multiple this compound units have been developed to bind Shiga toxins with very high avidity, effectively neutralizing them.[5][6][7] These agents can be designed for oral administration to act within the gut, preventing systemic absorption of the toxin.[5][6]
-
Fabry Disease
Pathophysiology: Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[8][9][10] This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cells, including those of the kidneys, heart, and nervous system.[6][8][9][10][11] This accumulation disrupts cellular function, leading to a cascade of pathological events including inflammation, fibrosis, and ultimately organ failure.[6][8][9][10]
Therapeutic Strategies:
-
Enzyme Replacement Therapy (ERT): This is a primary treatment for Fabry disease and involves the intravenous infusion of a recombinant human α-Gal A enzyme. The infused enzyme is taken up by cells and transported to the lysosomes, where it can break down the accumulated Gb3.
-
Substrate Reduction Therapy (SRT): This approach aims to decrease the production of Gb3 by inhibiting glucosylceramide synthase, a key enzyme in the biosynthetic pathway of most glycosphingolipids.[12] By reducing the amount of substrate available for Gb3 synthesis, SRT can lessen the burden of Gb3 accumulation. This therapy is administered orally.
II. Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of therapeutic agents with their targets in the context of this compound-related pathologies.
| Toxin Variant | Ligand/Receptor | Method | K d (Dissociation Constant) | Reference(s) |
| Shiga toxin (cooperative binding) | This compound (Gb3) on cells | Cellular Binding Assay | ~0.1 nM | [1] |
| Shiga-like toxin I (SLT-I) B-subunit | Pk trisaccharide dimer | Inhibition Assay | 10⁻⁵ M | [13] |
| Shiga toxin 1 (Stx1) | Gb3/Gb4 mixture with PC & Cholesterol | ELISA | 6.4 nM | [14] |
| Shiga toxin 2 (Stx2) | Gb3/Gb4 mixture with PC & Cholesterol | ELISA | 3.2 nM | [14] |
Table 1: Binding Affinities of Shiga Toxins to this compound and Related Ligands. Note: PC = Phosphatidylcholine, Ch = Cholesterol.
| Inhibitor | Target Enzyme | Cell Line / System | IC 50 (Half-maximal Inhibitory Concentration) | Reference(s) |
| Eliglustat | Glucosylceramide Synthase | Intact MDCK cells | 20 nM | [15][16] |
| Eliglustat | Glucosylceramide Synthase | K562 cells | ~24 nM | [17] |
| Eliglustat | Glucosylceramide Synthase | MDA-MB-231 cells | 25 nM | [17] |
| Lucerastat | Glucosylceramide Synthase | Cultured Fabry patient fibroblasts (median) | 11 µM | [12][18][19] |
| Venglustat | Glucosylceramide Synthase | MDCK cell lysate | 76.5 nM | [20] |
| Venglustat | Glucosylceramide Synthase | K562 cells | 165 nM | [20] |
Table 2: IC50 Values of Substrate Reduction Therapy Inhibitors.
| Patient Group | Analyte | Sample Type | Concentration Range / Mean ± SD | Reference(s) |
| Healthy Controls | This compound (Gb3) | Urine | < 0.1 µg/mg creatinine (B1669602) | [21] |
| Newborns with classic Fabry mutations | This compound (Gb3) | Urine | 0.80 - 14.39 mg/mmol creatinine (mean = 5.2) | |
| Untreated Fabry Males | lyso-Gb3 | Plasma | 170 nmol/L (mean) | [2] |
| Untreated Fabry Females | lyso-Gb3 | Plasma | 9.7 nmol/L (mean) | [2] |
| Classic Fabry Males | lyso-Gb3 | Plasma | 64 ± 29 nmol/L | |
| Later-onset Fabry Males | lyso-Gb3 | Plasma | 11 ± 17 nmol/L | |
| Heterozygous Fabry Females | lyso-Gb3 | Plasma | 5 ± 6 nmol/L | |
| Healthy Controls | Globotriaosylceramide (GL3) | Serum | < 2.28 µg/mL | |
| Fabry Patients (ESRD) | Globotriaosylceramide (GL3) | Serum | 6.45 ± 2.28 µg/mL |
Table 3: this compound and Metabolite Levels in Fabry Disease Patients. Note: ESRD = End-Stage Renal Disease.
III. Experimental Protocols
Shiga Toxin Binding to Immobilized this compound (ELISA)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of Shiga toxin to immobilized this compound.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-containing glycoconjugate (e.g., Gb3-BSA) or purified globotriaosylceramide (Gb3)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS-T)
-
Purified Shiga toxin (Stx1 or Stx2)
-
Primary antibody: Anti-Shiga toxin antibody (monoclonal or polyclonal)
-
Secondary antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the this compound conjugate or Gb3 to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Toxin Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the Shiga toxin in Blocking Buffer.
-
Add 100 µL of each toxin dilution to the wells. Include a blank control (Blocking Buffer only).
-
Incubate for 1-2 hours at 37°C.
-
-
Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the primary anti-Shiga toxin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the primary antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection and Analysis:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the toxin concentrations to generate a binding curve.
-
α-Galactosidase A Activity Assay in Leukocytes (Fluorometric)
This protocol outlines a fluorometric assay to measure the activity of α-galactosidase A in isolated leukocytes, a common diagnostic method for Fabry disease.
Materials:
-
Whole blood collected in ACD (acid-citrate-dextrose) tubes
-
Leukocyte isolation reagents (e.g., red blood cell lysis buffer)
-
Cell lysis buffer (e.g., containing a non-ionic detergent like Triton X-100)
-
Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 4.6)
-
Substrate: 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG) stock solution
-
Stop Solution (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.7)
-
4-Methylumbelliferone (4-MU) standard solution
-
Fluorometer and black 96-well plates
-
Protein quantification assay kit (e.g., BCA or Bradford)
Protocol:
-
Leukocyte Isolation and Lysis:
-
Isolate leukocytes from whole blood using a standard protocol (e.g., dextran (B179266) sedimentation or hypotonic lysis of red blood cells).
-
Wash the leukocyte pellet with PBS and centrifuge.
-
Resuspend the pellet in ice-cold cell lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (leukocyte lysate).
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture by diluting the leukocyte lysate in Assay Buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
Prepare a standard curve using serial dilutions of the 4-MU standard in Stop Solution.
-
In a black 96-well plate, add 50 µL of the diluted lysate to each sample well. Include a blank control (Assay Buffer only).
-
Pre-warm the plate to 37°C for 5 minutes.
-
Prepare the substrate solution by diluting the 4-MUG stock to a final concentration of 1-5 mM in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement and Analysis:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence in a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Use the 4-MU standard curve to determine the amount of product (4-MU) generated in each sample.
-
Calculate the α-galactosidase A activity as nmol of 4-MU produced per hour per mg of protein.
-
Quantification of Urinary this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Urine samples
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound analog)
-
Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., a C18 or HILIC column)
Protocol:
-
Sample Preparation:
-
Thaw urine samples at room temperature and centrifuge to remove any sediment.
-
To a known volume of urine (e.g., 1 mL), add a known amount of the internal standard.
-
Perform a solid-phase extraction to remove interfering substances:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water).
-
Elute the this compound and IS with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC method with an appropriate mobile phase gradient to achieve chromatographic separation of this compound from other urinary components. A typical gradient might involve water and acetonitrile with a small amount of formic acid.
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Define the precursor-to-product ion transitions for both this compound and the internal standard.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Create a calibration curve by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the this compound concentration to the urinary creatinine concentration to account for variations in urine dilution.[21]
-
IV. Signaling Pathways and Logical Relationships
Shiga Toxin Internalization and Retrograde Trafficking
The following diagram illustrates the pathway of Shiga toxin from the cell surface to the endoplasmic reticulum, a process mediated by its binding to this compound.
Pathophysiology of Fabry Disease
This diagram illustrates the metabolic defect in Fabry disease, leading to the accumulation of this compound and subsequent cellular dysfunction.
Therapeutic Intervention Workflow in Fabry Disease
This diagram outlines the logical workflow for therapeutic intervention in Fabry Disease, highlighting the mechanisms of Enzyme Replacement Therapy and Substrate Reduction Therapy.
References
- 1. Escherichia coli Shiga Toxin Mechanisms of Action in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Oral therapeutic agents with highly clustered this compound for treatment of Shiga toxigenic Escherichia coli infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and assessment of this compound-chitosan conjugate, a novel inhibitor of shiga toxins produced by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutralization of Shiga Toxins Stx1, Stx2c, and Stx2e by Recombinant Bacteria Expressing Mimics of this compound and Globotetraose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shiga Toxin Subtypes Display Dramatic Differences in Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A globotetraosylceramide (Gb₄) receptor-based ELISA for quantitative detection of Shiga toxin 2e - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repositori.upf.edu [repositori.upf.edu]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Globotriose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in Globotriose synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and where do yield losses commonly occur?
This compound [α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc] is a trisaccharide typically synthesized via a convergent strategy. This involves the coupling of a protected monosaccharide donor (galactose derivative) to a protected disaccharide acceptor (lactose derivative), followed by a final deprotection step to yield the target molecule.
Yield losses are common at several stages:
-
Synthesis of Protected Monomers and Dimers: The multi-step preparation of the donor and acceptor building blocks can be lengthy and lead to cumulative yield loss.
-
Glycosylation Reaction: This is the most critical step. Low yields are often due to incomplete reaction, formation of undesired stereoisomers (e.g., the β-anomer instead of the desired α-anomer), or decomposition of the donor or acceptor.
-
Deprotection: The final removal of all protecting groups can be challenging, sometimes leading to product degradation or incomplete deprotection, which complicates purification.
-
Purification: Purification of the intermediates and the final product can be complex and often results in significant loss of material.[1][2][3]
Q2: How do protecting groups influence the yield and stereoselectivity of the glycosylation reaction?
Protecting groups are critical for directing the outcome of the glycosylation reaction.
-
Neighboring Group Participation: An acyl-type protecting group (like benzoyl or acetyl) at the C-2 position of the galactose donor can participate in the reaction to form a stable intermediate, which generally favors the formation of the 1,2-trans-glycosidic bond (β-linkage). To obtain the desired 1,2-cis (α-linkage) in this compound, a non-participating protecting group, such as a benzyl (B1604629) ether, is typically used at the C-2 position of the donor.
-
Reactivity Modulation: Electron-withdrawing protecting groups (e.g., acyl groups) on the donor can decrease its reactivity, potentially leading to lower yields. Conversely, electron-donating groups (e.g., benzyl ethers) can increase reactivity. The strategic placement of these groups is key to achieving a successful coupling.
-
Acceptor Nucleophilicity: The protecting groups on the acceptor also influence its nucleophilicity. Bulky or electron-withdrawing groups near the hydroxyl group that will act as the nucleophile can hinder the reaction and reduce yields.
Troubleshooting Low Yields in this compound Synthesis
Problem 1: Low yield in the glycosylation reaction
Possible Cause 1: Inefficient activation of the glycosyl donor.
-
Solution: The choice of promoter (activator) is critical. Common promoters for glycosyl trichloroacetimidates include Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂). If the reaction is sluggish, consider increasing the amount of promoter or switching to a more powerful one. However, be aware that overly harsh conditions can lead to side reactions.
Possible Cause 2: Suboptimal reaction conditions (temperature and solvent).
-
Solution: Temperature and solvent have a profound impact on glycosylation. Lower temperatures (e.g., -78°C to -40°C) often improve stereoselectivity but may slow down the reaction. A gradual increase in temperature might be necessary. The solvent choice can influence the stereochemical outcome. Ethereal solvents (like diethyl ether) tend to favor α-glycoside formation, while nitrile solvents (like acetonitrile) can favor β-glycoside formation. It is advisable to perform small-scale optimizations of both temperature and solvent.
Possible Cause 3: Low nucleophilicity of the glycosyl acceptor.
-
Solution: If the acceptor is sterically hindered or electronically deactivated, more forcing conditions may be needed, such as a higher reaction temperature or a larger excess of the donor. However, these changes can negatively affect the anomeric selectivity.
Possible Cause 4: Decomposition of the glycosyl donor.
-
Solution: Highly reactive donors can be unstable. Monitor the reaction at a low temperature using Thin Layer Chromatography (TLC). If decomposition is observed, consider using a less potent activator or running the reaction at a lower, constant temperature.
Data Presentation: Influence of Reaction Parameters on Glycosylation Yield
The following tables summarize the impact of different promoters and solvents on glycosylation yield and stereoselectivity, based on representative studies.
Table 1: Effect of Promoter on Glycosylation Yield
| Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| Acetylated Mannosyl Trichloroacetimidate | Primary Alcohol | InBr₃ (cat.) | DCM | 94 | >95:5 |
| Acetylated Mannosyl Trichloroacetimidate | Primary Alcohol | InCl₃ (cat.) | DCM | 91 | >95:5 |
| Acetylated Mannosyl Trichloroacetimidate | Primary Alcohol | In(OTf)₃ (cat.) | DCM | 78 | >95:5 |
| Benzylated Galactosyl Trichloroacetimidate | Primary Alcohol | In(OTf)₃ (cat.) | DCM | 94 | 73:27 |
| Benzylated Galactosyl Trichloroacetimidate | Primary Alcohol | InBr₃ (cat.) | DCM | 85 | 75:25 |
Data adapted from a study on In(III) promoted glycosylations.[4]
Table 2: Effect of Solvent on Glycosylation Stereoselectivity
| Glycosyl Donor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| Glucosyl Donor | TMSOTf | CH₂Cl₂ | 85 | 35:65 |
| Glucosyl Donor | TMSOTf | MeCN | 92 | 78:22 |
| Glucosyl Donor | BF₃·OEt₂ | CH₂Cl₂ | 95 | 5:95 |
Data adapted from a study on the glycosylation of N-hydroxy-phthalimide.[5]
Problem 2: Difficulty in the deprotection of the final trisaccharide
Possible Cause 1: Incomplete removal of benzyl ethers.
-
Solution: Catalytic hydrogenation (e.g., H₂, Pd/C) is the standard method. If the reaction is incomplete, ensure the catalyst is active, increase the catalyst loading, or increase the hydrogen pressure. The choice of solvent is also important; a mixture like THF/MeOH can be effective. An alternative is transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) with Pd/C.
Possible Cause 2: Incomplete saponification of acyl esters (e.g., benzoates).
-
Solution: The Zemplén procedure (catalytic sodium methoxide (B1231860) in methanol) is commonly used. If the reaction is slow, a slightly elevated temperature may be required. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic linkages.
Possible Cause 3: Product degradation during deprotection.
-
Solution: Harsh deprotection conditions can cleave glycosidic bonds. Use mild conditions whenever possible. For acid-labile groups, carefully control the pH. For base-labile groups, use catalytic amounts of base and monitor the reaction closely.
Problem 3: Low recovery after purification
Possible Cause 1: Inefficient separation of product from byproducts.
-
Solution: Oligosaccharide purification often requires multiple chromatographic steps. A common sequence is normal-phase column chromatography on silica (B1680970) gel for protected intermediates, followed by size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase chromatography for the final deprotected product. Acetylation of the final product can make it less polar and easier to purify by silica gel chromatography, followed by deacetylation.
Possible Cause 2: Irreversible adsorption of the product to the stationary phase.
-
Solution: This can be an issue with highly polar unprotected oligosaccharides on silica gel. Using a different stationary phase like C18 silica (reversed-phase) or employing a different purification technique like high-speed counter-current chromatography (HSCCC) can be beneficial.
Experimental Protocols
Key Experimental Workflow
Caption: General workflow for the chemical synthesis of this compound.
Detailed Methodologies
1. Glycosylation of a Lactose-derived Acceptor with a Galactose Donor (Illustrative Protocol)
This protocol is adapted from the synthesis of this compound ceramide and illustrates the key glycosylation step.
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (e.g., a 2-O-benzyl-galactosyl trichloroacetimidate, 1.2 eq) and the lactose-derived glycosyl acceptor (1.0 eq).
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon.
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM, ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to -40°C.
-
Activation: Prepare a stock solution of the promoter (e.g., TMSOTf, 0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -40°C and monitor its progress by TLC. A successful reaction will show the consumption of the donor and acceptor and the appearance of a new, higher Rf spot for the trisaccharide product.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine (B128534) or pyridine.
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite® to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
2. Global Deprotection of a Fully Protected this compound Derivative
This protocol assumes the protected trisaccharide has benzyl ether and benzoyl ester protecting groups.
-
Debenzoylation (Zemplén Conditions):
-
Dissolve the protected trisaccharide in a mixture of anhydrous methanol (B129727) and DCM.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M NaOMe in MeOH).
-
Stir the reaction at room temperature and monitor by TLC until all benzoyl groups are removed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺), filter, and concentrate the filtrate.
-
-
Debenzylation (Catalytic Hydrogenation):
-
Dissolve the debenzoylated intermediate in a suitable solvent system (e.g., MeOH/H₂O).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry. The reaction may take several hours to days to complete.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain the crude this compound.
-
-
Final Purification:
-
Purify the deprotected this compound using size-exclusion chromatography (e.g., Sephadex G-25) with water as the eluent or by reversed-phase HPLC.
-
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yields in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. ijirmps.org [ijirmps.org]
- 3. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using In(III) as a Promoter for Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Neutral Oligosaccharides
Welcome to the technical support center for the HPLC separation of neutral oligosaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC analysis of neutral oligosaccharides.
Problem 1: Poor Peak Resolution or Co-elution of Peaks
You are observing broad peaks, tailing peaks, or peaks that are not fully separated from each other.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase gradient. For Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for neutral oligosaccharides, this involves adjusting the ratio of aqueous buffer to organic solvent (typically acetonitrile). A shallower gradient can improve separation.[1] Consider adding a small amount of an additive like ammonium (B1175870) formate (B1220265) to the mobile phase, which can improve peak shape and resolution.[1] |
| Incorrect Flow Rate | Lowering the flow rate can sometimes increase resolution by allowing more time for the analytes to interact with the stationary phase.[2] However, this will also increase the run time. |
| Suboptimal Column Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[2] However, excessively high temperatures can degrade the column or the sample. Experiment with temperatures in the range of 30-60°C.[3][4] |
| Unsuitable Stationary Phase | The choice of HPLC column is critical. For neutral oligosaccharides, HILIC columns with amide or amino functional groups are widely used and separate based on hydrophilicity.[3] If co-elution persists, a different stationary phase chemistry or a column with a smaller particle size could provide better resolution.[5] |
| Sample Overload | Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or dilute the sample. |
Troubleshooting Workflow for Poor Peak Resolution:
A logical workflow for troubleshooting poor peak resolution in HPLC.
Problem 2: High Backpressure
The HPLC system is showing a pressure reading that is significantly higher than normal for the applied flow rate.
Possible Causes and Solutions:
| Cause | Solution |
| Column or Frit Blockage | Particulates from the sample or mobile phase can clog the column inlet frit.[6] First, try reversing the column (if permissible by the manufacturer) and flushing with a strong solvent. If the pressure does not decrease, the frit may need to be replaced.[6] |
| Contaminated Guard Column | If you are using a guard column, it may be contaminated. Replace the guard column.[7] |
| Precipitation in the Mobile Phase | Ensure that all mobile phase components are fully dissolved and that the buffer concentration is not too high, which can lead to precipitation when mixed with the organic solvent. Filter all mobile phases before use. |
| System Blockage | A blockage could be present in the injector, tubing, or in-line filter.[8] Systematically disconnect components starting from the detector and working backwards to the pump to identify the source of the high pressure. |
Problem 3: Peak Splitting or Tailing
You observe peaks with a shoulder or a "tail" instead of a symmetrical Gaussian shape.
Possible Causes and Solutions:
| Cause | Solution |
| Anomer Separation | Oligosaccharides can exist as α and β anomers, which may separate under certain chromatographic conditions, leading to split peaks.[3] Adding a small amount of a weak base, such as 0.1% ammonium hydroxide, to the mobile phase can help to interconvert the anomers and produce a single peak.[3] Increasing the column temperature can also sometimes reduce anomer separation.[4] |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the oligosaccharides and the stationary phase can cause peak tailing. This can sometimes be mitigated by adjusting the pH or ionic strength of the mobile phase. |
| Column Degradation | A void at the head of the column or degradation of the stationary phase can lead to poor peak shape. If other troubleshooting steps fail, the column may need to be replaced. |
| Sample Solvent Incompatibility | The solvent in which the sample is dissolved should be compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best HPLC mode for separating neutral oligosaccharides?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most widely used and generally most effective method for the separation of neutral oligosaccharides.[3][9] HILIC uses a polar stationary phase (e.g., amide or amino) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a low concentration of an aqueous buffer.[3] This allows for the separation of oligosaccharides based on their hydrophilicity. Normal-phase HPLC is another suitable option that operates on a similar principle. Reversed-phase HPLC is generally not ideal for underivatized neutral oligosaccharides due to their high polarity, but can be used if the oligosaccharides are derivatized with a hydrophobic tag.[9][10]
Q2: Do I need to derivatize my neutral oligosaccharides before HPLC analysis?
A2: Derivatization is often recommended, especially for improving detection sensitivity.[3][11] Neutral oligosaccharides lack a strong chromophore, making them difficult to detect by UV absorbance.[12] Fluorescent labeling with tags such as 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA) is a common practice that significantly enhances detection by fluorescence detectors.[11][13] Derivatization can also improve chromatographic separation in some cases.[3] However, methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or mass spectrometry (MS) can be used for the analysis of underivatized oligosaccharides.[12]
Q3: How can I improve the reproducibility of my retention times?
A3: Fluctuating retention times are often due to issues with the mobile phase or column equilibration.[7]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Use a buffer to control the pH, as small variations can affect retention.[14] Always degas the mobile phase to prevent air bubbles in the pump.[15]
-
Column Equilibration: It is crucial to properly equilibrate the column with the initial mobile phase conditions before each injection. This is particularly important in HILIC, where the formation of a stable water layer on the stationary phase is essential for reproducible separation.[16] Allow sufficient time for equilibration, which may be longer than in reversed-phase chromatography.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[2]
Q4: What should I do if I suspect my sample is causing column contamination?
A4: Proper sample preparation is key to preventing column contamination.[17]
-
Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove any particulate matter.
-
Solid-Phase Extraction (SPE): For complex samples, use SPE to remove interfering substances like salts, proteins, and lipids.[18] Graphitized carbon SPE is often used for oligosaccharide purification.[19]
-
Guard Column: Employ a guard column with the same stationary phase as your analytical column. This will trap strongly retained compounds and can be replaced periodically, thus protecting the more expensive analytical column.[7]
Experimental Protocol: Fluorescent Labeling of Neutral Oligosaccharides with 2-Aminobenzamide (2-AB)
This protocol outlines a general procedure for the fluorescent labeling of neutral oligosaccharides with 2-AB, a common derivatization agent for enhanced detection in HPLC.
Materials:
-
Purified neutral oligosaccharide sample
-
2-Aminobenzamide (2-AB) labeling solution (containing 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solution)
-
Incubator or heat block
-
SPE cartridges for cleanup (e.g., graphitized carbon or HILIC-based)
-
Solvents for SPE (e.g., water, acetonitrile, trifluoroacetic acid)
Procedure:
-
Sample Preparation: Lyophilize the purified neutral oligosaccharide sample to dryness in a microcentrifuge tube.
-
Labeling Reaction: Add the 2-AB labeling solution to the dried oligosaccharide sample. Vortex to dissolve the sample completely.
-
Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.
-
Cleanup: After incubation, the excess labeling reagent and by-products must be removed. This is typically done using solid-phase extraction (SPE).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the labeling reaction mixture onto the cartridge.
-
Wash the cartridge with a high percentage of organic solvent to remove the excess hydrophobic 2-AB reagent.
-
Elute the labeled oligosaccharides with an aqueous solvent.
-
-
Final Preparation: Lyophilize the eluted, labeled oligosaccharides. Reconstitute in the initial HPLC mobile phase for injection.
Workflow for 2-AB Labeling of Neutral Oligosaccharides:
A step-by-step workflow for the 2-AB labeling of neutral oligosaccharides.
References
- 1. youtube.com [youtube.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. shodex.com [shodex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. ijsdr.org [ijsdr.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC troubleshooting - Chromatography Forum [chromforum.org]
- 9. Buffers for HPLC analysis of Glycans - Amerigo Scientific [amerigoscientific.com]
- 10. ijirmps.org [ijirmps.org]
- 11. HPLC and UHPLC Columns for Glycan Analysis - Amerigo Scientific [amerigoscientific.com]
- 12. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. savyondiagnostics.com [savyondiagnostics.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Globotriose (Gb3) Purification
Welcome to the technical support center for Globotriose (Gb3) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this important glycosphingolipid.
Troubleshooting Guide
This guide addresses common issues encountered during this compound purification, providing potential causes and recommended solutions.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient cell lysis and extraction: The method used may not be effectively breaking open the cells to release the Gb3. | Optimize the lysis procedure to ensure complete cell disruption.[1] |
| Suboptimal binding conditions: The pH or buffer composition may not be ideal for the affinity interaction.[2][3] | Adjust the pH and buffer components to enhance binding affinity.[2][3] | |
| Inaccessible affinity tag: If using a tagged protein for affinity purification, the tag might be buried within the protein's structure.[3] | Consider performing the purification under denaturing conditions to expose the tag.[3] | |
| Column overloading: Exceeding the binding capacity of the chromatography resin will result in the loss of the target molecule in the flow-through. | Reduce the amount of sample loaded onto the column or use a larger column. | |
| Premature elution: The target molecule may be eluting during the wash steps.[4] | Decrease the stringency of the wash buffer by lowering the concentration of competing agents or adjusting the pH.[4] | |
| Low Purity | Non-specific binding: Other molecules in the sample may be binding to the affinity matrix.[2] | Increase the stringency of the wash buffer.[2] Consider adding a blocking agent to minimize non-specific interactions.[2] |
| Co-elution of contaminants: Impurities may have similar binding properties to Gb3 and elute under the same conditions. | Optimize the elution gradient to better separate the target from contaminants.[2] | |
| Presence of aggregates: Protein or lipid aggregates can co-purify with the target molecule.[5] | Improve sample preparation to remove aggregates before loading onto the column.[5][6] | |
| Broad Elution Peak | Slow dissociation kinetics: The interaction between Gb3 and the affinity ligand may be slow to reverse. | Try different elution conditions, such as a lower pH or a higher concentration of a competitive eluent.[6][7] Intermittently stopping the flow during elution can sometimes help concentrate the eluted peak.[6][7] |
| Denaturation on the column: The target molecule may be denaturing and aggregating on the column.[6] | Modify the elution buffer to improve the stability of the target molecule.[6] | |
| No Binding to Column | Incorrect buffer conditions: The pH or ionic strength of the binding buffer may be preventing the interaction.[3][6] | Verify the pH and composition of all buffers.[3][6] |
| Inactive affinity matrix: The ligand on the chromatography resin may have degraded. | Use a fresh batch of affinity resin. | |
| Sample alteration: The Gb3 in the sample may have been altered or degraded during storage or preparation.[6] | Prepare fresh samples and ensure proper storage conditions.[6] |
Quantitative Data Summary for Common Purification Methods
| Purification Method | Typical Purity | Reported Yield | Key Considerations |
| Affinity Chromatography (e.g., using Verotoxin or P-type fimbriae) | >95% | Variable, dependent on ligand density and binding capacity. | Highly specific but can be costly. Ligand stability and potential for leaching are important factors. |
| High-Performance Liquid Chromatography (HPLC) | >98%[8] | Method-dependent, can be high with optimized conditions. | Provides high resolution and purity.[9] Alternate-pump recycling HPLC can further enhance purity.[9] |
| Reversed-Phase Column Chromatography | Variable | Dependent on the complexity of the initial extract. | Useful for initial cleanup and separation from other lipids.[10] |
Experimental Protocols
General Affinity Chromatography Protocol for Gb3 Purification
This protocol provides a general framework for purifying Gb3 using affinity chromatography. Specific conditions will need to be optimized for the particular affinity ligand and sample being used.
Materials:
-
Affinity chromatography column with an appropriate ligand (e.g., immobilized Verotoxin B subunit or P-type fimbriae).
-
Binding/Equilibration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Wash Buffer (e.g., PBS with a low concentration of a competing sugar or increased salt concentration).
-
Elution Buffer (e.g., a buffer with a high concentration of a competing sugar like this compound, or a low pH buffer like 0.1 M glycine, pH 2.5).
-
Neutralization Buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 9.0).
-
Sample containing this compound.
Methodology:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding/Equilibration Buffer.
-
Sample Loading: Apply the pre-cleared sample to the column. The flow rate should be slow enough to allow for sufficient interaction between Gb3 and the ligand.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound contaminants. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound Gb3 using the Elution Buffer. If using a competitive eluent, a step or gradient elution can be employed. If using a low pH buffer, collect fractions into tubes containing Neutralization Buffer to immediately raise the pH.[6]
-
Analysis: Analyze the collected fractions for the presence and purity of Gb3 using appropriate methods such as HPLC, TLC, or mass spectrometry.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for this compound purification using affinity chromatography.
Troubleshooting Logic for Low Yield in Gb3 Purification
Caption: A decision tree to troubleshoot low yield issues during this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield during this compound purification?
A: Low yield can stem from multiple factors, but a frequent cause is suboptimal binding conditions during affinity chromatography.[1][2] This includes incorrect pH or buffer composition, which can significantly weaken the interaction between Gb3 and the affinity ligand, causing the product to be lost in the flow-through or wash steps. Inefficient initial extraction from the source material is another primary contributor to low overall yield.[1]
Q2: How can I improve the purity of my Gb3 sample?
A: To enhance purity, focus on minimizing non-specific binding. This can be achieved by increasing the stringency of your wash steps, for instance, by moderately increasing the salt concentration or adding a low concentration of a competitive inhibitor to the wash buffer.[2] Additionally, optimizing the elution protocol, such as using a shallow gradient instead of a step elution, can help separate Gb3 from closely related contaminants.[2] Ensuring complete removal of cellular debris and aggregates before column loading is also crucial.[5][6]
Q3: My elution peak is very broad. What can I do to get a sharper peak?
A: A broad elution peak often suggests slow dissociation of Gb3 from the affinity matrix or that the molecule is denaturing on the column.[6][7] To address this, you can try altering the elution conditions. For competitive elution, increasing the concentration of the competitor can help.[7] For pH-based elution, ensure the pH is low enough for efficient dissociation. A useful technique is to pause the column flow for a few minutes after applying the elution buffer to allow more time for the interaction to be disrupted before collecting the fractions.[6][7]
Q4: What are some alternative methods for purifying this compound if affinity chromatography is not effective?
A: If affinity chromatography is problematic, High-Performance Liquid Chromatography (HPLC) is an excellent alternative that can provide very high purity.[8][9] Specifically, methods like alternate-pump recycling HPLC have been developed to achieve purity levels of ≥99.5% for protected carbohydrates.[9] For initial purification or separation from other lipids, reversed-phase column chromatography can also be employed.[10]
Q5: How do I know if my affinity column is still good to use?
A: A decline in performance, such as consistently low yield or purity with a previously reliable protocol, can indicate a problem with the column. Before assuming the column is degraded, ensure that the issue is not with the sample or buffers.[6] If other factors have been ruled out, the affinity ligand on the resin may have lost its activity. You can test this by running a small-scale purification with a well-characterized standard. If the standard also fails to bind, it is likely time to replace or regenerate the column according to the manufacturer's instructions.
References
- 1. neb.com [neb.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 4. goldbio.com [goldbio.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound (Gb3) (>98% HPLC) [elicityl-oligotech.com]
- 9. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative methods of globotrioside production using Vero cells: a microcarrier system procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Globotriose (Gb3) Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing globotriose (Gb3) binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a weak or no signal in my assay?
A weak or absent signal can stem from several factors throughout the experimental workflow. A systematic check of reagents and procedures is crucial for identifying the root cause.
Troubleshooting Low/No Signal
Caption: Troubleshooting workflow for low or no signal in Gb3 binding assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Quality and Preparation | |
| Expired or improperly stored reagents (Gb3, binding protein, antibodies, substrate) | Confirm the expiration dates of all reagents.[1] Ensure they have been stored at the recommended temperatures. Aliquot reagents to avoid repeated freeze-thaw cycles. |
| Incorrect reagent concentrations | Double-check all calculations for dilutions of the binding protein, antibodies, and standards.[2] Consider performing a titration experiment to determine the optimal concentration for your specific assay conditions. |
| Inefficient coating of Gb3 onto the microplate | Glycolipids like Gb3 can be challenging to coat. Ensure the correct solvent is used for reconstitution and coating. Consider air-drying the coated plates overnight to enhance adsorption. The presence of phosphatidylcholine and cholesterol in the coating solution may improve the binding of some proteins, like Shiga toxin 2 (Stx2).[3] |
| Assay Protocol | |
| Insufficient incubation times or incorrect temperatures | Review the protocol for recommended incubation times and temperatures.[4] Longer incubation times (e.g., overnight at 4°C) may be necessary to reach binding equilibrium.[5] Ensure all reagents are brought to room temperature before use if required.[1] |
| Overly stringent washing | Excessive washing or high detergent concentrations in the wash buffer can strip the coated Gb3 or the bound proteins.[6] Reduce the number of washes or the detergent concentration. Ensure the washing technique is not too harsh. |
| Sub-optimal detection step | If using an enzyme-linked assay (ELISA), ensure the substrate is fresh and has been protected from light.[5] Verify that the wavelength settings on the plate reader are correct for the substrate used.[6] |
Q2: What causes high background noise in my assay?
High background can mask the specific signal, leading to false positives and reduced assay sensitivity. It is often caused by non-specific binding of assay components.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Non-Specific Binding | |
| Inadequate or ineffective blocking | The blocking buffer may not be optimal for a glycolipid-based assay. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time. Consider testing different blocking agents. |
| High concentration of detection antibodies | An overly high concentration of the primary or secondary antibody can lead to non-specific binding.[6] Perform a dilution series to find the optimal antibody concentration that maximizes the signal-to-noise ratio. |
| Cross-reactivity of antibodies | The detection antibody may be cross-reacting with the blocking agent or other components in the sample matrix.[6] Run controls, including wells without the primary antibody, to check for non-specific binding of the secondary antibody. |
| Protocol and Reagent Issues | |
| Insufficient washing | Residual unbound antibodies or detection reagents can lead to a high background signal.[2] Ensure that wells are washed thoroughly and that all liquid is aspirated after each wash step.[6] Using an automated plate washer can improve consistency.[7] |
| Contaminated reagents or buffers | Buffers can become contaminated with microbes, which can interfere with the assay.[6] Prepare fresh buffers and filter-sterilize them if necessary. |
| "Edge effects" on the microplate | Wells on the outer edges of the plate are more prone to evaporation, which can concentrate reagents and lead to higher background.[7] To mitigate this, avoid using the outermost wells for samples and standards, and instead, fill them with buffer to create a humidity barrier.[7] |
Q3: Why is there high variability between my replicate wells (poor reproducibility)?
Troubleshooting Poor Reproducibility
Caption: Troubleshooting workflow for poor reproducibility in Gb3 binding assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Technical Inconsistencies | |
| Inaccurate pipetting | Ensure pipettes are properly calibrated and that you are using the correct pipetting technique for the viscosity of the solutions.[7] Use fresh tips for each standard and sample.[1] |
| Inconsistent washing | Manual washing can introduce variability. If possible, use an automated plate washer.[7] If washing manually, ensure the same volume, force, and number of washes are applied to every well.[7] |
| Time delays in reagent addition | A significant delay between adding reagents to the first and last wells can cause a signal drift across the plate.[7] Use a multichannel pipette for adding critical reagents to minimize this variability.[7] |
| Environmental and Reagent Factors | |
| Uneven temperature across the plate | Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[2] Place plates in the center of the incubator away from the door.[7] |
| Incomplete mixing of reagents | Ensure all reagents are thoroughly mixed before being added to the wells.[6] |
| Improperly prepared standard curve | A poorly prepared standard curve can lead to high variability in the calculated concentrations of your samples. Be meticulous when preparing your serial dilutions. |
Experimental Protocols
Protocol: this compound (Gb3) ELISA for Shiga Toxin Binding
This protocol provides a general framework for an indirect ELISA to measure the binding of a protein (e.g., His-tagged Shiga toxin B subunit) to immobilized Gb3.
Materials:
-
High-binding 96-well microtiter plates
-
This compound (Gb3)
-
Coating buffer (e.g., methanol (B129727) or ethanol (B145695) for lipid coating)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1-3% BSA in PBST)
-
His-tagged Shiga toxin 1B subunit (1B-His)
-
Anti-His tag antibody conjugated to HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Gb3 Coating:
-
Dissolve Gb3 in an appropriate solvent (e.g., methanol) to a final concentration of 1-10 µg/mL.
-
Add 50-100 µL of the Gb3 solution to each well of the microtiter plate.
-
Allow the solvent to evaporate by incubating the plate at 37°C or leaving it in a fume hood overnight until completely dry.
-
-
Blocking:
-
Wash the plate twice with wash buffer to remove any unbound Gb3.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Binding Protein Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the His-tagged Shiga toxin 1B subunit in blocking buffer.
-
Add 100 µL of the diluted binding protein to the appropriate wells. Include a negative control well with no binding protein.
-
Incubate for 1-2 hours at 37°C.[8]
-
-
Detection Antibody Incubation:
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-His antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature.[5] Monitor for color development (typically 10-30 minutes).[6]
-
Stop the reaction by adding 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to coat a microplate with this compound? A: Since Gb3 is a glycolipid, it is typically coated onto high-binding plates by dissolving it in a volatile organic solvent like methanol or ethanol and allowing the solvent to evaporate. This leaves the lipid adsorbed to the plastic surface. The efficiency of coating can be a critical variable and may require optimization.
Q: What are appropriate positive and negative controls for a Gb3 binding assay? A:
-
Positive Control: A protein known to bind Gb3 with high affinity, such as the B subunit of Shiga toxin or Verotoxin.
-
Negative Control (Binding): A protein with a similar size and tag but with no affinity for Gb3.
-
Negative Control (Coating): Wells coated with a different, irrelevant glycolipid or no lipid at all to assess non-specific binding to the plate surface.
-
Blank: Wells that receive all buffers and reagents except the binding protein to determine the background signal from the detection system.
Q: Can the lipid environment of Gb3 affect protein binding? A: Yes, the context in which Gb3 is presented can be very important. For some binding proteins, such as Shiga toxin 2, binding to Gb3 is enhanced when it is mixed with other membrane lipids like phosphatidylcholine and cholesterol.[3] If you are studying a novel Gb3-binding protein, it may be beneficial to test different lipid compositions in your coated wells.
Q: How can I confirm that my protein of interest is binding specifically to Gb3? A: To demonstrate specificity, you can perform a competition assay. Pre-incubate your binding protein with free Gb3 oligosaccharide before adding it to the Gb3-coated wells. A specific interaction will be inhibited, resulting in a significantly reduced signal. Conversely, pre-incubation with an unrelated sugar should not affect the binding. For example, the binding of Shiga toxin 1B to Gb3 can be inhibited by galactose.[6][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. cusabio.com [cusabio.com]
- 3. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Comparison of inhibitory effect of galactose analogs on the binding and cytotoxicity of an anti-globotriaosylceramide monoclonal antibody coupled or not coupled to pokeweed antiviral protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histidine-tagged shiga toxin B subunit binding assay: simple and specific determination of gb3 content in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent non-specific binding in Globotriose experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the prevention of non-specific binding (NSB) in experiments involving globotriose (Gb3).
Troubleshooting Guide
Q: I'm observing high background noise in my Gb3 ELISA. What are the likely causes and how can I resolve this?
High background noise is a common indicator of non-specific binding. This occurs when antibodies or detection reagents bind to unintended surfaces or molecules rather than to the Gb3 target.
Possible Causes & Solutions:
-
Ineffective Blocking: The blocking buffer may not be adequately masking non-specific binding sites on the microplate surface.
-
Solution: Increase the concentration or incubation time of your current blocking agent. Consider switching to a different blocker more suited for glycolipid assays. For example, Bovine Serum Albumin (BSA) is a common choice, but other options like casein-based blockers or specialized commercial formulations can be more effective.
-
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding at low-affinity sites.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that yields the best signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing may leave unbound or weakly bound antibodies behind.
-
Solution: Increase the number of washing cycles (from 3 to 5-6 cycles) and the volume of washing buffer. Ensure the washing buffer contains a detergent, such as Tween-20, at an appropriate concentration (typically 0.05% to 0.1%) to help disrupt weak, non-specific interactions.
-
-
Hydrophobic Interactions: Glycolipids like Gb3 can present a unique surface that promotes hydrophobic interactions.
-
Solution: In addition to detergents in your wash buffer, ensure your blocking buffer is effective at masking these surfaces. Some commercial blockers are specifically designed to minimize these types of interactions.
-
Q: My negative controls show a high signal. What does this indicate and how can I fix it?
High signal in negative controls (e.g., wells without Gb3 or samples without the primary antibody) is a clear sign of non-specific binding.
Possible Causes & Solutions:
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the blocking agent or other components in the well.
-
Solution: Run a control that includes only the secondary antibody (no primary antibody). If a signal is present, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with other species' immunoglobulins.
-
-
Contamination of Reagents: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh buffers and reagents. Use high-purity water and filter-sterilize your buffers to prevent microbial growth, which can interfere with the assay.
-
-
Issues with the Plate/Surface: The type of microplate or surface used may have high binding properties.
-
Solution: Test plates from different manufacturers or plates with different surface treatments (e.g., non-binding surfaces) to find one that minimizes background for your specific assay.
-
Frequently Asked Questions (FAQs)
Q: What are the most effective blocking buffers for Gb3-related assays?
The ideal blocking buffer creates a barrier on the assay surface, preventing molecules from binding non-specifically without interfering with the specific binding of the target. While there is no single "best" blocker for all situations, some are more commonly effective for glycolipid assays.
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | 1-2 hours at RT or overnight at 4°C | Inexpensive, readily available, effective for many applications. | Can be a source of cross-reactivity if it contains contaminating immunoglobulins. |
| Non-Fat Dry Milk | 2% - 5% (w/v) | 1-2 hours at RT | Inexpensive, effective at reducing background. | Contains phosphoproteins (like casein) that can interfere with phospho-specific antibodies. Not recommended for biotin-avidin systems due to endogenous biotin. |
| Tween-20 | 0.05% - 0.1% (v/v) | Included in wash buffers and antibody diluents | Reduces surface tension and disrupts weak hydrophobic interactions. | Not a standalone blocking agent; used as an additive. |
| Commercial Blockers | Varies by manufacturer | Varies by manufacturer | Optimized formulations, often protein-free, reducing cross-reactivity. | More expensive than standard protein-based blockers. |
Q: How can I optimize the washing steps in my protocol?
Effective washing is critical for removing non-specifically bound material. Key parameters to optimize include the buffer composition, the number of washes, and the physical action of washing.
-
Buffer Composition: A common and effective wash buffer is Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% Tween-20 (PBST/TBST).
-
Number and Duration: Perform at least 3-5 wash cycles between each step. Allowing the wash buffer to soak in the wells for 1-2 minutes during each cycle can improve the removal of unbound reagents.
-
Automation vs. Manual: Automated plate washers provide more consistent results than manual washing. If washing manually, be vigorous enough to ensure the entire well is washed but gentle enough to avoid dislodging the coated antigen.
Q: What is the role of an isotype control and should I use one?
An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a), clonality, and conjugation as the primary antibody, but it lacks specificity for the target antigen (Gb3).
-
Purpose: It is used to differentiate a true antigen-specific signal from non-specific background noise caused by the antibody itself binding to Fc receptors on cells or other surfaces.
-
When to Use: It is highly recommended, especially in cell-based assays (like flow cytometry or immunocytochemistry) and tissue staining (immunohistochemistry), to confirm the specificity of the observed signal.
Experimental Protocols & Visualizations
Protocol: Direct ELISA for Gb3 with NSB Reduction
This protocol outlines a standard direct ELISA procedure with highlighted steps for minimizing non-specific binding.
-
Coating:
-
Dilute purified Gb3 in a suitable solvent (e.g., methanol) and add to high-binding ELISA plate wells.
-
Allow the solvent to evaporate overnight in a fume hood, leaving the Gb3 adsorbed to the plastic.
-
-
Blocking (Critical NSB Step):
-
Wash wells once with PBS.
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature (RT) or overnight at 4°C. This step saturates any remaining binding sites on the plastic.
-
-
Washing:
-
Discard the blocking buffer.
-
Wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBST: PBS with 0.05% Tween-20) per well.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Gb3 primary antibody in a diluent buffer (e.g., 1% BSA in PBST). Using a buffer with protein and detergent helps prevent NSB of the antibody itself.
-
Add 100 µL to each well and incubate for 1-2 hours at RT.
-
-
Washing:
-
Repeat the washing step as described in step 3. This is crucial to remove any unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in the same diluent buffer.
-
Add 100 µL to each well and incubate for 1 hour at RT, protected from light.
-
-
Final Washing:
-
Repeat the washing step as described in step 3, potentially increasing to 5-6 cycles to ensure removal of all unbound secondary antibody.
-
-
Detection & Analysis:
-
Add the appropriate substrate and measure the signal according to the manufacturer's instructions.
-
Diagram: ELISA Workflow for NSB Prevention
Caption: Workflow for a direct ELISA highlighting the critical blocking and washing steps used to prevent non-specific binding.
Diagram: Specific vs. Non-Specific Binding
Caption: Conceptual diagram illustrating the difference between desired specific binding and undesired non-specific binding in an assay.
Technical Support Center: Optimizing Globotriose-Lectin Interactions
Welcome to the technical support center for optimizing experimental conditions for globotriose-lectin interactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for studying the binding of this compound (and the Gb3 epitope) to its corresponding lectins.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the this compound-lectin interaction?
A1: The interaction between this compound (Galα1-4Galβ1-4Glc) and a lectin is a specific, non-covalent binding event. This interaction is primarily driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions between the carbohydrate and the lectin's carbohydrate recognition domain (CRD). The affinity of a single this compound molecule to a lectin binding site is often weak; however, high-avidity interactions can be achieved through multivalency, where multiple binding sites on the lectin interact with multiple this compound moieties.
Q2: Which lectins are known to bind to this compound?
A2: Several lectins from various sources are known to recognize and bind to this compound or the closely related globotriaosylceramide (Gb3) epitope. Notable examples include the B-subunit of Shiga toxin (Stx) from Shigella dysenteriae and Shiga-like toxins from Escherichia coli, as well as LecA from Pseudomonas aeruginosa.[1][2] There are also other bacterial adhesins and lectins from plants and animals that exhibit specificity for this glycan structure.[1][2]
Q3: Why is multivalency important in this compound-lectin interactions?
A3: Multivalency is a critical factor in achieving high-affinity binding between this compound and lectins. Many lectins are oligomeric, presenting multiple CRDs. When these lectins interact with a surface displaying multiple this compound units (like a cell membrane or a functionalized sensor chip), the simultaneous binding to several glycans leads to a significant increase in the overall binding strength (avidity). This multivalent interaction is often necessary to compensate for the relatively low affinity of a single carbohydrate-lectin binding event.[1]
Q4: What are the key experimental parameters to consider for optimization?
A4: The key parameters to optimize for this compound-lectin interaction studies include pH, temperature, ionic strength of the buffer, and the presence of divalent cations like Ca²⁺ and Mn²⁺, as some lectins require these for their activity. The choice of experimental technique (e.g., SPR, ITC, ELISA) will also dictate which specific parameters need fine-tuning.
Optimizing Experimental Conditions
The binding affinity and kinetics of this compound-lectin interactions are highly sensitive to the experimental conditions. The following tables summarize the influence of key parameters.
Table 1: Effect of pH on this compound-Lectin Binding
| pH Range | Effect on Binding | Recommendations |
| Acidic (<6.0) | Often leads to a loss of binding activity for some lectins, such as the Shiga toxin B subunit, due to conformational changes in the protein.[3] | Maintain a neutral to slightly alkaline pH for optimal binding, typically in the range of 7.0-8.0. |
| Neutral (6.5-7.5) | Generally optimal for maintaining the native conformation of both the lectin and the carbohydrate, leading to stable binding. | A starting pH of 7.4 (physiological pH) is recommended for most initial experiments. |
| Alkaline (>8.0) | High pH can also lead to denaturation of the lectin and reduced binding affinity. | Avoid strongly alkaline conditions unless specific lectin properties suggest otherwise. |
Table 2: Influence of Temperature
| Temperature Range | Effect on Binding | Recommendations |
| Low (4-15°C) | Can be used to slow down kinetics and may be necessary for unstable proteins, though it may not represent physiological conditions. | Useful for initial binding assays to confirm interaction before moving to higher temperatures. |
| Ambient (20-25°C) | A common starting point for many binding studies, often providing a good balance between protein stability and reaction kinetics. | Recommended for most routine SPR and ITC experiments. |
| Physiological (37°C) | Mimics in vivo conditions, which is crucial for drug development and biological studies. However, protein stability may be a concern. | Use if the lectin is stable at this temperature and the study aims to reflect physiological relevance. |
| High (>45°C) | Can lead to denaturation of the lectin and a significant loss of binding activity.[4][5] | Generally to be avoided unless studying the thermal stability of the interaction. |
Table 3: Role of Ionic Strength and Divalent Cations
| Parameter | Effect on Binding | Recommendations |
| Ionic Strength | Can modulate electrostatic interactions. Both very low and very high salt concentrations can be detrimental to binding.[6][7][8] | Start with a physiological ionic strength, for example, by using a buffer containing 150 mM NaCl. Optimize by testing a range of salt concentrations if needed. |
| Divalent Cations (e.g., Ca²⁺, Mn²⁺) | C-type lectins often require Ca²⁺ for their carbohydrate-binding activity.[9][10] The presence of these ions can be essential for the proper folding and function of the CRD. | For C-type lectins, include 1-5 mM Ca²⁺ in all buffers. If the lectin type is unknown, it is good practice to test for calcium dependency. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics (kₐ, kₔ) and affinity (K₋).[11][12][13]
1. Preparation of Materials:
- Lectin: Purified lectin of high concentration and purity.
- This compound Ligand: Can be a this compound-conjugated molecule (e.g., biotinylated this compound for streptavidin-coated chips) or a surface presenting multiple this compound units.
- Running Buffer: A buffer such as HBS-EP+ (HEPES-buffered saline with EDTA and P20 surfactant), pH 7.4, is a good starting point. If the lectin is a C-type lectin, supplement the buffer with 1-5 mM CaCl₂.
- Regeneration Solution: A solution to remove the bound lectin without damaging the immobilized this compound surface. This could be a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0-2.5) or a high salt concentration buffer.[14]
2. Immobilization of this compound:
- Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling of a this compound-containing neoglycoprotein, or a streptavidin chip for capturing biotinylated this compound).
- Immobilize the this compound ligand to the sensor surface to an appropriate density. Aim for a low to moderate density to avoid mass transport limitations.
3. Kinetic Analysis:
- Inject a series of increasing concentrations of the lectin over the this compound-functionalized surface.
- Include a zero-concentration (buffer only) injection to serve as a baseline.
- Monitor the association and dissociation phases in real-time.
- After each injection cycle, regenerate the sensor surface using the optimized regeneration solution.
4. Data Analysis:
- Subtract the reference channel signal from the active channel signal.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
Caption: General experimental workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K₋).[15][16][17]
1. Sample Preparation:
- Lectin and this compound: Both should be in identical, thoroughly degassed buffer to minimize background noise from heats of dilution. Mismatched buffers are a common source of artifacts.
- Concentrations: The concentration of the reactant in the cell should be 10-50 µM, and the concentration of the titrant in the syringe should be 10-20 times higher.
2. Experimental Setup:
- Load the lectin into the sample cell and the this compound solution into the titration syringe (or vice versa).
- Set the experimental temperature (e.g., 25°C).
- Define the injection volume and spacing to allow the signal to return to baseline between injections.
3. Titration:
- Perform an initial small injection that is not included in the data analysis to account for diffusion from the syringe tip.
- Carry out a series of injections of the this compound solution into the lectin solution.
- The heat change upon each injection is measured. As the lectin becomes saturated, the heat change per injection will decrease.
4. Data Analysis:
- Integrate the heat signal for each injection peak.
- Plot the heat change per mole of injectant against the molar ratio of this compound to lectin.
- Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding affinity (K₋), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Troubleshooting Guide
Table 4: Common Issues and Solutions in this compound-Lectin Interaction Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Binding Signal | - Inactive lectin or this compound ligand.- Inappropriate buffer conditions (pH, ionic strength).- For C-type lectins, absence of required metal ions.- Low concentration of reactants. | - Verify the activity of your biomolecules.- Optimize buffer conditions as per Tables 1-3.- Add 1-5 mM Ca²⁺ to the buffer if you are working with a C-type lectin.- Increase the concentration of the analyte in SPR or both reactants in ITC. |
| Non-Specific Binding (SPR) | - Hydrophobic or electrostatic interactions with the sensor surface.- Aggregation of the lectin. | - Add a blocking agent like BSA to the running buffer.- Increase the salt concentration in the running buffer to reduce electrostatic interactions.- Use a sensor chip with a different surface chemistry.- Ensure the lectin sample is monodisperse by size-exclusion chromatography. |
| Poor Data Fitting (SPR/ITC) | - Data quality is low (noisy baseline, air bubbles).- Inappropriate binding model used.- Presence of aggregates in the sample. | - Degas all buffers and solutions thoroughly.- Ensure proper mixing in the ITC cell.- Try different fitting models (e.g., two-site binding model if the interaction is complex).- Centrifuge or filter your samples before the experiment. |
| Difficulty in Surface Regeneration (SPR) | - Very high-affinity interaction.- The regeneration solution is too harsh or too mild. | - Test a range of regeneration solutions with varying pH and salt concentrations.- Use short contact times for the regeneration solution to minimize damage to the immobilized ligand.- If the interaction is irreversible, a new sensor chip may be required for each experiment. |
| Complex ITC Thermogram | - Buffer mismatch between syringe and cell.- Presence of multiple binding sites with different affinities.- Ligand or protein undergoing a conformational change upon binding. | - Ensure identical buffer composition for both samples.- Use a two-site binding model for data fitting.- Further biophysical characterization may be needed to understand the binding mechanism. |
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. Structural Diversities of Lectins Binding to the Glycosphingolipid Gb3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversities of Lectins Binding to the Glycosphingolipid Gb3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of the pH sensitive binding of multivalent carbohydrate ligands to immobilized Shiga-like toxin 1 B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of lectin inactivation by heat and digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ionic strength and surface charge on protein adsorption at PEGylated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of calcium in lymphocyte proliferation. (An interpretive review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the calcium-dependent lectin domain from a rat mannose-binding protein determined by MAD phasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 17. Probing lectin-mucin interactions by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycobiology Experiments: Your Technical Support Guide
Welcome to the technical support center for glycobiology experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during glycan analysis. Browse our frequently asked questions (FAQs) and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during glycan release, labeling, purification, and analysis.
Glycan Release
Q1: Why is my glycan release with PNGase F incomplete?
A1: Incomplete deglycosylation by PNGase F can be due to several factors:
-
Improper Denaturation: The glycoprotein (B1211001) must be fully denatured for the enzyme to access all glycosylation sites. Ensure you are following the recommended denaturation protocol, which typically involves heating in the presence of a denaturing agent like SDS.[1][2][3]
-
Enzyme Inhibition: SDS, a common denaturant, can inhibit PNGase F activity. It is crucial to add a non-ionic detergent like NP-40 or Triton X-100 after denaturation to counteract the inhibitory effects of SDS.[4][5]
-
Insufficient Enzyme or Incubation Time: For some glycoproteins, especially when working with native (non-denatured) proteins, a higher enzyme concentration and longer incubation time may be necessary.[2][4] It is recommended to perform a time-course or enzyme concentration titration to optimize the reaction for your specific protein.
-
Steric Hindrance: In some cases, glycosylation sites may be sterically hindered, even after denaturation, making them inaccessible to PNGase F.[6]
-
Incorrect Reaction Buffer: Ensure the reaction is performed in the recommended buffer and at the optimal pH (typically around 7.5) for PNGase F activity.[2][5]
Fluorescent Labeling
Q2: I'm seeing low or no fluorescence signal after labeling my glycans. What could be the issue?
A2: A weak or absent fluorescence signal can stem from several sources:
-
Inefficient Labeling Reaction: The reductive amination reaction is sensitive to reaction conditions. Ensure the labeling reagent is fresh and the reaction is carried out at the optimal temperature (usually 65°C) for the recommended duration (typically 2-3 hours).[7][8]
-
Presence of Contaminants: Contaminants such as salts, detergents, or residual protein from the glycan release step can interfere with the labeling reaction.[7][8] It is crucial to purify the released glycans before labeling.
-
Degradation of the Fluorescent Label: Some fluorescent labels are light-sensitive. Protect your labeling reagents and labeled samples from light.
-
Incorrect Stoichiometry: An inappropriate ratio of labeling reagent to glycan can lead to incomplete labeling. Follow the recommended concentrations of the labeling agent and the reducing agent.[6]
-
Sample Loss During Cleanup: Ensure that the cleanup procedure to remove excess label is optimized to prevent the loss of labeled glycans.
Q3: My chromatogram shows split peaks for my labeled glycans. What is the cause?
A3: Peak splitting in your chromatogram can be an indication of a few issues:
-
Column Void: A void may have formed at the head of your chromatography column. This can often be resolved by repacking or replacing the column.[9]
-
Label-related Artifacts: In some cases, the labeling agent itself can exist in different forms (e.g., dimers), leading to multiple labeled species for a single glycan.[9] Ensure the purity of your labeling reagent.
-
Incomplete Desalting: Residual salts in the sample can interfere with the chromatography, causing peak distortion.
HILIC Purification
Q4: My glycan recovery after HILIC SPE cleanup is low. How can I improve it?
A4: Low recovery from Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE) is a common issue. Here are some troubleshooting tips:
-
Improper Column Conditioning and Equilibration: The performance of HILIC columns is highly dependent on the establishment of a stable aqueous layer on the stationary phase. Ensure the column is properly conditioned and equilibrated with the binding buffer before loading your sample.[10]
-
Incorrect Sample Loading Conditions: For efficient binding, the sample must be dissolved in a high percentage of organic solvent (typically acetonitrile) to match the HILIC loading conditions.
-
Inefficient Elution: The elution buffer must be strong enough (i.e., have a high enough aqueous content) to displace the glycans from the stationary phase. You may need to optimize the composition of your elution buffer.[11]
-
Overloading the Column: Exceeding the binding capacity of the HILIC column can lead to sample breakthrough and low recovery. Ensure you are not loading too much sample for the column size you are using.[12]
Mass Spectrometry (MS) Analysis
Q5: I am observing low or no signal for my sialylated glycans in the mass spectrometer. Why is this happening?
A5: Sialic acids are notoriously labile and can be easily lost during sample preparation and MS analysis.[13] Here are the primary reasons for low sialylated glycan signals and how to address them:
-
Sialic Acid Loss During Sample Preparation: Sialic acids are susceptible to hydrolysis under acidic conditions and at high temperatures.[13] It is crucial to maintain a neutral or slightly basic pH during sample handling and to avoid excessive heat.
-
In-source Fragmentation: Sialic acids can be lost within the ion source of the mass spectrometer, a phenomenon known as in-source decay.[14][15] Optimizing the ion source parameters, such as voltages and temperature, can help minimize this.
-
Chemical Derivatization: To prevent sialic acid loss, it is highly recommended to stabilize them through chemical derivatization.[5][13] This can be done by converting the carboxylic acid group to a more stable amide or ester.
-
Choice of MS Polarity: Analyzing samples in negative ion mode can sometimes improve the detection of acidic glycans like those containing sialic acid.[14]
Q6: I am having trouble distinguishing between α2,3- and α2,6-sialic acid linkages. What methods can I use?
A6: Distinguishing between these linkage isomers is a common challenge in glycan analysis. Several techniques can be employed:
-
Linkage-Specific Derivatization: Chemical methods can be used to differentially label the isomers, resulting in a mass difference that can be detected by MS.[14]
-
Enzymatic Digestion: Using linkage-specific sialidases can help in identification. For example, an α2,3-specific sialidase will only cleave α2,3-linked sialic acids, and the resulting mass shift can be observed in the mass spectrum.[14]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) techniques, particularly with a HILIC column, can often separate linkage isomers based on subtle differences in their hydrophilicity.[14]
Quantitative Data Summary
The choice of fluorescent label can significantly impact the sensitivity of your analysis. The following table summarizes the relative performance of common fluorescent labels for glycan analysis.
| Fluorescent Label | Relative Fluorescence Intensity | Relative MS Intensity (Positive Mode) | Key Advantages |
| 2-Aminobenzamide (2-AB) | Good | Low | Well-established, cost-effective.[13] |
| Procainamide (ProA) | Very High | High | Excellent for both fluorescence and MS detection.[13] |
| RapiFluor-MS (RF-MS) | Good | Very High | Superior sensitivity in mass spectrometry. |
| InstantPC | Very High | Very High | Offers both high fluorescence and MS signal with a rapid labeling protocol. |
Experimental Protocols
Detailed methodologies for key glycobiology experiments are provided below.
Protocol 1: N-Glycan Release using PNGase F
This protocol describes the enzymatic release of N-linked glycans from glycoproteins.
Materials:
-
Glycoprotein sample
-
Denaturing Buffer (e.g., 5% SDS, 1M DTT)
-
NP-40 or Triton X-100 (10% solution)
-
Reaction Buffer (e.g., 10X GlycoBuffer)
-
PNGase F enzyme
-
Nuclease-free water
-
Heating block or water bath
Procedure:
-
Denaturation (for denaturing protocol):
-
Reaction Setup:
-
Enzymatic Digestion:
-
Stopping the Reaction:
-
The reaction can be stopped by heating at 75°C for 10 minutes or by proceeding directly to the glycan purification step.
-
Protocol 2: Fluorescent Labeling of Released Glycans with 2-Aminobenzamide (2-AB)
This protocol outlines the labeling of released glycans with 2-AB via reductive amination.
Materials:
-
Dried, purified glycan sample
-
2-Aminobenzamide (2-AB) labeling reagent (freshly prepared)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
DMSO
-
Glacial acetic acid
-
Heating block or oven
Procedure:
-
Prepare Labeling Reagent:
-
Dissolve 2-AB in a mixture of DMSO and glacial acetic acid. A common ratio is 30% acetic acid in DMSO.[6]
-
Add the reducing agent (sodium cyanoborohydride) to the 2-AB solution. The reagent should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Post-Labeling Cleanup:
-
After incubation, the excess 2-AB label must be removed. This is typically done using HILIC SPE.
-
Protocol 3: HILIC Solid-Phase Extraction (SPE) for Labeled Glycan Cleanup
This protocol describes the purification of fluorescently labeled glycans from excess labeling reagents.
Materials:
-
Labeled glycan sample
-
HILIC SPE cartridge or 96-well plate
-
Binding/Wash Buffer (e.g., 96% acetonitrile)
-
Elution Buffer (e.g., 100 mM ammonium (B1175870) acetate (B1210297) in 5% acetonitrile)[11]
-
Vacuum manifold or centrifuge
Procedure:
-
Condition the HILIC SPE Cartridge:
-
Wash the cartridge with 1 mL of nuclease-free water.
-
Equilibrate the cartridge with 1 mL of Binding/Wash Buffer.
-
-
Sample Loading:
-
Dilute the labeled glycan sample with acetonitrile (B52724) to a final concentration of approximately 90% acetonitrile to ensure efficient binding.
-
Load the diluted sample onto the equilibrated HILIC cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of Binding/Wash Buffer to remove excess labeling reagent and other hydrophobic impurities.
-
-
Elution:
-
Elute the purified, labeled glycans with 500 µL of Elution Buffer.
-
-
Drying:
-
Dry the eluted glycans in a vacuum centrifuge. The sample is now ready for analysis by LC-MS or other methods.
-
Visualizations
General Glycan Analysis Workflow
References
- 1. bulldog-bio.com [bulldog-bio.com]
- 2. promega.com [promega.com]
- 3. agilent.com [agilent.com]
- 4. neb.com [neb.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. qa-bio.com [qa-bio.com]
- 9. waters.com [waters.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing Enzyme Concentration for Oligosaccharide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme concentration for efficient oligosaccharide synthesis.
Frequently Asked Questions (FAQs)
Q1: My oligosaccharide yield is low or non-existent. What are the first steps to troubleshoot this issue?
A1: When encountering low or no product yield, a systematic approach to identify the root cause is crucial. Begin by verifying the integrity of all reaction components and conditions.
-
Substrate Integrity : Confirm the structure, purity, and concentration of both the glycosyl donor (e.g., UDP-Glucose) and the acceptor substrate. Impurities can act as inhibitors.[1]
-
Enzyme Viability : Ensure the enzyme has been stored correctly and has not lost activity. If possible, test the enzyme's activity with a known positive control substrate.[2][3]
-
Reaction Conditions : Double-check that the pH, temperature, and buffer components are optimal for the specific enzyme being used.[2]
-
Control Reaction : Perform a control reaction with a well-characterized substrate for your enzyme to confirm its catalytic activity.[1]
Q2: How does enzyme concentration directly impact the rate of synthesis and the final product yield?
A2: Enzyme concentration is a critical parameter in oligosaccharide synthesis.
-
Reaction Rate : Generally, increasing the enzyme concentration will increase the initial rate of the reaction, provided the substrate is not limiting.[4][5]
-
Final Yield : An increase in enzyme concentration can lead to a higher final yield of oligosaccharides up to a certain point. Beyond this optimal concentration, the yield may plateau.[4][5] It is important to note that excessively high enzyme concentrations can sometimes lead to undesired side reactions or product hydrolysis, depending on the enzyme's characteristics.
Q3: I observe a decrease in reaction rate over time, even with sufficient substrate. What could be the cause?
A3: This phenomenon is often due to enzyme inhibition. There are several types of inhibition that can occur during oligosaccharide synthesis:
-
Product Inhibition : High concentrations of the synthesized oligosaccharide or the byproduct (e.g., UDP) can bind to the enzyme and inhibit its activity.[1][6]
-
Substrate Inhibition : In some cases, very high concentrations of the substrate can inhibit enzyme activity.[7] This occurs when substrate molecules bind to the enzyme at a second, inhibitory site.[7]
-
Inhibitors in the Reaction Mixture : Impurities from the substrate preparation or other components can act as enzyme inhibitors.[1]
Q4: What is the optimal enzyme concentration for my experiment?
A4: The optimal enzyme concentration is not a fixed value and depends on several factors, including the specific activity of your enzyme preparation, substrate concentrations, and desired reaction time. To determine the optimal concentration, it is necessary to perform an enzyme titration experiment.[2][3]
Q5: My enzyme seems to be adding the sugar to the wrong position on the acceptor molecule. How can I address this regioselectivity issue?
A5: Incorrect regioselectivity can be a significant challenge.
-
Enzyme Specificity : The enzyme you are using may not possess the desired regioselectivity for your specific acceptor substrate.[1] Screening different enzymes from various sources may be necessary to find one with the correct specificity.[1]
-
Protein Engineering : For those with the resources, protein engineering can be employed to alter the enzyme's active site and improve its regioselectivity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive enzyme | Use a fresh batch of enzyme or test activity with a control substrate.[2][3] |
| Incorrect enzyme concentration | Perform an enzyme titration to determine the optimal concentration.[2] | |
| Substrate degradation or impurities | Verify substrate integrity and purity using methods like NMR or mass spectrometry.[1] | |
| Sub-optimal reaction conditions | Optimize pH, temperature, and buffer composition.[2] | |
| Reaction Stops Prematurely | Product inhibition | Consider strategies to remove the product as it is formed, or use a fed-batch approach.[1] |
| Substrate inhibition | Test a range of substrate concentrations to identify any inhibitory effects at high concentrations.[7] | |
| Enzyme instability | Check the enzyme's stability under the reaction conditions over time. | |
| Incorrect Product Formation (Regioselectivity Issues) | Low enzyme specificity | Screen for different enzymes with higher regioselectivity for your substrate.[1] |
| Reaction conditions favoring side products | Vary reaction parameters such as temperature and pH to see if regioselectivity is affected. | |
| High Cost of Synthesis | Expensive sugar donors (e.g., UDP-sugars) | Implement a regeneration system for the sugar donor to use it catalytically.[1] |
| High enzyme usage | Optimize the enzyme concentration to use the minimum amount necessary for efficient conversion. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol outlines a method to determine the optimal enzyme concentration for your oligosaccharide synthesis reaction.
Objective: To find the enzyme concentration that provides the highest product yield in a reasonable timeframe without leading to substrate depletion too quickly for accurate measurement of initial rates.
Materials:
-
Glycosyltransferase enzyme of interest
-
Glycosyl donor substrate (e.g., UDP-glucose)
-
Acceptor substrate
-
Reaction buffer at optimal pH and temperature
-
Quenching solution (e.g., cold methanol (B129727) or heat block at 95°C)[1]
-
Analytical equipment (e.g., HPLC, LC-MS, or TLC)
Procedure:
-
Prepare a series of enzyme dilutions: Create a range of enzyme concentrations in the reaction buffer. A four-fold or ten-fold dilution series is a good starting point if the optimal concentration is completely unknown.[8]
-
Set up reactions: In separate tubes, combine the reaction buffer, donor substrate, and acceptor substrate at their desired concentrations.
-
Initiate the reactions: Add each enzyme dilution to its respective reaction tube to start the synthesis. Ensure all other reaction conditions (temperature, volume, substrate concentrations) are kept constant.
-
Incubate: Allow the reactions to proceed for a fixed amount of time. This time should be chosen to be within the initial linear range of the reaction.
-
Quench the reactions: Stop the reactions at the predetermined time point by adding a quenching solution or by heat inactivation.[1]
-
Analyze the product formation: Centrifuge the quenched reactions to pellet any precipitated protein.[1] Analyze the supernatant from each reaction to quantify the amount of oligosaccharide product formed using an appropriate analytical method like HPLC or LC-MS.[1]
-
Plot and determine optimal concentration: Plot the product concentration (or reaction rate) against the enzyme concentration. The optimal concentration will be within the linear range of this plot, providing a balance between reaction rate and enzyme usage.[8]
Visualizations
Caption: Workflow for determining the optimal enzyme concentration.
Caption: Troubleshooting workflow for low oligosaccharide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sugar loss and enzyme inhibition due to oligosaccharide accumulation during high solids-loading enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Byproduct Formation in Enzymatic Synthesis
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals minimize byproduct formation in enzymatic synthesis. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of byproduct formation in enzymatic reactions?
Byproduct formation in enzymatic synthesis can stem from several factors related to the enzyme, substrate, and reaction conditions. Key causes include:
-
Enzyme Promiscuity: Many enzymes possess relaxed substrate specificity or catalytic versatility, allowing them to catalyze unintended side reactions with the primary substrate or other molecules in the reaction mixture.
-
Substrate-Related Issues: The presence of impurities in the substrate can lead to the formation of undesired products. Additionally, the substrate itself might be unstable under the reaction conditions, leading to spontaneous degradation into molecules that can then be acted upon by the enzyme.[1]
-
Reaction Conditions: Suboptimal reaction conditions, such as pH, temperature, or solvent system, can alter an enzyme's selectivity (chemo-, regio-, or stereoselectivity), favoring the formation of byproducts.[2][3]
-
Equilibrium and Product Inhibition: In reversible reactions, the accumulation of the desired product can lead to a backward reaction or, in some cases, the product itself can be converted into a byproduct. The desired product might also act as an inhibitor, slowing down the primary reaction and allowing slower side reactions to become more significant.[4]
-
Mass Transfer Limitations: For immobilized enzymes or in highly viscous solutions, poor diffusion of the substrate to the enzyme's active site can lead to localized substrate depletion, potentially favoring side reactions.[5]
Q2: How does substrate concentration influence the formation of byproducts?
Substrate concentration is a critical parameter in controlling byproduct formation.[6][7][8] At very high substrate concentrations, the enzyme's active site can become saturated.[6][7][9] This can lead to "substrate inhibition," where substrate molecules may bind to secondary, non-productive sites on the enzyme, or block the active site, promoting alternative, less favorable reactions that result in byproducts.[10] Conversely, at very low substrate concentrations, the primary reaction rate may be slow, which can allow for competing, slower side reactions to yield a higher relative proportion of byproducts.[6]
Q3: Can enzyme immobilization help in reducing byproducts?
Yes, enzyme immobilization can be a powerful strategy to enhance selectivity and reduce byproduct formation.[11][12][13] By attaching an enzyme to a solid support, several benefits can be realized:
-
Improved Stability: Immobilization often increases the enzyme's stability in non-conventional media or at extreme pH and temperatures, allowing the reaction to be run under conditions that are optimal for selectivity but might denature the free enzyme.[12][14]
-
Conformational Changes: The process of immobilization can induce favorable conformational changes in the enzyme structure, sometimes leading to an active site geometry that is more selective for the desired reaction.[15]
-
Controlled Microenvironment: The support material can be chosen to create a specific microenvironment (e.g., in terms of polarity or pH) around the enzyme that favors the primary reaction over side reactions.
-
Simplified Product Purification: Immobilized enzymes can be easily separated from the reaction mixture, which simplifies downstream processing and prevents the enzyme from contributing to impurities in the final product.[12][16]
Q4: What is "solvent engineering" and how can it be used to control selectivity?
Solvent engineering involves the strategic selection or modification of the reaction solvent to improve enzyme performance, including selectivity.[17] Since enzymes have evolved to function in aqueous environments, moving to organic solvents can dramatically alter their behavior.[18][19] This can be leveraged to:
-
Suppress Water-Dependent Side Reactions: For reactions like esterification, using organic solvents can minimize competing hydrolysis reactions, which are a common source of byproducts.[17]
-
Alter Enzyme Flexibility and Selectivity: Organic solvents can change the flexibility of an enzyme's structure. A more rigid structure can sometimes lead to higher selectivity as it restricts the "promiscuous" catalytic activity of the enzyme.
-
Improve Substrate Solubility: For hydrophobic substrates, organic solvents are necessary to achieve sufficient concentrations for an efficient reaction. However, the choice of solvent is critical, as solvents like DMSO or methanol (B129727) can sometimes harm enzyme activity.[20]
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My final product contains a significant amount of a structurally related impurity.
Possible Cause & Solution
-
Suboptimal pH or Temperature: The selectivity of your enzyme may be highly dependent on pH and temperature.[2][3][21][22][23] A deviation from the optimal conditions for selectivity (which may be different from the optimum for overall activity) can favor the formation of the byproduct.
-
Solution: Perform a systematic screen of pH and temperature to find the conditions that maximize the ratio of the desired product to the byproduct. It's crucial to analyze the product mixture at each condition (e.g., using HPLC or GC) rather than just measuring overall enzyme activity.
-
-
Incorrect Enzyme or Substrate Concentration: The ratio of enzyme to substrate can influence which reaction pathway is favored.
-
Enzyme Promiscuity: The enzyme itself may be catalyzing an undesired transformation of the substrate or product.
Problem 2: I'm observing byproducts resulting from the degradation of my substrate or product.
Possible Cause & Solution
-
Substrate/Product Instability: The substrate or the desired product may be chemically unstable under the chosen reaction conditions (e.g., sensitive to pH or temperature).[1]
-
Solution: First, run a "no-enzyme" control experiment under your standard reaction conditions to quantify the rate of non-enzymatic degradation.[1] If degradation is significant, you may need to find milder reaction conditions (lower temperature, more neutral pH) or reduce the reaction time.
-
-
Presence of Contaminating Enzymes: If you are using a crude enzyme preparation, it may contain other enzymes that are responsible for the degradation.
Problem 3: The reaction is slow, and byproducts accumulate over time.
Possible Cause & Solution
-
Product Inhibition: The desired product may be inhibiting the enzyme, slowing down the primary reaction and allowing slower, competing side reactions to become more prominent.[4]
-
Solution: Investigate potential product inhibition by adding varying concentrations of the product to the initial reaction mixture and measuring the initial rate.[4] If product inhibition is significant, consider strategies like in-situ product removal (e.g., using adsorbents or extraction) to keep the product concentration low.
-
-
Insufficient Cofactor Concentration: If the enzyme requires a cofactor, its concentration might be limiting, slowing down the main reaction.
-
Solution: Ensure that any necessary cofactors are present in non-limiting concentrations. You may need to add a cofactor regeneration system for reactions that consume the cofactor.
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the concepts discussed above.
Caption: A generalized enzymatic reaction pathway illustrating the formation of both a desired product and an undesired byproduct from a common enzyme-substrate complex.
Caption: A troubleshooting flowchart for systematically addressing issues of high byproduct formation in enzymatic synthesis.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how key reaction parameters can be adjusted to minimize byproduct formation.
Table 1: Effect of pH and Temperature on Enzyme Selectivity
| Parameter | General Effect on Activity | Effect on Selectivity & Byproduct Formation | Troubleshooting Action |
| pH | Each enzyme has an optimal pH for maximum activity.[3][21] Deviations can decrease the rate. | The ionization state of amino acids in the active site is pH-dependent. This can alter substrate binding and transition state stabilization, thus changing the selectivity. An incorrect pH can favor side reactions.[23] | Screen a range of pH values (e.g., in 0.5 unit increments) around the enzyme's reported optimum. Analyze the product-to-byproduct ratio at each point. |
| Temperature | Activity generally increases with temperature up to an optimum, after which denaturation occurs.[2][3][22][23] | Higher temperatures can increase enzyme flexibility, potentially decreasing selectivity. Lower temperatures can slow the primary reaction, but may disproportionately slow the side reaction, improving the product/byproduct ratio. | Test a range of temperatures (e.g., in 5-10°C increments). Lowering the temperature is a common strategy to enhance selectivity, even if it requires a longer reaction time. |
Table 2: Optimizing Enzyme and Substrate Concentrations
| Parameter | General Effect on Reaction Rate | Effect on Selectivity & Byproduct Formation | Troubleshooting Action |
| Enzyme Concentration | Higher enzyme concentration leads to a faster reaction rate, assuming the substrate is not limiting.[5][33] | Can influence the steady-state concentrations of reaction intermediates, potentially opening or closing pathways to byproducts. | While keeping substrate concentration high, test a range of enzyme concentrations. A lower enzyme concentration might be beneficial if byproducts form from subsequent reactions of the primary product.[34] |
| Substrate Concentration | The rate increases with substrate concentration until the enzyme is saturated (Vmax is reached).[6][7][8][9][24] | Very high concentrations can cause substrate inhibition, leading to byproducts.[10] The ratio of substrate to a competing substrate (or inhibitor) directly impacts selectivity. | Perform a substrate titration experiment. Measure the initial rates and analyze the product/byproduct ratio at various substrate concentrations, for example, from 0.1 x K_m to 10 x K_m.[35] |
Experimental Protocols
Here are detailed protocols for key experiments aimed at reducing byproduct formation.
Protocol 1: Determining the Optimal pH for Enzyme Selectivity
Objective: To identify the pH at which the ratio of desired product to byproduct is maximized.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) with overlapping pH ranges, covering a broad spectrum (e.g., pH 4.0 to 10.0 in 1.0 pH unit increments). Ensure the buffer components do not inhibit the enzyme.
-
Reaction Setup: For each pH value to be tested, set up a reaction mixture in a microcentrifuge tube or a well of a microplate. A typical reaction might contain:
-
80 µL of the appropriate buffer
-
10 µL of substrate stock solution
-
(Pre-incubate at the desired temperature for 5 minutes)
-
-
Initiate Reaction: Start the reaction by adding 10 µL of a fixed concentration of your enzyme solution. Mix gently.
-
Time Points and Quenching: At several time points (e.g., 10, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by adding an equal volume of a strong acid (e.g., 1 M HCl), a strong base, an organic solvent, or by heating, depending on the stability of your products.
-
Analysis: Analyze the quenched samples using a suitable analytical method (e.g., HPLC, LC-MS, or GC) that can separate and quantify the desired product and the key byproduct(s).
-
Data Interpretation: For each pH value, calculate the concentration of the desired product and the byproduct at each time point. Determine the initial reaction rates for the formation of both. Plot the ratio of [Product]/[Byproduct] versus pH to identify the optimal pH for selectivity.
Protocol 2: Optimizing Substrate Concentration to Minimize Byproducts
Objective: To determine the substrate concentration that minimizes byproduct formation, particularly in cases of suspected substrate inhibition.
Methodology:
-
Substrate Dilutions: Prepare a series of dilutions of your substrate stock solution in the optimal buffer (determined from Protocol 1). The concentration range should typically span from well below to well above the enzyme's K_m (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x, 20x K_m).
-
Reaction Setup: Set up reaction mixtures with a constant, non-limiting concentration of the enzyme and the optimal pH and temperature.
-
Initiate and Monitor: Initiate the reactions by adding the enzyme. Measure the initial reaction rate for each substrate concentration. This is best done by taking measurements at multiple time points early in the reaction to ensure the rate is linear.
-
Product Analysis: At the end of a fixed time period (within the linear range), quench the reactions and analyze the samples to quantify both the desired product and the byproduct.
-
Data Interpretation:
-
Plot the initial reaction rate versus substrate concentration. A decrease in rate at high substrate concentrations is indicative of substrate inhibition.
-
Plot the percentage of byproduct formed (i.e., [Byproduct] / ([Product] + [Byproduct]) * 100) versus substrate concentration. This will reveal the substrate concentration range where byproduct formation is minimized.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. monash.edu [monash.edu]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 11. ijfmr.com [ijfmr.com]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Strategies for the Immobilization of Therapeutic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mlsu.ac.in [mlsu.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tuning Enzyme Activity for Nonaqueous Solvents: Engineering an Enantioselective “Michaelase” for Catalysis in High Concentrations of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. Effect of pH and temperature on enzyme activity notes | PDF [slideshare.net]
- 22. How are enzymes affected by temperature and pH? | AAT Bioquest [aatbio.com]
- 23. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 24. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 25. What Are Enzyme Inhibitors And Its Importance | Infinita Biotech [infinitabiotech.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 28. teachmephysiology.com [teachmephysiology.com]
- 29. Enzyme Purification-Creative Enzymes [creative-enzymes.com]
- 30. longdom.org [longdom.org]
- 31. youtube.com [youtube.com]
- 32. edepot.wur.nl [edepot.wur.nl]
- 33. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Technical Support Center: ELISA Assay Validation Troubleshooting Guide
This guide provides troubleshooting solutions for common issues encountered during ELISA (Enzyme-Linked Immunosorbent Assay) validation. The information is intended for researchers, scientists, and drug development professionals to help identify and resolve potential problems in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background
High background signal can mask the specific signal from your analyte, reducing the sensitivity and accuracy of the assay.[1][2]
Question: What are the common causes of high background in my ELISA, and how can I resolve them?
Answer: High background can stem from several factors, including insufficient washing, overly concentrated reagents, or non-specific binding. Below is a summary of potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles. Ensure adequate soak time (e.g., 30 seconds) between washes.[1][3] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.[3][4] |
| Antibody Concentration Too High | Optimize the concentrations of both the primary and secondary antibodies by performing a titration experiment.[5][6] |
| Ineffective Blocking | Increase the blocking incubation time. Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody. |
| Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies if necessary. |
| Contamination | Use fresh, sterile reagents and buffers.[1] Ensure pipette tips do not touch the contents of the wells to avoid cross-contamination.[1] Cover the plate with a sealer during incubations.[4] |
| Substrate Solution Issues | Use fresh TMB substrate solution that is clear and colorless before use.[1][4] Incubate the substrate in the dark.[1] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[2] Avoid stacking plates during incubation. |
Low or No Signal
A weak or absent signal can indicate a problem with one or more steps of the ELISA procedure.[5][7]
Question: I am getting a very weak or no signal in my ELISA. What could be the problem?
Answer: A low or absent signal can be due to issues such as incorrect reagent preparation, insufficient incubation times, or problems with the detection reagents. The following table outlines common causes and their solutions.
| Potential Cause | Recommended Solution |
| Reagents Prepared Incorrectly or Expired | Double-check all calculations and dilutions. Prepare fresh buffers and reagent solutions.[7] Ensure reagents have not expired.[7] |
| Antibody Concentration Too Low | Increase the concentration of the primary or secondary antibody.[5][7] Titration experiments can help determine the optimal concentration.[5] |
| Insufficient Incubation Time or Temperature | Increase incubation times; for example, incubate the primary antibody overnight at 4°C.[5] Ensure all incubations are performed at the recommended temperature.[1] |
| Inactive Enzyme or Substrate | Use fresh substrate.[7] Ensure that no inhibiting agents (like sodium azide) are present in the buffers.[7] |
| Improper Plate Coating | Ensure you are using an ELISA-specific plate, not a tissue culture plate.[3] Increase the coating concentration of the antigen or capture antibody.[6] |
| Vigorous Washing | If using an automatic plate washer, check the pressure settings.[1] When washing manually, add the wash buffer gently.[7] |
| Wells Dried Out | Keep the plate covered with an adhesive film during incubations to prevent wells from drying out.[7][8] |
High Variability
High variability between replicate wells, often measured by the coefficient of variation (CV), can compromise the reliability of your results.[9] A CV of <20% is generally desirable.[10]
Question: My replicate wells show high variability. What are the likely causes and how can I improve consistency?
Answer: High variability is often linked to inconsistent pipetting, uneven washing, or "edge effects." The following table provides guidance on how to address these issues.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated.[1] Use fresh pipette tips for each sample and reagent. When using a multichannel pipette, ensure all tips are securely fitted.[1] |
| Inadequate or Non-Uniform Washing | Ensure all wells are washed equally and thoroughly.[9] Check that all ports on an automatic washer are clear. |
| "Edge Effects" | To minimize temperature and humidity variations across the plate, allow all reagents and the plate to reach room temperature before starting.[10] Use a plate sealer during incubations to prevent evaporation from the outer wells. |
| Bubbles in Wells | Inspect the plate for bubbles before reading and remove them if present, for example, by gently pipetting up and down.[10] |
| Improper Sample/Reagent Mixing | Thoroughly mix all samples and reagents before adding them to the wells.[11][9] |
Matrix Effects
Components in a complex sample matrix (e.g., serum, plasma) can interfere with the assay, leading to inaccurate results.[12][13]
Question: I suspect matrix effects are interfering with my assay. How can I confirm and mitigate this?
Answer: Matrix effects occur when substances in the sample interfere with the antibody-antigen binding.[13] A spike and recovery experiment is the best way to determine if you have a matrix effect.[12]
| Potential Cause | Recommended Solution |
| Interfering Substances in Sample Matrix | Dilute the Sample: Diluting the sample 2- to 5-fold can often reduce the concentration of interfering components.[12][13] Ensure the standard curve is diluted in the same buffer as the samples.[13] |
| (e.g., lipids, proteins, salts) | Use a Matched Matrix for Standards: Prepare your standard curve in a matrix that is as similar as possible to your sample matrix (e.g., use pooled serum to dilute standards for serum samples).[12][14] |
| Sample Pre-treatment: Centrifuge samples to remove particulate matter.[12][15] |
Experimental Protocols
Protocol: Spike and Recovery Experiment to Detect Matrix Effects
-
Prepare Spiked Samples: Add a known amount of the analyte standard to your sample matrix. The volume of the added standard should be minimal to avoid significantly diluting the matrix.[13]
-
Prepare a Control: Prepare a control sample by adding the same amount of analyte standard to the standard dilution buffer.[13]
-
Assay: Run both the spiked samples and the control in your ELISA.
-
Calculate Recovery: Compare the concentration measured in the spiked sample to the expected concentration (endogenous level + spiked amount). The recovery is calculated as: (Measured Concentration / Expected Concentration) x 100%
-
Interpretation: An acceptable recovery range is typically 80-120%.[14] A recovery outside this range suggests the presence of matrix effects.[14]
Visual Guides
ELISA Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common ELISA issues.
Caption: A flowchart for diagnosing and resolving common ELISA problems.
Standard ELISA Workflow
This diagram outlines the key steps in a typical sandwich ELISA protocol.
Caption: Key steps and wash points in a standard sandwich ELISA.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sinobiological.com [sinobiological.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. biomol.com [biomol.com]
- 8. chondrex.com [chondrex.com]
- 9. arp1.com [arp1.com]
- 10. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. arp1.com [arp1.com]
- 13. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 14. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 15. researchgate.net [researchgate.net]
Optimizing incubation time and temperature for enzymatic assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when optimizing incubation time and temperature for enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize incubation time and temperature?
Optimizing incubation time and temperature is crucial for ensuring the accuracy, reproducibility, and sensitivity of an enzymatic assay. These two factors directly influence the rate of the enzymatic reaction. Suboptimal conditions can lead to issues like low signal, high background noise, or non-linear reaction rates, ultimately compromising the quality of the experimental data. For human enzymes, the optimal temperature is typically around 37°C (98.6°F).[1][2]
Q2: How does temperature affect enzyme activity?
Temperature has a dual effect on enzyme activity.
-
Increasing Activity: As temperature rises, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a faster reaction rate.[2][3]
-
Denaturation: However, beyond an optimal point, high temperatures can cause the enzyme to denature. This process involves the unfolding of the protein's three-dimensional structure, which is essential for its catalytic function.[2][4][5] Denaturation is often irreversible and leads to a rapid loss of activity.[5][6]
Q3: What is the "linear range" of an assay and why is it important?
The linear range is the period during which the rate of product formation is constant and directly proportional to the enzyme concentration.[7] It is critical to perform measurements within this range to ensure the observed rate accurately reflects the enzyme's initial velocity.[7][8] Assays should ideally be conducted when less than 10% of the substrate has been consumed to maintain these initial velocity conditions.[7] If the reaction proceeds for too long, the rate can slow down due to substrate depletion, product inhibition, or enzyme instability, leading to falsely low activity measurements.[7][9]
Q4: What is a typical starting point for incubation temperature?
For enzymes from most mammals, the optimal temperature is generally between 35°C and 40°C.[10] A common starting point for optimization is 37°C.[3] However, the ideal temperature is specific to each enzyme. For example, enzymes from bacteria living in thermal vents have much higher optimal temperatures.[3] By convention, many enzyme activities are determined at 30°C as a compromise for different fields of biochemistry.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your enzymatic assays.
Q5: My signal is very low or absent. What are the potential causes related to incubation?
A low signal is a frequent problem that can often be traced back to suboptimal incubation conditions.
Troubleshooting Flowchart: Diagnosing Low Signal
Caption: A decision tree for troubleshooting low signal in enzymatic assays.
Table 1: Troubleshooting Low Signal & High Background
| Problem | Potential Cause Related to Incubation | Recommended Solution | Citations |
| Low Signal | Incubation Temperature Too Low: The reaction rate is slow due to insufficient kinetic energy. | Increase the incubation temperature in increments (e.g., 5-10°C) towards the enzyme's known or presumed optimum. Perform a temperature optimization experiment (see Protocol 1). | [2][11][12] |
| Incubation Time Too Short: The reaction has not proceeded long enough to generate a detectable amount of product. | Increase the incubation time. Ensure the time is sufficient for signal development but remains within the linear range of the assay. | [11][13] | |
| Enzyme Denaturation: The incubation temperature is too high, causing the enzyme to unfold and lose activity. | Decrease the incubation temperature. Confirm the enzyme's stability at the chosen temperature over the incubation period. | [4][6][10] | |
| High Background | Incubation Time Too Long: Non-enzymatic degradation of the substrate or other reagents may occur over extended periods, creating a background signal. | Reduce the incubation time to the minimum required to obtain a robust signal while staying within the linear phase. | [11] |
| High Temperature: Elevated temperatures can sometimes promote non-enzymatic reactions or cause the substrate to break down spontaneously. | Lower the incubation temperature and potentially increase the enzyme concentration to compensate for the slower reaction rate. | [14] |
Q6: My reaction rate is non-linear. What does this mean?
A non-linear reaction rate, where the product formation slows down over time, indicates that the assay is no longer in the initial velocity phase.[7]
Table 2: Troubleshooting Non-Linear Reaction Rates
| Potential Cause | Explanation | Recommended Solution | Citations |
| Substrate Depletion | As the reaction progresses, the substrate concentration decreases, becoming the limiting factor for the reaction rate. | Reduce the enzyme concentration or shorten the incubation time to ensure less than 10% of the substrate is consumed. | [7][9] |
| Product Inhibition | The product of the reaction may act as an inhibitor to the enzyme, slowing down the reaction as the product accumulates. | Measure the reaction rate at earlier time points before the product concentration becomes significant. Dilute the sample if possible. | [7] |
| Enzyme Instability | The enzyme may not be stable under the assay conditions (e.g., temperature or pH) for the entire duration of the incubation, leading to a loss of activity over time. | Shorten the incubation time or add stabilizing agents (e.g., BSA) to the buffer. Re-evaluate the optimal temperature. | [9][15][16] |
| Reverse Reaction | As product accumulates, the reverse reaction (product converting back to substrate) can become significant, reducing the net rate of product formation. | Measure the initial velocity at very early time points when the product concentration is negligible. | [9] |
Experimental Protocols
A systematic approach is the best way to determine the optimal conditions for your assay.
Diagram: Workflow for Assay Optimization
Caption: A generalized workflow for optimizing enzymatic assay conditions.
Protocol 1: Determining Optimal Incubation Temperature
This experiment identifies the temperature at which the enzyme exhibits maximum activity without being denatured.
Methodology:
-
Preparation: Prepare a master mix of your assay buffer, substrate, and any necessary co-factors. Ensure all reagents are at room temperature before starting, unless specified otherwise.[12][17]
-
Temperature Gradient: Set up a series of reactions to be incubated at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C, 60°C).
-
Reaction Setup: In a multi-well plate or individual tubes, aliquot the master mix. Place the reactions at their designated temperatures to equilibrate for 5-10 minutes.
-
Initiate Reaction: Add a fixed, non-limiting concentration of the enzyme to each reaction to start the assay.
-
Incubation: Incubate all reactions for a fixed, short period of time that is known to be within the linear range of the assay.
-
Measurement: Stop the reaction (if it's an endpoint assay) and measure the product formation using a suitable detection method (e.g., spectrophotometer, fluorometer).
-
Data Analysis: Plot the measured enzyme activity (reaction rate) against the incubation temperature. The peak of this curve represents the optimal temperature for that specific incubation time.[10]
Table 3: Example Data for Temperature Optimization
| Incubation Temperature (°C) | Average Signal (RFU) | Calculated Activity (RFU/min) |
| 25 | 15,200 | 1520 |
| 30 | 22,500 | 2250 |
| 37 | 35,100 | 3510 |
| 42 | 31,500 | 3150 |
| 50 | 18,900 | 1890 |
| 60 | 4,500 | 450 |
| Based on a fixed 10-minute incubation. |
Protocol 2: Determining Optimal Incubation Time (Linear Range)
This experiment determines the time course of the reaction to find the period of linear product formation.[7]
Methodology:
-
Preparation: Prepare a sufficient volume of a master mix containing the assay buffer, substrate, and co-factors. Use the optimal temperature determined in Protocol 1.
-
Reaction Setup: Add the master mix to a reaction vessel. To ensure homogeneity, prepare one large reaction mix rather than multiple small ones.[17]
-
Initiate Reaction: Add the enzyme to the master mix, mix gently but thoroughly, and immediately start a timer.
-
Time-Course Sampling: At regular intervals (e.g., every 2, 5, 10, 15, 20, 30, and 60 minutes), take a sample from the reaction mix and stop the reaction (e.g., by adding a stop solution or by heating). For continuous assays, simply record the signal at each time point.
-
Measurement: Measure the signal for each time point.
-
Data Analysis: Plot the signal (product concentration) against time. Identify the longest period from time zero where the data points form a straight line.[7][18] This is the linear range. The optimal incubation time for subsequent experiments should be chosen from within this range, ensuring it is long enough for a robust signal but short enough to maintain linearity.
References
- 1. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 2. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Untitled Document [ucl.ac.uk]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. sciencing.com [sciencing.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Globotriose-Protein Interactions
For researchers, scientists, and drug development professionals, the precise validation of interactions between globotriose (Gb3), a glycosphingolipid, and its binding proteins is crucial for understanding disease pathogenesis and developing targeted therapeutics. This guide provides a comprehensive comparison of key experimental techniques, complete with detailed protocols and performance data to aid in the selection of the most appropriate validation method.
This guide delves into the methodologies of several widely-used techniques: Bio-Layer Interferometry (BLI), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it covers specialized approaches such as Glycan Arrays, Cell-Based Assays, and Affinity Chromatography. Each method's principles, strengths, and limitations are discussed to provide a clear framework for experimental design.
Comparative Analysis of Interaction Validation Techniques
The selection of an appropriate assay for validating this compound-protein interactions depends on various factors, including the specific scientific question, the properties of the interacting molecules, and the desired throughput and sensitivity. The following tables provide a quantitative comparison of the most common techniques.
| Technique | Typical Dissociation Constant (Kᵈ) Range | Kinetic Information (kₐ, kᵈ) | Thermodynamic Data (ΔH, ΔS) | Throughput | Sample Consumption | Label-Free? |
| Bio-Layer Interferometry (BLI) | 10⁻³ M to 10⁻¹² M (mM to pM)[1] | Yes | No | High (96- or 384-well plates)[2] | Low | Yes[3] |
| Surface Plasmon Resonance (SPR) | 10⁻³ M to 10⁻¹² M (mM to pM)[1][4] | Yes | Yes (with temperature variation) | Medium to High | Low to Medium | Yes[4] |
| Isothermal Titration Calorimetry (ITC) | 10⁻³ M to 10⁻⁹ M (mM to nM)[5] | No (kinetic ITC is possible but less common) | Yes (Direct measurement)[5][6] | Low | High[5] | Yes[5][6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 10⁻⁶ M to 10⁻¹² M (µM to pM) | No (Endpoint assay) | No | High | Low | No |
Table 1: Quantitative Comparison of Key Biophysical Techniques. This table summarizes the typical performance characteristics of BLI, SPR, ITC, and ELISA for the analysis of biomolecular interactions.
| Technique | Primary Application for this compound-Protein Interactions | Key Advantages | Key Limitations |
| Glycan Arrays | High-throughput screening of protein binding to a library of glycans, including this compound.[7] | Broad specificity profiling; requires small sample volumes.[8] | Provides relative binding, not absolute affinity; potential for steric hindrance due to surface immobilization.[9] |
| Cell-Based Assays | Validating interactions in a physiologically relevant context on the cell surface.[10] | High biological relevance; can assess binding to native protein conformations.[10] | Complex assay setup; potential for interference from other cellular components. |
| Affinity Chromatography | Purification and isolation of this compound-binding proteins from complex mixtures.[11][12] | Can purify proteins based on functional binding; scalable.[11] | Primarily a purification technique; does not provide quantitative binding data. |
Table 2: Comparison of Specialized Interaction Validation Techniques. This table outlines the primary uses, advantages, and limitations of glycan arrays, cell-based assays, and affinity chromatography in the context of this compound-protein interaction studies.
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific protein and experimental setup.
Bio-Layer Interferometry (BLI) Protocol
Principle: BLI is an optical analytical technique that measures biomolecular interactions in real-time.[13] A biosensor tip with an immobilized ligand (e.g., biotinylated this compound) is dipped into a solution containing the analyte (the protein of interest). The binding of the analyte to the ligand causes a change in the optical thickness at the biosensor tip, which is measured as a wavelength shift.[14]
Methodology:
-
Immobilization of Ligand:
-
Hydrate streptavidin (SA) biosensors in an appropriate buffer (e.g., PBS with 0.05% Tween 20).
-
Immobilize biotinylated this compound onto the SA biosensors by dipping them into a solution of the biotinylated glycan.
-
-
Baseline:
-
Establish a stable baseline by dipping the biosensors into buffer-filled wells.[14]
-
-
Association:
-
Move the biosensors to wells containing the protein analyte at various concentrations.
-
Monitor the wavelength shift in real-time to observe the association phase.
-
-
Dissociation:
-
Transfer the biosensors back to buffer-filled wells to monitor the dissociation of the protein from the this compound.[14]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kₐ), dissociation rate constant (kᵈ), and the equilibrium dissociation constant (Kᵈ).
-
Surface Plasmon Resonance (SPR) Protocol
Principle: SPR is a label-free optical technique that detects changes in the refractive index on a sensor chip surface.[15] A ligand (e.g., this compound-containing neoglycoconjugate) is immobilized on the sensor chip. When the analyte (protein) flows over the surface and binds to the ligand, the local refractive index changes, resulting in a shift in the SPR angle, which is proportional to the mass bound to the surface.[15][16]
Methodology:
-
Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the this compound-containing neoglycoconjugate over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the protein analyte over the sensor surface at a constant flow rate.
-
Monitor the change in resonance units (RU) to observe the association phase.
-
-
Dissociation:
-
Flow buffer over the sensor chip to monitor the dissociation of the protein-globotriose complex.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation data from multiple analyte concentrations to a binding model to determine kₐ, kᵈ, and Kᵈ.
-
Isothermal Titration Calorimetry (ITC) Protocol
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules.[5] It is the only technique that can directly determine all the thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[6][13]
Methodology:
-
Sample Preparation:
-
Titration:
-
Fill the sample cell with the protein solution and the injection syringe with the this compound solution.
-
Perform a series of small injections of the this compound solution into the protein solution while maintaining a constant temperature.
-
-
Heat Measurement:
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Principle: ELISA is a plate-based immunoassay designed to detect and quantify a substance. For this compound-protein interactions, a direct or competitive ELISA format can be used.
Methodology (Direct ELISA):
-
Coating:
-
Coat the wells of a microtiter plate with a this compound-containing conjugate (e.g., Gb3-BSA) and incubate overnight.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites in each well with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
-
Binding:
-
Add serial dilutions of the protein of interest to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a primary antibody that specifically recognizes the protein of interest.
-
Wash again and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Substrate Addition:
-
Add a chromogenic substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
-
Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the amount of bound protein.
-
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows of the key validation techniques.
Caption: Workflow for Bio-Layer Interferometry (BLI).
References
- 1. embl-hamburg.de [embl-hamburg.de]
- 2. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. The study of multivalent carbohydrate–protein interactions by bio-layer interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xantec.com [xantec.com]
- 5. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 6. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aspariaglycomics.com [aspariaglycomics.com]
- 8. Tools for generating and analyzing glycan microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. scispace.com [scispace.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Decoding Specificity: A Comparative Guide to Confirming Globotriose (Gb3) Binding
For researchers, scientists, and drug development professionals navigating the intricate world of glycan-protein interactions, confirming the specificity of binding to globotriose (Gb3) is a critical step. This guide provides an objective comparison of key analytical methods, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
This compound (Gb3), a trisaccharide expressed on the surface of various cell types, serves as a crucial receptor for bacterial toxins, such as Shiga toxin, and is implicated in various physiological and pathological processes. Therefore, rigorous confirmation of the specificity of any molecule designed to target Gb3 is paramount. This guide explores and contrasts several widely used methodologies, offering a comprehensive overview of their principles, protocols, and the nature of the data they generate.
Comparative Analysis of Gb3 Binding Confirmation Methods
The selection of an appropriate method for confirming Gb3 binding specificity depends on several factors, including the required sensitivity, the need for kinetic or thermodynamic data, and the availability of specialized equipment. The following table summarizes the key characteristics of each technique.
| Method | Principle | Data Output | Throughput | Key Advantages | Key Disadvantages |
| ELISA | Immobilized Gb3 binds to the protein of interest, which is then detected by an enzyme-linked secondary antibody. | Semi-quantitative binding data (e.g., EC50). | High | Widely available, cost-effective, good for initial screening. | Indirect detection, potential for non-specific binding, provides relative affinity. |
| TLC Overlay | Separates glycolipids on a TLC plate, which is then incubated with the protein of interest to visualize binding to specific lipids. | Qualitative visualization of binding to Gb3 within a mixture. | Low | Simple, useful for analyzing binding to complex lipid mixtures. | Not quantitative, lower sensitivity, dependent on good chromatographic separation. |
| SPR | Measures changes in refractive index at a sensor chip surface upon binding of an analyte to an immobilized ligand (Gb3). | Real-time kinetic data (ka, kd), and equilibrium dissociation constant (KD). | Medium | Label-free, provides detailed kinetic information, high sensitivity. | Requires specialized equipment, can be sensitive to buffer conditions. |
| Glycan Array | A high-throughput platform with a library of immobilized glycans, allowing for simultaneous screening of binding specificity. | Relative binding affinities to a wide range of glycans. | Very High | Excellent for specificity profiling against a large library of glycans. | Provides relative, not absolute, affinity; access to diverse arrays can be limited. |
| ITC | Measures the heat change associated with the binding of a ligand to a macromolecule in solution. | Thermodynamic parameters (ΔH, ΔS, KD, stoichiometry). | Low | Label-free, provides a complete thermodynamic profile of the interaction. | Requires larger amounts of pure sample, lower throughput. |
| Mass Spec | Identifies and quantifies the protein-Gb3 complex based on its mass-to-charge ratio. | Confirmation of complex formation and stoichiometry. | Medium | High sensitivity and specificity, can identify unknown binding partners. | Can be complex to set up and analyze, may not provide kinetic data. |
| NMR | Measures changes in the nuclear magnetic resonance signals of atoms upon binding to map the interaction site and determine affinity. | Detailed structural information of the binding interface, KD. | Low | Provides atomic-level structural details of the interaction. | Requires large amounts of isotopically labeled protein, complex data analysis. |
| Cell-Based Assay | Measures the binding of a ligand to Gb3 expressed on the surface of cells, often using flow cytometry. | Confirmation of binding in a cellular context, can provide apparent affinity. | High | Biologically relevant, assesses accessibility of Gb3 on the cell surface. | Indirect, can be influenced by other cellular factors, may not provide precise biophysical data. |
Quantitative Data Comparison
The following table presents representative quantitative data for the interaction of Shiga toxin 1 (Stx1) and Shiga toxin 2 (Stx2) with Gb3, as determined by different methods. These toxins are well-characterized Gb3-binding proteins and serve as a useful benchmark for comparison.
| Method | Toxin | Ligand | Reported K D (nM) | Reference |
| SPR | Stx1 | Gb3-containing liposomes | 3.9 | [1] |
| SPR | Stx2 | Gb3-containing liposomes | 14 | [2] |
| ELISA | Stx1 | Gb3 | ~6.4 (apparent) | [2] |
| ELISA | Stx2 | Gb3 | ~6.4 (apparent) | [2] |
| ITC | Stx1 | Pk-trisaccharide (Gb3 glycan) | Binding detected | [2][3] |
| ITC | Stx2 | Pk-trisaccharide (Gb3 glycan) | No binding detected | [3] |
Note: The apparent K D values from ELISA are often higher than those from SPR due to differences in assay format and avidity effects. ITC results can vary depending on whether the free glycan or the full glycolipid is used.
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments, accompanied by visual workflows created using the DOT language.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase ELISA to determine the relative binding of a protein to immobilized Gb3.
Experimental Protocol:
-
Coating: Dilute Gb3 to 1-10 µg/mL in a suitable coating buffer (e.g., methanol). Add 50 µL of the Gb3 solution to each well of a high-binding 96-well microplate. Allow the solvent to evaporate overnight at room temperature to coat the wells.
-
Blocking: Wash the wells three times with PBS. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 100 µL of the protein of interest, serially diluted in blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-His tag antibody) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with wash buffer. Add 100 µL of the enzyme substrate (e.g., TMB) to each well. Allow the color to develop in the dark.
-
Measurement: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
References
- 1. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Globotriose vs. Lactose: A Comparative Guide for Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of globotriose and lactose (B1674315) in the context of competitive binding assays. While both are carbohydrates used in studying molecular interactions, they serve as ligands for different classes of proteins. This document outlines their respective roles, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to aid in experimental design and data interpretation.
Overview of Ligand Specificity
This compound (Gb3), a trisaccharide (α-Gal(1→4)β-Gal(1→4)β-Glc), is primarily known as the cellular receptor for Shiga toxins (Stx), produced by certain strains of Escherichia coli and Shigella dysenteriae.[1][2][3] The binding of the B subunit of Shiga toxins to Gb3 on the cell surface is a critical step for toxin internalization and subsequent cytotoxicity.[1][3] Therefore, competitive binding assays involving this compound are central to the development of therapeutics against Shiga toxin-producing E. coli (STEC) infections.[4][5]
Lactose, a disaccharide (β-Gal(1→4)β-Glc), is a canonical ligand for galectins, a family of β-galactoside-binding proteins involved in various cellular processes, including cell adhesion, signaling, and apoptosis.[6][7][8] Lactose and its derivatives are widely used as competitive inhibitors in binding assays to investigate galectin function and to screen for potential therapeutic inhibitors.[6][9]
Quantitative Data Summary
The following table summarizes the key characteristics and available binding affinity data for this compound and lactose with their respective protein targets. It is important to note that direct comparison of affinity values is challenging due to different protein targets and assay conditions.
| Feature | This compound | Lactose |
| Molecular Structure | Trisaccharide (α-Gal(1→4)β-Gal(1→4)β-Glc) | Disaccharide (β-Gal(1→4)β-Glc) |
| Primary Protein Target | Shiga toxins (Stx1, Stx2)[1][4] | Galectins (e.g., Galectin-1, -3, -9)[6][9] |
| Binding Affinity (Kd) | High affinity for Shiga toxins (specific values vary with Stx subtype and assay) | Lower affinity for galectins (e.g., Kd for Gal-1 is 4.4 μM, for Gal-3 is 3.2 μM)[9][10] |
| IC50 Values | Not explicitly found for monomeric this compound in competitive assays. However, multivalent Gb3 polymers show high inhibitory activity.[4] | Varies significantly with the specific galectin and the inhibitor structure. For example, the IC50 of a multivalent lactose dendrimer for Galectin-9 was 970 nM, which was 1400 times more potent than free lactose.[9][10] |
| Role in Assays | Typically used as the immobilized receptor or as a competitor to screen for Shiga toxin inhibitors.[4][5] | Commonly used as a competitive inhibitor to study galectin-ligand interactions and for inhibitor screening.[6][8] |
Experimental Protocols
Competitive binding assays are crucial for determining the ability of a test compound to inhibit the interaction between a ligand and its receptor. Below are generalized protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization (FP) based competitive binding assays, which can be adapted for either the this compound-Shiga toxin or the lactose-galectin system.
Competitive ELISA Protocol
This protocol describes a common method to screen for inhibitors of the Shiga toxin-Gb3 interaction.
-
Coating: Microtiter plates are coated with this compound or a conjugate of it (e.g., Gb3-BSA).[11]
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Competition: A constant concentration of labeled Shiga toxin (e.g., HRP-conjugated) is pre-incubated with varying concentrations of the test inhibitor.
-
Incubation: The pre-incubated mixture is added to the coated and blocked wells and incubated to allow the unbound toxin to bind to the immobilized Gb3.
-
Washing: The plate is washed to remove unbound toxin and inhibitor.
-
Detection: A substrate for the enzyme label (e.g., TMB for HRP) is added, and the color development is measured using a plate reader. A decrease in signal indicates inhibition of binding.
-
Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of toxin binding) is calculated from the dose-response curve.
Fluorescence Polarization (FP) Based Competitive Binding Assay
This method is suitable for studying galectin-lactose interactions in solution.
-
Reaction Mixture: A reaction mixture is prepared containing a constant concentration of the galectin protein and a fluorescently labeled carbohydrate ligand (e.g., a fluorescein-labeled galactose or lactose derivative).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., lactose or its derivatives) are added to the reaction mixture.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Measurement: The fluorescence polarization of the solution is measured. When the fluorescent ligand is bound to the larger galectin protein, it tumbles slower, resulting in a high polarization value. In the presence of a competitive inhibitor, the fluorescent ligand is displaced, tumbles faster, and results in a lower polarization value.
-
Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the inhibitor concentration.
Visualizations
Competitive Binding Assay Workflow
Caption: Workflow of a competitive binding assay.
Shiga Toxin Binding and Internalization Pathway
Caption: Shiga toxin binding to Gb3 and intracellular trafficking.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. bmbreports.org [bmbreports.org]
- 4. Oral therapeutic agents with highly clustered this compound for treatment of Shiga toxigenic Escherichia coli infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and assessment of this compound-chitosan conjugate, a novel inhibitor of shiga toxins produced by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lactose-Functionalized Carbosilane Glycodendrimers Are Highly Potent Multivalent Ligands for Galectin-9 Binding: Increased Glycan Affinity to Galectins Correlates with Aggregation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid method to detect shiga toxin and shiga-like toxin I based on binding to globotriosyl ceramide (Gb3), their natural receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Anti-Globotriose (Gb3) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various antibodies targeting globotriose (Gb3), a glycosphingolipid with significant roles in cellular recognition, signaling, and disease pathogenesis. Understanding the cross-reactivity profile of anti-Gb3 antibodies is critical for the accurate interpretation of experimental results and the development of targeted therapeutics.
Introduction to this compound and Anti-Gb3 Antibodies
This compound (Galα1-4Galβ1-4Glc-ceramide), also known as CD77 or the Pk blood group antigen, is a neutral glycosphingolipid expressed on the surface of various cell types, including a subset of germinal center B-lymphocytes, Burkitt's lymphoma cells, and endothelial cells.[1] Its expression is often upregulated in proliferating cells and certain cancers, making it a target of interest for diagnostics and therapeutics.[2]
A variety of molecular probes are utilized to detect and target Gb3, including monoclonal antibodies and the B subunit of verotoxins (also known as Shiga-like toxins). The specificity and cross-reactivity of these probes with structurally similar glycans can significantly impact their utility and the reliability of the data they generate.
Comparative Analysis of Anti-Gb3 Antibody Specificity
The cross-reactivity of anti-Gb3 antibodies is a critical parameter influencing their application. An ideal anti-Gb3 antibody would exhibit high affinity for this compound with minimal to no binding to other structurally related glycans. This section compares the known cross-reactivity profiles of commonly used anti-Gb3 antibodies and the verotoxin B subunit.
Qualitative Cross-Reactivity Assessment
Monoclonal Antibody 3E2: Studies have shown that the murine IgM monoclonal antibody 3E2 is highly specific for Gb3. It does not exhibit cross-reactivity with structurally related glycosphingolipids such as lactosylceramide, glucosylceramide, GM3, or globotetraosylceramide (Gb4).[2] This high degree of specificity makes 3E2 a valuable tool for applications requiring precise detection of Gb3.
Monoclonal Antibody 38.13: The rat IgM monoclonal antibody 38.13 is another widely used reagent for Gb3 detection. While it is generally considered specific for Gb3, its binding characteristics may differ from those of verotoxins.[3] Some studies suggest it may not bind to Gb3 in the same manner as verotoxins, which could influence its cross-reactivity profile under certain conditions.[3]
Verotoxin 1 B Subunit (VT1B): The B subunit of verotoxin 1 binds to the Galα(1-4)Galβ disaccharide sequence of Gb3.[4] While it is a high-affinity ligand for Gb3, there is evidence of rare cross-reactivity with Gb4, particularly when Gb4 is highly expressed.[5]
Quantitative Cross-Reactivity Data
Table 1: Qualitative Cross-Reactivity Profile of Selected Anti-Gb3 Probes
| Probe | Target | Known Cross-Reactivity | Reference |
| Monoclonal Antibody 3E2 | This compound (Gb3) | No reported cross-reactivity with lactosylceramide, glucosylceramide, GM3, or Gb4. | [2] |
| Monoclonal Antibody 38.13 | This compound (Gb3) | Generally specific, but binding characteristics may differ from verotoxins. | [3] |
| Verotoxin 1 B Subunit (VT1B) | This compound (Gb3) | Rare cross-reactivity with Gb4 at high expression levels. | [5] |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity relies on robust and well-controlled experimental methods. The following sections detail common protocols used to characterize the binding specificity of anti-Gb3 antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
A competitive ELISA is a powerful method to quantitatively assess the cross-reactivity of an antibody against various antigens.
Principle: The assay measures the ability of a soluble glycan (competitor) to inhibit the binding of the anti-Gb3 antibody to immobilized Gb3. Stronger inhibition by a related glycan indicates a higher degree of cross-reactivity.
Detailed Protocol:
-
Antigen Coating:
-
Dilute purified this compound to a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted Gb3 solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate four times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor glycans (e.g., lactosylceramide, glucosylceramide, Gb4, etc.) in assay buffer (e.g., blocking buffer).
-
In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the anti-Gb3 antibody with the various concentrations of competitor glycans for 1-2 hours at 37°C. A control with no competitor glycan should be included.
-
-
Binding to Coated Plate:
-
Transfer 100 µL of the antibody/competitor mixtures to the Gb3-coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate four times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary anti-Gb3 antibody isotype) diluted in assay buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor glycan concentration to generate an inhibition curve.
-
The IC50 value (the concentration of competitor glycan that causes 50% inhibition of antibody binding) can be calculated to quantify cross-reactivity. A lower IC50 value indicates higher cross-reactivity.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.
Principle: The glycan of interest is immobilized on a sensor chip. The binding of the antibody to the immobilized glycan causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immobilize the purified glycans (Gb3 and potential cross-reactive glycans) onto different flow cells of the sensor chip via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the anti-Gb3 antibody in a suitable running buffer (e.g., HBS-EP+).
-
Inject the antibody solutions over the sensor surface at a constant flow rate.
-
Monitor the association of the antibody in real-time.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the antibody-glycan complex.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the sensor surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparing the KD values for the antibody's binding to Gb3 versus other glycans provides a quantitative measure of cross-reactivity.
-
Glycan Array for High-Throughput Specificity Profiling
Glycan arrays consist of a large number of different glycans immobilized on a solid surface, allowing for the simultaneous screening of antibody binding to a wide range of carbohydrate structures.
Principle: A fluorescently labeled anti-Gb3 antibody (or a primary antibody followed by a fluorescently labeled secondary antibody) is incubated on the glycan array. The fluorescence intensity at each spot corresponds to the binding strength of the antibody to that specific glycan.
Caption: Experimental workflow for glycan array analysis.
Signaling Pathways and Logical Relationships
The interaction of anti-Gb3 antibodies with their target on the cell surface can trigger various downstream signaling events, particularly in the context of cancer and immunology.
Caption: Simplified signaling pathway initiated by anti-Gb3 antibody binding.
Conclusion
The choice of an anti-globotriose antibody or related probe must be guided by a thorough understanding of its cross-reactivity profile. For applications demanding high specificity, monoclonal antibodies such as 3E2, which have demonstrated no cross-reactivity with closely related glycans, are preferable. In contrast, while highly sensitive, the verotoxin B subunit may show some off-target binding to Gb4. The experimental protocols detailed in this guide provide a framework for researchers to independently assess and validate the cross-reactivity of their chosen reagents, ensuring the generation of accurate and reliable data in their studies of this compound biology and its role in disease.
References
- 1. exbio.cz [exbio.cz]
- 2. Anti-Gb3 Monoclonal Antibody Inhibits Angiogenesis and Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140044721A1 - Anti-gb3 antibodies useful in treating disorders associated with angiogenesis - Google Patents [patents.google.com]
- 4. Binding of Escherichia coli verotoxins to cell surface protein on wild-type and globotriaosylceramide-deficient Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance microscopy reveals N-glycosylation driven modulation of affinity and avidity of ErbB receptors in whole single pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Dynamics of Shiga Toxin Variants to Globotriose: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interactions between Shiga toxin (Stx) variants and their primary receptor, globotriose (the carbohydrate portion of globotriaosylceramide, Gb3), is paramount for developing effective therapeutics against Shiga toxin-producing Escherichia coli (STEC) infections. This guide provides an objective comparison of the binding affinities of different Shiga toxin variants to this compound, supported by experimental data and detailed methodologies.
Shiga toxins are a family of AB5 toxins, where the pentameric B subunit is responsible for binding to the Gb3 receptor on host cells. The two major types, Stx1 and Stx2, and their subtypes exhibit significant differences in their binding characteristics, which is believed to contribute to their varying levels of cytotoxicity and disease severity. Stx2 and its variants are often associated with more severe clinical outcomes, including hemolytic uremic syndrome (HUS).[1]
Comparative Binding Affinity of Shiga Toxin Variants
The binding affinity of Shiga toxin variants to this compound and its analogs has been investigated using various biophysical techniques. The following table summarizes key quantitative data from these studies.
| Toxin Variant | Ligand | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) | Reference |
| Stx1 | Gb3Cer | SPR | 1.1 x 10⁵ | 2.0 x 10⁻³ | 1.8 x 10⁻⁸ | [2] |
| Stx2 | Gb3Cer | SPR | 4.1 x 10⁴ | 3.3 x 10⁻⁴ | 8.0 x 10⁻⁹ | [2] |
| Stx2a | NAc-Pk | ELISA | Not Reported | Not Reported | 3.61 x 10⁻⁷ (apparent) | [3] |
| Stx2c | NAc-Pk | ELISA | Not Reported | Not Reported | 3.6 x 10⁻⁸ (apparent) | [3] |
*Note: NAc-Pk is a Pk-trisaccharide analog with a terminal GalNAc.
These data highlight that while Stx1 has a faster association rate, Stx2 exhibits a significantly slower dissociation rate, resulting in a higher overall affinity for the Gb3 receptor.[2] This prolonged interaction of Stx2 with the receptor may contribute to its increased potency. Furthermore, studies on this compound analogs reveal varying binding preferences among Stx2 subtypes, with Stx2c showing a higher apparent affinity for NAc-Pk than Stx2a.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the binding affinity studies.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of Shiga toxin variants binding to a this compound-containing surface.
Methodology:
-
Sensor Chip Preparation: A sensor chip with a lipophilic dextran (B179266) matrix is used to immobilize a lipid layer mimicking the cell membrane. Liposomes containing a defined concentration of Gb3Cer are injected over the chip surface to form an amphipathic lipid layer.[4]
-
Immobilization: The ligand (Gb3Cer-containing liposomes) is immobilized on the sensor chip surface.
-
Analyte Injection: Purified Shiga toxin variants (analyte) at various concentrations are injected over the sensor chip surface at a constant flow rate.
-
Association Phase: The binding of the toxin to the immobilized Gb3Cer is monitored in real time as an increase in the SPR signal (measured in resonance units, RU).
-
Dissociation Phase: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the toxin from the receptor, observed as a decrease in the SPR signal.
-
Regeneration: The sensor chip surface is regenerated by injecting a solution (e.g., 50 mM NaOH) to remove the bound analyte, preparing the surface for the next injection cycle.[4]
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a bivalent analyte model) to calculate the kinetic rate constants (ka and kd) and the dissociation constant (Kd).[2][4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Objective: To determine the apparent binding affinity of Shiga toxin variants to immobilized this compound or its analogs.
Methodology:
-
Plate Coating: Streptavidin-coated microtiter plates are used. Biotinylated this compound or its analogs (e.g., NAc-Pk) are added to the wells and incubated to allow binding to the streptavidin.[3]
-
Washing: The wells are washed with a wash buffer (e.g., PBS with Tween 20) to remove any unbound ligand.
-
Blocking: A blocking buffer (e.g., BSA in PBS) is added to the wells to block any nonspecific binding sites on the plate surface.
-
Toxin Incubation: Serial dilutions of purified Shiga toxin variants are added to the wells and incubated to allow binding to the immobilized this compound analog.
-
Washing: The wells are washed to remove unbound toxin.
-
Primary Antibody Incubation: A primary antibody specific for the Shiga toxin (e.g., a rabbit anti-Stx antibody) is added to the wells and incubated.
-
Washing: The wells are washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: A peroxidase-conjugated secondary antibody (e.g., goat anti-rabbit IgG) is added to the wells and incubated.[3]
-
Washing: The wells are washed to remove unbound secondary antibody.
-
Detection: A substrate solution (e.g., TMB) is added to the wells, and the color development is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are plotted against the toxin concentration, and the data is fitted to a saturation binding curve to determine the apparent dissociation constant (Kd).
Shiga Toxin Signaling Pathways
Upon binding to the Gb3 receptor, Shiga toxins are internalized by the host cell and undergo retrograde trafficking to the endoplasmic reticulum (ER). In the ER, the enzymatic A subunit is cleaved and translocated to the cytosol, where it inhibits protein synthesis by cleaving a specific adenine (B156593) residue from the 28S rRNA of the 60S ribosomal subunit.[5] This ribosomal damage triggers a cascade of cellular stress responses, including the ribotoxic stress response, which can ultimately lead to apoptosis.[6]
References
- 1. Shiga Toxin (Stx) Classification, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of binding between Shiga toxin and receptor glycolipid Gb3Cer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shiga Toxins: Intracellular Trafficking to the ER Leading to Activation of Host Cell Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ricin and Shiga Toxins: Effects on Host Cell Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Globotriose (Gb3) Detection: A Novel Lectin-Based Method vs. Established Techniques
For researchers, scientists, and drug development professionals, the accurate detection and quantification of globotriaosylceramide (Gb3), a key biomarker in Fabry disease, is paramount. This guide provides a detailed comparison of a novel lectin-based detection method against established techniques, including mass spectrometry and ELISA, supported by experimental data and protocols.
Fabry disease is an X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α-galactosidase A. This deficiency leads to the progressive accumulation of glycosphingolipids, predominantly Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. Monitoring the levels of these biomarkers is crucial for the diagnosis, prognosis, and evaluation of therapeutic efficacy in patients with Fabry disease.[1][2][3] This guide will delve into the methodologies of established detection methods and introduce a promising new approach utilizing lectins.
Established Methods for Gb3 Detection
For years, the quantification of Gb3 has been dominated by two primary methodologies: mass spectrometry and enzyme-linked immunosorbent assay (ELISA).
Mass Spectrometry (MS)-Based Assays: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are considered the gold standard for the quantification of Gb3 and lyso-Gb3.[4][5][6] These methods offer high sensitivity and specificity, allowing for the precise measurement of different isoforms of these glycolipids in various biological matrices, including plasma, urine, and tissue extracts.[4][7][8]
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods provide a quantitative determination of Gb3 by employing the B subunit of E. coli verotoxin (VTB), which specifically binds to Gb3.[9] This technique has been utilized to measure Gb3 concentrations in plasma and tissue samples from both human patients and animal models of Fabry disease.[9]
A Novel Approach: Lectin-Based Gb3 Detection
Recent advancements have introduced a robust method for Gb3 detection using lectins, which are carbohydrate-binding proteins. Specifically, the B-subunit of Shiga toxin (StxB) from Shigella dysenteriae and LecA from Pseudomonas aeruginosa have demonstrated high specificity and sensitivity for Gb3.[10] This lectin-based approach can be employed in techniques like flow cytometry and confocal microscopy for the detection of Gb3 in cellular models of Fabry disease.[10] Studies suggest that lectins may offer superior performance in terms of sensitivity and consistency compared to anti-Gb3 antibodies, which have been a limitation in some immunoassays.[10]
Comparative Performance of Gb3 Detection Methods
The following table summarizes the key performance characteristics of the different Gb3 detection methods based on available data.
| Feature | Mass Spectrometry (LC-MS/MS) | ELISA | Lectin-Based Detection |
| Principle | Separation by chromatography and detection by mass-to-charge ratio | Antigen-antibody interaction with enzymatic signal amplification | Specific binding of lectins to carbohydrate moieties of Gb3 |
| Sample Types | Plasma, urine, blood, tissue extracts, leukocytes[4][7][8] | Plasma, tissue extracts[9] | Cultured cells (e.g., fibroblasts)[10] |
| Quantification | Absolute quantification | Quantitative | Semi-quantitative (microscopy), Quantitative (flow cytometry) |
| Sensitivity | High | Moderate to High | High[10] |
| Specificity | High | High | High[10] |
| Advantages | Gold standard, high precision, can detect multiple isoforms | Relatively high throughput, established methodology | Potentially higher sensitivity and specificity than antibodies, suitable for cellular imaging[10] |
| Limitations | Requires specialized equipment and expertise | Antibody performance can be variable[10] | Primarily demonstrated in cell models so far |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) for Gb3 Quantification
This protocol provides a general workflow for the quantification of Gb3 in biological samples using LC-MS/MS.
1. Sample Preparation:
- Liquid-Liquid Extraction: For plasma or serum, Gb3 is extracted using a solvent mixture such as chloroform/methanol (B129727)/water.[8]
- Solid-Phase Extraction: This can be used for cleanup and concentration of the analyte.[7]
- Internal Standard: A known amount of an internal standard (e.g., C17-Gb3) is added to each sample for accurate quantification.[7]
2. LC Separation:
- The extracted sample is injected into a liquid chromatography system.
- A C4 or C18 column is typically used to separate Gb3 from other lipids based on its physicochemical properties.[5][8]
- A gradient elution with solvents like water with ammonium (B1175870) formate (B1220265) and methanol with formic acid is commonly employed.[8]
3. MS/MS Detection:
- The eluent from the LC column is introduced into a tandem mass spectrometer.
- Electrospray ionization (ESI) in positive ion mode is generally used.
- Multiple reaction monitoring (MRM) is performed to specifically detect the precursor and product ions of the different Gb3 isoforms and the internal standard.[8]
4. Data Analysis:
- The concentration of Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of a Gb3 standard.
Lectin-Based Detection of Gb3 in Cultured Cells by Confocal Microscopy
This protocol outlines the steps for visualizing Gb3 accumulation in Fabry disease model cells using fluorescently labeled lectins.
1. Cell Culture:
- Culture primary fibroblasts from Fabry patients or α-Gal A knockout cell lines on glass coverslips.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Permeabilize the cells with a solution containing a detergent like Triton X-100.
3. Lectin Staining:
- Incubate the cells with a solution containing a fluorescently labeled lectin (e.g., FITC-conjugated StxB or LecA) in a blocking buffer (e.g., PBS with bovine serum albumin).
4. Counterstaining and Mounting:
- Wash the cells with PBS.
- Incubate with a nuclear counterstain such as DAPI.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
5. Imaging:
- Visualize the cells using a confocal microscope. Gb3 accumulation will appear as fluorescent puncta within the cells.
Visualizing the Workflow and Pathophysiology
To better understand the experimental process and the underlying biological context, the following diagrams illustrate the workflow for lectin-based Gb3 detection and the simplified signaling pathway of Fabry disease.
Caption: Workflow for Lectin-Based Detection of Gb3.
Caption: Simplified Pathophysiology of Fabry Disease.
References
- 1. aminer.cn [aminer.cn]
- 2. Screening and diagnosis of Fabry disease in chronic kidney disease: the important role of globotriaosylsphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of globotriaosylceramide (Gb3) isoforms/analogs in unfractionated leukocytes, B lymphocytes and monocytes from Fabry patients using ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative determination of globotriaosylceramide by immunodetection of glycolipid-bound recombinant verotoxin B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lectin-Based Substrate Detection in Fabry Disease Using the Gb3-Binding Lectins StxB and LecA [mdpi.com]
A Comparative Guide to the Functional Assays of Globotriose and Globotetraose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional roles of two key glycosphingolipids, Globotriose (Gb3) and Globotetraose (Gb4). The primary focus is on their function as receptors for bacterial toxins and the experimental assays used to characterize these interactions.
Introduction
This compound (Galα1-4Galβ1-4Glcβ1-Cer) and Globotetraose (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer) are members of the globo-series of glycosphingolipids, predominantly found on the outer leaflet of the plasma membrane of various cell types. They play crucial roles in cell adhesion, recognition, and signaling. Notably, they are well-established as receptors for Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli, and the related Verotoxins. Understanding the specific interactions of these toxins with Gb3 and Gb4 is critical for the development of diagnostics and therapeutics against the associated life-threatening diseases like hemolytic-uremic syndrome (HUS).
Comparative Functional Data
The following tables summarize the key functional differences and binding affinities of Gb3 and Gb4 with Shiga toxins Stx1 and Stx2.
| Functional Parameter | This compound (Gb3) | Globotetraose (Gb4) | References |
| Primary Ligand(s) | Shiga toxin 1 (Stx1), Shiga toxin 2 (Stx2) | Shiga toxin 1 (Stx1), Shiga toxin 2e (Stx2e) | [1][2][3][4] |
| Receptor Function | Primary receptor for Stx1 and Stx2, mediating toxin internalization. | Lower affinity receptor for Stx1; preferred receptor for Stx2e.[2][4][5] | |
| Cellular Response to Toxin Binding | Internalization of toxin, leading to inhibition of protein synthesis and cytotoxicity.[2][6] | Can bind Stx1, but its role in cytotoxicity is less pronounced compared to Gb3.[6] | |
| Clinical Relevance | Expression levels correlate with sensitivity to Shiga toxins and severity of diseases like HUS. | Abundantly expressed in some tissues like the human colon.[5] |
| Binding Affinity Data for Shiga Toxins | This compound (Gb3) | Globotetraose (Gb4) | References |
| Stx1 Binding (ITC) | Binds to the Pk trisaccharide of Gb3. | Binds to the P tetrasaccharide of Gb4. | [1][7] |
| Stx2 Binding (ITC) | Does not bind to the isolated Pk trisaccharide. | Does not bind to the isolated P tetrasaccharide. | [1][7] |
| Stx1 Binding to Glycolipid (ELISA) | Binds well, especially in the presence of phosphatidylcholine and cholesterol. | Binds, with lower affinity reported in some contexts.[2] | [1][2] |
| Stx2 Binding to Glycolipid (ELISA) | Binding is variable and highly dependent on the lipid environment (e.g., presence of other glycolipids or cholesterol). | Binds in the presence of phosphatidylcholine and cholesterol.[2] | [1][2] |
| Effective Dose (ED50) for Protein Synthesis Inhibition | Approximately 10-11 M for toxins binding to cells expressing Gb3. | Not typically the primary receptor for this effect with Stx1/Stx2. | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Toxin-Glycolipid Binding
This assay is used to assess the binding of Shiga toxins to immobilized glycolipids.
Methodology:
-
Immobilization: Glycolipids (Gb3, Gb4, or mixtures) are coated onto microtiter plate wells. The solvent is evaporated, leaving the glycolipids adsorbed to the surface.
-
Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).
-
Toxin Incubation: Varying concentrations of Shiga toxin (Stx1 or Stx2) are added to the wells and incubated to allow binding to the immobilized glycolipids.
-
Washing: Unbound toxin is removed by washing the wells with a suitable buffer (e.g., PBS with Tween 20).
-
Primary Antibody: A primary antibody specific to the Shiga toxin is added and incubated.
-
Washing: Unbound primary antibody is washed away.
-
Secondary Antibody: A labeled secondary antibody (e.g., conjugated to horseradish peroxidase) that recognizes the primary antibody is added and incubated.
-
Washing: Unbound secondary antibody is removed.
-
Detection: A substrate for the enzyme on the secondary antibody is added, leading to a colorimetric or chemiluminescent signal.
-
Quantification: The signal intensity is measured using a plate reader, which is proportional to the amount of bound toxin. Binding curves are generated to determine affinity.[1][2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: The B-subunits of the Shiga toxin are placed in the microcalorimeter cell. The glycan (the trisaccharide of Gb3 or the tetrasaccharide of Gb4) is loaded into the titration syringe.
-
Titration: The glycan is injected in small aliquots into the cell containing the toxin B-subunits.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis: The heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to calculate the thermodynamic parameters of the interaction.[1][7]
Vero Cell Cytotoxicity Assay
This assay measures the biological activity of Shiga toxins by quantifying the inhibition of protein synthesis in a sensitive cell line.
Methodology:
-
Cell Culture: Vero kidney cells, which express Gb3, are cultured in 96-well plates.
-
Toxin Treatment: Cells are exposed to serial dilutions of Shiga toxin. In neutralization experiments, the toxin is pre-incubated with Gb3 or Gb4 before being added to the cells.
-
Incubation: The cells are incubated with the toxin for a period sufficient to allow for internalization and enzymatic activity (e.g., 18-24 hours).
-
Metabolic Labeling: A radiolabeled amino acid (e.g., 3H-leucine) is added to the culture medium.
-
Incubation: Cells are incubated for a further period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Cell Lysis and Precipitation: The cells are lysed, and the proteins are precipitated (e.g., using trichloroacetic acid).
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The level of protein synthesis inhibition is calculated relative to untreated control cells. The effective dose for 50% inhibition (ED50) is determined.[1][7]
Visualizations
Shiga Toxin Binding and Internalization Pathway
The following diagram illustrates the mechanism by which Shiga toxin binds to Gb3 on the cell surface and is subsequently internalized.
Caption: Shiga toxin binding to Gb3, leading to internalization and inhibition of protein synthesis.
Experimental Workflow for Toxin-Glycolipid Binding Analysis
This diagram outlines the general workflow for comparing the binding of toxins to Gb3 and Gb4.
Caption: Workflow for comparative functional analysis of Gb3 and Gb4.
References
- 1. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verotoxin Receptor-Based Pathology and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutralization of Shiga Toxins Stx1, Stx2c, and Stx2e by Recombinant Bacteria Expressing Mimics of this compound and Globotetraose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human intestinal tissue and cultured colonic cells contain globotriaosylceramide synthase mRNA and the alternate Shiga toxin receptor globotetraosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathogenesis of Shigella diarrhea: XVII. A mammalian cell membrane glycolipid, Gb3, is required but not sufficient to confer sensitivity to Shiga toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Lectin Specificity for Globotriose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lectins that bind to globotriose (Galα1-4Galβ1-4Glc), a biologically significant trisaccharide. Understanding the specificity and affinity of these interactions is crucial for various research applications, including the study of host-pathogen interactions, toxin mechanisms, and the development of novel therapeutics. This document presents quantitative binding data, detailed experimental protocols, and visual representations of key concepts to aid in the selection and application of this compound-binding lectins.
Lectin-Globotriose Binding Affinity
The binding affinities of various lectins for this compound and related structures are summarized in the table below. The dissociation constant (Kd) is a common metric used to quantify binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Lectin | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Shiga toxin 1 B subunit (Stx1B) | This compound (Gb3) trisaccharide | ITC | ~4 mM | [1] |
| Shiga toxin 1 B subunit (Stx1B) | Macrophages (low Gb3 density) | SPR | 85 nM | [2] |
| Shiga toxin 1 B subunit (Stx1B) | HeLa cells (high Gb3 density) | SPR | 19 nM | [2] |
| Shiga toxin 2 B subunit (Stx2B) | This compound (Gb3) polymer | SPR | Markedly reduced affinity with shorter spacer | [3] |
| Marasmius oreades agglutinin (MOA) | Galα1,3Gal-containing epitopes | ITC | High Affinity (specific Kd for this compound not reported) | [4] |
Comparative Binding Specificity
Beyond affinity for this compound, the specificity of a lectin for a range of related glycans is a critical factor in its application.
-
Shiga toxin B subunits (Stx1B and Stx2B): Both Stx1B and Stx2B are well-known for their high specificity towards this compound, which serves as the receptor for Shiga toxins on the surface of host cells.[1][2][3] While both bind to Gb3, they exhibit differences in their binding to Gb3 analogs and the influence of the lipid environment on binding.[1] Stx1B can also bind to the Pk trisaccharide.[5] Stx2e, a variant of Stx2, preferentially binds to globotetraosylceramide (Gb4).[6]
-
Marasmius oreades agglutinin (MOA): This mushroom lectin demonstrates a high affinity for the Galα1,3Gal epitope, which is the terminal disaccharide of the blood group B antigen and is structurally similar to the terminal portion of this compound.[4][7] MOA exhibits strong binding to blood group B substance and glycoproteins containing the Galα1,3Galβ1,4GlcNAc sequence.[4][7][8] It shows weak or no reactivity with blood group A and H substances.[7][8]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for key techniques used to characterize lectin-globotriose interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a solid-phase assay to detect and quantify lectin-globotriose binding.
Materials:
-
This compound-conjugated bovine serum albumin (Gb3-BSA) or other this compound-containing glycoconjugate
-
High-binding 96-well microtiter plates
-
Biotinylated lectin of interest
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Microplate reader
Procedure:
-
Coating: Dilute Gb3-BSA to a final concentration of 1-10 µg/mL in PBS. Add 100 µL of the solution to each well of a high-binding microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with PBST.
-
Lectin Incubation: Prepare serial dilutions of the biotinylated lectin in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Enzyme Conjugate Incubation: Dilute Streptavidin-HRP in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with PBST.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Glycan Microarray
Glycan microarrays allow for the high-throughput analysis of lectin specificity against a library of immobilized glycans.
Materials:
-
Glycan microarray slide with immobilized this compound and other glycans
-
Fluorescently labeled lectin
-
Binding buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Microarray scanner
-
Data analysis software
Procedure:
-
Blocking: Incubate the glycan microarray slide in blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Washing: Briefly wash the slide with wash buffer.
-
Lectin Incubation: Prepare a solution of the fluorescently labeled lectin in binding buffer at the desired concentration. Apply the lectin solution to the microarray surface and incubate in a humidified chamber for 1 hour at room temperature.
-
Washing: Wash the slide sequentially with wash buffer, PBS, and deionized water.
-
Drying: Dry the slide by centrifugation or under a stream of nitrogen.
-
Scanning: Scan the microarray slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis: Quantify the fluorescence intensity of each spot using microarray analysis software. The intensity of the spots corresponding to this compound and other glycans will indicate the binding specificity of the lectin.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of lectin-carbohydrate interactions in solution.
Materials:
-
Isothermal titration calorimeter
-
Purified lectin
-
Purified this compound
-
Matching buffer for both lectin and this compound solutions
Procedure:
-
Sample Preparation: Prepare a solution of the purified lectin (typically in the micromolar range) in the sample cell and a solution of this compound (typically in the millimolar range) in the injection syringe. It is critical that both solutions are in the exact same buffer to avoid heat of dilution effects.
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the lectin solution in the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a plot of heat change per injection versus time, is integrated to obtain the heat change per mole of injectant. This is then plotted against the molar ratio of this compound to lectin. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants) in addition to affinity data.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Lectin
-
This compound-conjugated molecule (e.g., Gb3-BSA) or biotinylated this compound for capture on a streptavidin-coated chip
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (if necessary)
Procedure:
-
Ligand Immobilization: Immobilize the this compound-conjugated molecule onto the sensor chip surface according to the manufacturer's instructions. This typically involves activation of the carboxymethylated dextran (B179266) surface, followed by covalent coupling of the ligand.
-
Analyte Injection: Prepare a series of dilutions of the lectin in running buffer. Inject the lectin solutions over the sensor surface at a constant flow rate. The binding of the lectin to the immobilized this compound results in a change in the refractive index, which is detected as a change in the SPR signal (response units, RU).
-
Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the lectin from the this compound.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound lectin and prepare the surface for the next injection.
-
Data Analysis: The sensorgrams (plots of RU versus time) are fitted to appropriate kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between lectin specificity, the following diagrams are provided.
References
- 1. Binding and precipitating activities of Erythrina lectins with complex type carbohydrates and synthetic cluster glycosides. A comparative study of the lectins from E. corallodendron, E. cristagalli, E. flabelliformis, and E. indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Redefinition of the carbohydrate specificity of Erythrina corallodendron lectin based on solid-phase binding assays and molecular modeling of native and recombinant forms obtained by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibodies and Lectins in Glycan Analysis - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The mushroom Marasmius oreades lectin is a blood group type B agglutinin that recognizes the Galalpha 1,3Gal and Galalpha 1,3Galbeta 1,4GlcNAc porcine xenotransplantation epitopes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influences of Soybean Agglutinin and Functional Oligosaccharides on the Intestinal Tract of Monogastric Animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Globotriose-Binding Proteins: Specificity, Affinity, and Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of prominent Globotriose (Gb3)-binding proteins, focusing on their cross-reactivity, binding affinities, and the cellular signaling pathways they initiate. The information presented is intended to aid researchers in selecting appropriate tools for their studies and to provide a foundational understanding for the development of novel therapeutics targeting Gb3-expressing cells.
Introduction to this compound-Binding Proteins
This compound (Galα1-4Galβ1-4Glc), a trisaccharide component of the glycosphingolipid Globotriaosylceramide (Gb3), serves as a crucial cell surface receptor for a variety of proteins, including bacterial toxins and lectins.[1][2] The specific recognition of Gb3 by these proteins mediates a range of biological processes, from toxin internalization and cell death to bacterial adhesion and invasion.[1][3] Understanding the nuances of these interactions, particularly their binding affinities and cross-reactivity with related glycans, is paramount for both basic research and the development of targeted therapies. This guide focuses on a comparative analysis of three well-characterized Gb3-binding proteins: Shiga toxin (Stx), LecA from Pseudomonas aeruginosa, and the SadP adhesin from Streptococcus suis.
Comparative Binding Affinity and Cross-Reactivity
The binding affinity and specificity of this compound-binding proteins for Gb3 and its analogs are critical determinants of their biological activity. The following table summarizes the reported dissociation constants (Kd) and highlights the known cross-reactivity profiles of Shiga toxin subunits (Stx1B and Stx2B), LecA, and SadP.
| Protein | Ligand | Dissociation Constant (Kd) | Cross-Reactivity Notes |
| Shiga toxin 1 B-subunit (Stx1B) | Pk-trisaccharide (on Gb3) | ~4 mM[2] | Binds to Globotetraosylceramide (Gb4).[2][4] |
| Gb3 | Higher affinity than Stx2B (approx. 10-fold)[5] | Binding is primarily to the glycan portion.[4] | |
| Shiga toxin 2 B-subunit (Stx2B) | Pk-trisaccharide | No significant binding[2] | Some subtypes (e.g., Stx2e, Stx2f) can bind to Gb4.[1][5] |
| Gb3 | Lower affinity than Stx1B[5] | Binding is influenced by the ceramide portion and lipid environment of Gb3.[4] Shortening the spacer length of Gb3 polymers reduces binding affinity.[6] | |
| LecA (P. aeruginosa) | Monovalent galactosides | ~50 µM[1] | Has a lower affinity for glycans with terminal Galα-1,3 and Galα-1,6 conjugates.[7] |
| Divalent galactoside ligand | 82 nM[8] | Binds efficiently to Gb3-containing vesicles.[1] | |
| SadP (S. suis) | Gb3 | 3 µM (subtype PO)[1] | A mutation in the PN subtype allows for additional binding to Gb4.[1] |
| Gb3 | 13 µM (subtype PN)[1] | Recognizes αGal1-4βGal containing oligosaccharides.[1] |
Experimental Protocols
The characterization of this compound-binding protein interactions relies on a variety of biophysical and immunological techniques. Below are detailed methodologies for two key experiments: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA) for Gb3-Binding
This protocol describes a solid-phase ELISA to determine the binding of a protein to immobilized Gb3.
Materials:
-
High-binding 96-well microtiter plates
-
Globotriaosylceramide (Gb3)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
This compound-binding protein of interest
-
Primary antibody against the binding protein
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Immobilization of Gb3:
-
Dissolve Gb3 in methanol to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the Gb3 solution to each well of the microtiter plate.
-
Allow the solvent to evaporate overnight in a fume hood, leaving the Gb3 adsorbed to the well surface.
-
-
Blocking:
-
Wash the plate three times with PBS.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
-
Binding of Protein:
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Prepare serial dilutions of the this compound-binding protein in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of the primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the use of SPR to measure the binding kinetics (association and dissociation rates) of a this compound-binding protein to a Gb3-functionalized sensor surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Gb3-containing liposomes or a Gb3-carrier conjugate with available amine groups
-
This compound-binding protein of interest (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the Gb3-containing liposomes or conjugate over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the Gb3 ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the this compound-binding protein (analyte) in running buffer.
-
Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate. The association of the analyte to the ligand is monitored in real-time as an increase in resonance units (RU).
-
After the association phase, switch to flowing only running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways and Cellular Responses
The interaction of this compound-binding proteins with Gb3 on the cell surface can trigger distinct downstream signaling cascades, leading to varied cellular outcomes.
Shiga Toxin-Induced Signaling
Upon binding to Gb3, Shiga toxin is internalized via clathrin-dependent or -independent endocytosis.[1] It then undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER).[1][9] In the ER, the catalytic A-subunit is cleaved and translocated to the cytosol, where it inactivates ribosomes, leading to the inhibition of protein synthesis and subsequent apoptosis.[9][10] Stx can also induce the ribotoxic stress response and the unfolded protein response (UPR), which contribute to inflammation and apoptosis.[9][10] Furthermore, Stx has been shown to induce autophagy, which can lead to different signaling pathways in toxin-sensitive versus toxin-resistant cells.[11]
LecA-Mediated Signaling
The binding of the tetrameric lectin LecA from P. aeruginosa to Gb3 on host cells is a critical step in bacterial pathogenesis.[1] This interaction triggers a "lipid zipper" mechanism, where LecA clusters Gb3, inducing membrane engulfment and facilitating the internalization of the bacteria.[1][3] This process initiates a signaling cascade that promotes bacterial invasion into host cells.[7]
SadP-Mediated Adhesion
The SadP adhesin of S. suis utilizes Gb3 as a receptor to mediate bacterial attachment to host cells.[12] This adhesion is a crucial step for colonization and subsequent infection. While the detailed downstream signaling events following SadP binding are less characterized than those for Stx and LecA, this interaction is known to be essential for the bacterium's ability to cross the blood-brain barrier.[12]
The following diagram illustrates a simplified comparison of the initial steps in the signaling pathways initiated by Shiga toxin and LecA upon binding to Gb3.
Caption: Comparative signaling pathways of Shiga toxin and LecA.
Conclusion
The this compound-binding proteins discussed in this guide exhibit distinct differences in their binding affinities, cross-reactivity profiles, and the cellular responses they elicit. Shiga toxins, with their high affinity and intricate intracellular trafficking, are potent inducers of cell death. LecA, through its multivalent binding and induction of the "lipid zipper" mechanism, efficiently mediates bacterial invasion. SadP serves as a critical adhesin for bacterial colonization. A thorough understanding of these differences is essential for researchers studying Gb3-mediated biological processes and for the rational design of therapeutics that can either block these interactions in the case of pathogenesis or exploit them for targeted drug delivery to Gb3-expressing cancer cells.
References
- 1. Structural Diversities of Lectins Binding to the Glycosphingolipid Gb3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Diversities of Lectins Binding to the Glycosphingolipid Gb3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do the A Subunits Contribute to the Differences in the Toxicity of Shiga Toxin 1 and Shiga Toxin 2? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Analysis of the Interaction between Shiga Toxin B Subunits and Linear Polymers Bearing Clustered this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A LecA ligand identified from a galactoside-conjugate array inhibits host cell invasion by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Shiga Toxins in Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of cell stress response pathways by Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shiga toxins induce autophagy leading to differential signalling pathways in toxin-sensitive and toxin-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating ELISA Results for Globotriose Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in studies involving the glycosphingolipid Globotriose (Gb3), accurate quantification is paramount. This guide provides a comprehensive comparison of the widely used Enzyme-Linked Immunosorbent Assay (ELISA) method with alternative analytical techniques for the quantification of Gb3. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate quantification method for your research needs.
Introduction to this compound (Gb3)
This compound (Galα1-4Galβ1-4Glc) is a crucial cell surface epitope that serves as a receptor for Shiga toxins produced by pathogenic Escherichia coli. Its accumulation is also a hallmark of Fabry disease, a rare X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A.[1][2] Consequently, the accurate measurement of Gb3 levels in biological samples is essential for research into infectious diseases and genetic disorders.
Methods for this compound Quantification
The two primary methods for the quantification of this compound are ELISA and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of Gb3, a sandwich ELISA is typically employed, where the antigen (Gb3) is bound between two layers of antibodies (a capture antibody and a detection antibody).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS has become a valid alternative to enzymatic tests for Gb3 and its deacylated form, lyso-Gb3, offering high sensitivity and specificity.[1]
Performance Comparison
The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available equipment. The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for Gb3 quantification.
| Feature | ELISA for this compound (Representative) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Immunoenzymatic detection | Physicochemical separation and mass-to-charge ratio detection |
| Sensitivity | Typically in the ng/mL range (consult manufacturer's data) | High sensitivity, with Lower Limits of Quantification (LLOQ) reported as low as 0.25 ng/mL for related analytes like lyso-Gb3.[3][4] |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity | High specificity based on molecular mass and fragmentation patterns. |
| Accuracy | Good, but can be affected by matrix effects | Excellent accuracy, with recovery rates often exceeding 90%.[1] |
| Precision | Intra-assay and inter-assay CV% are generally <15% | High precision, with intra- and inter-assay CV% reported to be <10%.[3][4] |
| Sample Throughput | High; suitable for screening large numbers of samples | Lower to moderate; dependent on chromatographic run time |
| Cost per Sample | Generally lower | Higher, due to equipment and maintenance costs |
| Expertise Required | Relatively simple to perform | Requires skilled operators and specialized knowledge |
Experimental Protocols
Representative Sandwich ELISA Protocol for this compound
This protocol is a generalized procedure for a sandwich ELISA. For accurate results, refer to the specific protocol provided with the commercial ELISA kit.
-
Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for Gb3.
-
Sample and Standard Addition: 100 µL of standards and samples are added to the appropriate wells. The plate is then incubated.
-
Washing: The wells are washed to remove unbound substances.
-
Detection Antibody Addition: A biotinylated polyclonal antibody specific for Gb3 is added to each well and incubated.
-
Washing: The wells are washed again to remove unbound biotinylated antibody.
-
Enzyme Conjugate Addition: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added to each well and incubated.
-
Washing: A final wash step removes unbound conjugate.
-
Substrate Addition: A TMB substrate solution is added to each well, which reacts with the HRP to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution, which changes the color.
-
Data Analysis: The optical density of each well is measured using a microplate reader at a specific wavelength. The concentration of Gb3 in the samples is determined by comparing their absorbance to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for this compound
The following is a summary of a typical LC-MS/MS protocol for the quantification of Gb3 in biological samples.
-
Sample Preparation (Lipid Extraction):
-
Chromatographic Separation:
-
The extracted lipids are separated using a liquid chromatography system.
-
A C4 column is often used with a linear gradient of mobile phases, for example:
-
Mobile Phase A: H₂O with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[1]
-
Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[1]
-
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a mass spectrometer.
-
Quantification is performed using Multiple Reaction Monitoring (MRM) in positive ion mode.[1]
-
Specific precursor-to-product ion transitions are monitored for Gb3 and the internal standard. For example, a transition for Gb3 could be 1137.3 m/z > 264.3 m/z.[1]
-
-
Data Analysis:
-
The peak areas of Gb3 and the internal standard are measured.
-
The concentration of Gb3 in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in a sandwich ELISA and the biological context of this compound.
Caption: A simplified workflow of a sandwich ELISA for this compound quantification.
Caption: Biosynthesis of this compound and its role in disease.
Conclusion
Both ELISA and LC-MS/MS are valuable techniques for the quantification of this compound. ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples. However, for applications requiring the highest sensitivity, specificity, and accuracy, LC-MS/MS is the superior method. The choice between these methods should be guided by the specific requirements of the research, including the nature of the samples, the desired level of analytical detail, and the available resources. It is always recommended to validate the chosen method within your own laboratory to ensure it meets the performance criteria for your intended application.
References
- 1. mdpi.com [mdpi.com]
- 2. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Globotriose (Gb3) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Globotriose (Gb3): High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
This compound (Gb3), a neutral glycosphingolipid, is a critical biomarker for Fabry disease, a rare X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α-galactosidase A. This deficiency leads to the accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, causing progressive organ damage.[1][2] Accurate and sensitive quantification of Gb3 is crucial for the diagnosis, monitoring, and therapeutic evaluation of Fabry disease.[3][4] Furthermore, Gb3 has been implicated in certain types of cancer, making its analysis relevant in oncology research.[3][4][5]
Data Presentation: Quantitative Performance Comparison
The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes key performance metrics for HPLC-MS/MS and HPAE-PAD based on available literature. It is important to note that direct head-to-head comparative studies for Gb3 analysis are limited, and the presented data for HPAE-PAD is based on its performance with structurally similar neutral oligosaccharides.
| Feature | HPLC-MS/MS | HPAE-PAD |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of ionized molecules. | Separation of anionic carbohydrates at high pH on an anion-exchange column, followed by electrochemical detection. |
| Specificity | Very High (based on precursor and product ion masses) | High (for carbohydrates) |
| Sensitivity | High (low ng/mL to pg/mL) | High (low-picomole to high-femtomole range)[6] |
| Limit of Detection (LOD) | 0.02 - 0.7 nmol/L | Estimated in the low picomole range[6] |
| Limit of Quantification (LOQ) | 0.05 - 2.5 nmol/L | Estimated in the low picomole range[6] |
| Sample Derivatization | Not typically required for Gb3 | Not required |
| Throughput | High | Moderate to High |
| Instrumentation Cost | High | Moderate to High |
| Technical Expertise | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of Gb3 using HPLC-MS/MS and a generalized protocol for neutral oligosaccharides like Gb3 using HPAE-PAD.
Protocol 1: this compound (Gb3) Analysis by HPLC-MS/MS
This protocol is a composite based on common practices for the analysis of Gb3 in biological matrices.
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a precipitation solvent (e.g., methanol (B129727) or acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled Gb3 analog).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for injection if concentration is required.
2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically employed to elute Gb3. For example, starting at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for different Gb3 isoforms and the internal standard are monitored. For example, for a common Gb3 isoform (C24:0), the transition might be m/z 1136.8 -> 264.3.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
4. Quantification
-
Construct a calibration curve using known concentrations of Gb3 standards spiked into a blank matrix.
-
Quantify the amount of Gb3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: this compound (Gb3) Analysis by HPAE-PAD
This is a generalized protocol for the analysis of neutral trisaccharides like this compound.
1. Sample Preparation
-
For Purified Samples: Dissolve the Gb3 standard or sample in high-purity water.
-
For Biological Samples: Biological samples require extensive cleanup to remove interfering substances like salts, proteins, and lipids. This may involve solid-phase extraction (SPE) or other chromatographic cleanup steps. For glycosphingolipids, the glycan portion can be released from the ceramide backbone using enzymes like ceramidase, followed by purification of the released oligosaccharide.
2. HPAE Conditions
-
Column: A high-performance anion-exchange column designed for carbohydrate analysis, such as a Dionex CarboPac™ PA200 or similar.[7]
-
Mobile Phase A: High-purity water.
-
Mobile Phase B: A concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 200 mM).
-
Mobile Phase C: A concentrated sodium acetate (B1210297) (NaOAc) solution in NaOH (e.g., 1 M NaOAc in 100 mM NaOH).
-
Gradient: A gradient of increasing sodium acetate concentration in a constant high pH environment (e.g., 100 mM NaOH) is used to elute neutral oligosaccharides. The exact gradient will depend on the specific oligosaccharides being separated.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 - 25 µL.
3. PAD Conditions
-
Electrode: A gold working electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
Waveform: A pulsed amperometric detection waveform consisting of a series of potentials for detection, oxidation, and reduction is applied. A typical waveform for carbohydrates includes potentials for detection (e.g., +0.1 V), oxidation (e.g., +0.7 V), and reduction (e.g., -0.8 V) with specific durations for each step.
-
Data Acquisition: The current generated during the detection potential is measured and plotted against time.
4. Quantification
-
Construct a calibration curve using known concentrations of this compound standards.
-
Quantify the amount of Gb3 in the samples by comparing the peak area to the calibration curve.
Mandatory Visualizations
Signaling Pathways Involving this compound (Gb3)
This compound is not merely an inert storage product; it actively participates in cellular signaling. Its accumulation in Fabry disease disrupts several pathways, and it also plays a role in normal physiological processes and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Molecular Mechanisms in Fabry Disease [mdpi.com]
- 3. Fabry disease and incidence of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fabry disease and incidence of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aafco.org [aafco.org]
- 7. Profiling galactosyl oligosaccharides using HPAE-PAD | Separation Science [sepscience.com]
A Head-to-Head Comparison of Globotriose Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of globotriose (Galα1-4Galβ1-4Glc), a crucial trisaccharide in biological processes and disease, is of paramount importance. This guide provides a detailed, objective comparison of the three primary methods for this compound synthesis: chemical, enzymatic, and chemoenzymatic. We will delve into the experimental protocols, quantitative performance data, and the inherent advantages and disadvantages of each approach to inform your selection of the most suitable method for your research and development needs.
This compound is a key glycan, notably acting as a receptor for Shiga toxins produced by pathogenic Escherichia coli and as a component of the Pk blood group antigen. Its availability is critical for the development of diagnostics, therapeutics, and research tools to study its biological roles. The choice of synthesis method can significantly impact the yield, purity, scalability, and cost-effectiveness of obtaining this vital trisaccharide.
At a Glance: Comparing Synthesis Methods
| Feature | Chemical Synthesis | Enzymatic Synthesis | Chemoenzymatic Synthesis |
| Overall Yield | Variable, often lower due to multi-step nature | Generally moderate to high | High |
| Purity | High, but requires extensive purification | High, with high stereospecificity | High, with high stereospecificity |
| Reaction Time | Long (days to weeks) | Short (minutes to hours) | Moderate (hours to days) |
| Scalability | Challenging, requires optimization of each step | Potentially high, especially with whole-cell systems | High, designed for large-scale production |
| Complexity | High, requires expertise in carbohydrate chemistry | Low to moderate, enzyme production can be a factor | Moderate, combines chemical and biological techniques |
| Cost-Effectiveness | Can be high due to reagents, solvents, and purification | Potentially lower, especially with enzyme reuse | Generally cost-effective for large-scale production |
| Byproducts | Anomeric and regioisomeric impurities | Minimal, highly specific reactions | Minimal, highly specific enzymatic steps |
In-Depth Analysis of Synthesis Strategies
Chemical Synthesis: Precision at a Price
Traditional chemical synthesis offers the ability to construct this compound with a wide variety of modifications. However, the process is often lengthy and complex, involving numerous protection and deprotection steps to control the stereochemistry of the glycosidic linkages.
A common strategy involves the coupling of a monosaccharide donor, such as a galactose derivative with a suitable leaving group, to a disaccharide acceptor, typically a lactose (B1674315) derivative. This is followed by a series of deprotection steps to yield the final this compound product. While this method provides precise control over the molecular structure, it is often hampered by low overall yields and the formation of hard-to-separate byproducts.
Enzymatic Synthesis: Nature's Specificity
Enzymatic synthesis leverages the high specificity of glycosyltransferases and glycosidases to construct the desired glycosidic bonds under mild reaction conditions. This approach typically results in high purity products with the correct stereochemistry, minimizing the need for extensive purification.
One notable example is the use of α-galactosidase from Bacteroides fragilis. This enzyme can catalyze the transglycosylation reaction between a galactose donor, such as p-nitrophenyl-α-D-galactopyranoside (pNPαGal), and lactose as the acceptor. This one-step reaction can achieve a respectable yield in a remarkably short time.[1][2]
Another powerful enzymatic approach involves the use of α-(1→4)-galactosyltransferase (LgtC) from Neisseria meningitidis.[3] This enzyme specifically transfers a galactose residue from an activated sugar donor, like UDP-galactose, to the C4 hydroxyl group of a lactose acceptor.
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the efficiency and specificity of enzymatic catalysis. This hybrid approach is particularly well-suited for large-scale production of this compound and its derivatives.
A prominent example of this strategy involves the use of metabolically engineered Escherichia coli.[4][5][6][7] These "superbug" strains are genetically modified to overexpress the necessary enzymes for this compound synthesis. By providing simple starting materials like glycerol (B35011) and lactose, the engineered bacteria can produce significant quantities of this compound in a fermentation process. This whole-cell approach is highly scalable and cost-effective for large-scale production.[6][7]
Experimental Protocols
Chemical Synthesis: A Multi-Step Approach
A representative chemical synthesis of this compound involves the following key steps[8]:
-
Preparation of the Disaccharide Acceptor: Starting from a commercially available lactose derivative, a series of protection and deprotection steps are carried out to selectively expose the C4 hydroxyl group of the terminal galactose residue.
-
Preparation of the Monosaccharide Donor: A galactose derivative is functionalized with a suitable leaving group at the anomeric position to create an activated glycosyl donor.
-
Glycosylation Reaction: The activated monosaccharide donor is coupled with the disaccharide acceptor in the presence of a promoter, typically a Lewis acid, to form the protected trisaccharide.
-
Deprotection: All protecting groups are removed from the trisaccharide to yield the final this compound product.
-
Purification: The crude product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography and size-exclusion chromatography, to obtain high-purity this compound.
Enzymatic Synthesis: α-Galactosidase from Bacteroides fragilis
This method offers a straightforward, one-step synthesis of this compound[2]:
-
Reaction Setup: A reaction mixture is prepared containing the α-galactosidase from Bacteroides fragilis, the galactose donor (e.g., 20 mM p-nitrophenyl-α-D-galactopyranoside), and the acceptor (e.g., 500 mM lactose) in a suitable buffer (e.g., pH 4.5).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 40°C) for a short duration (e.g., 30 minutes).
-
Reaction Quenching: The reaction is stopped by heat inactivation of the enzyme.
-
Purification: The product mixture is purified to remove unreacted substrates and byproducts. A common method involves charcoal-celite column chromatography followed by size-exclusion chromatography.
Chemoenzymatic Synthesis: Metabolically Engineered E. coli
This scalable approach utilizes whole bacterial cells for this compound production[6][7]:
-
Cultivation of Engineered E. coli: The metabolically engineered E. coli strain, overexpressing the necessary glycosyltransferases, is grown in a fermenter under controlled conditions.
-
Induction of Enzyme Expression: The expression of the synthesis enzymes is induced at the appropriate cell density.
-
Fed-Batch Fermentation: The bacteria are fed with a carbon source (e.g., glycerol) and the precursor for this compound synthesis (lactose).
-
Product Accumulation: The bacteria synthesize and accumulate this compound intracellularly or secrete it into the culture medium.
-
Harvesting and Purification: The cells are harvested, and the this compound is extracted and purified from the cell lysate or the culture supernatant using a combination of filtration and chromatographic methods.
Visualizing the Synthesis Pathways
To better understand the workflow of each synthesis method, the following diagrams illustrate the key steps involved.
Caption: Workflow for the chemical synthesis of this compound.
Caption: One-step enzymatic synthesis of this compound.
Caption: Chemoenzymatic synthesis using engineered E. coli.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate this compound synthesis method depends heavily on the specific requirements of the project.
-
For small-scale synthesis requiring high purity and the potential for structural modifications, chemical synthesis remains a viable, albeit labor-intensive, option.
-
For rapid, clean, and highly specific synthesis on a laboratory scale, enzymatic methods, particularly those employing a single, efficient enzyme, are highly attractive.
-
For large-scale, cost-effective production of this compound for applications in drug development and diagnostics, chemoenzymatic synthesis using metabolically engineered microorganisms presents the most promising and scalable solution.
By carefully considering the trade-offs between yield, purity, scalability, and complexity, researchers can select the optimal strategy to access the quantities of high-quality this compound necessary to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient chemoenzymatic synthesis of this compound and its derivatives with a recombinant alpha-(1-->4)-galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-scale synthesis of this compound derivatives through recombinant E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large scale in vivo synthesis of this compound and globotetraose by high cell density culture of metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale synthesis of this compound derivatives through recombinant E. coli - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A concise and practical synthesis of antigenic this compound, alpha-D-Gal-(1-->4)-beta-D-Gal-(1-->4)-beta-D-Glc - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anomeric Configuration of Synthetic Globotriose: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic oligosaccharides is paramount. This guide provides a comparative analysis of methods to confirm the anomeric configuration of synthetic Globotriose (Galα1-4Galβ1-4Glc), a biologically significant trisaccharide known as the receptor for Shiga toxins. We present supporting experimental data, detailed protocols, and a comparison with relevant alternatives.
This compound plays a crucial role in cellular recognition processes and is a key target in the development of therapeutics against Shiga toxin-producing bacteria. The stereochemistry of the glycosidic linkages, particularly the anomeric configuration of the terminal galactose, is critical for its biological activity. Confirmation of the intended α-configuration is a vital step in its chemical synthesis and quality control.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to determine the anomeric configuration of this compound. The choice of method often depends on the sample amount, purity, and the desired level of structural detail. Here, we compare the most common and effective methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Enzymatic Digestion.
| Technique | Principle | Sample Requirements | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the chemical shift and coupling constants of protons. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is diagnostic of the anomeric configuration. | Milligram amounts, high purity | Anomeric configuration, linkage analysis, and overall structure. | Provides unambiguous structural information. | Requires relatively large amounts of pure sample.[1] |
| ¹³C NMR Spectroscopy | Measures the chemical shift of carbon atoms. The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration. | Milligram amounts, high purity | Anomeric configuration and carbon skeleton. | Complements ¹H NMR data for full structural assignment. | Less sensitive than ¹H NMR. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge-to-mass ratio. Anomers can often be separated based on their different collision cross-sections. | Microgram to nanogram amounts | Mass confirmation and separation of anomers. | High sensitivity, rapid analysis, suitable for complex mixtures.[1][2] | Does not provide detailed structural information on its own. |
| Enzymatic Digestion | Utilizes enzymes with specific glycosidic linkage and anomeric cleavage activity. | Microgram amounts | Confirms the presence of a specific anomeric linkage. | High specificity, can be used on complex samples. | Requires specific enzymes and careful control of reaction conditions. |
Experimental Data for Anomeric Configuration of this compound
The primary method for the unambiguous determination of the anomeric configuration of this compound is ¹H NMR spectroscopy. The key parameter is the coupling constant between the anomeric proton of the terminal galactose (H-1'') and the H-2'' proton, denoted as ³J(H-1'', H-2'').
| Compound | Anomeric Proton | Chemical Shift (ppm) | Coupling Constant (³J, Hz) | Anomeric Carbon | Chemical Shift (ppm) | Anomeric Configuration |
| Synthetic this compound | H-1'' (α-Gal) | ~4.9 | ~3.5 | C-1'' (α-Gal) | ~101 | α |
| H-1' (β-Gal) | ~4.4 | ~7.8 | C-1' (β-Gal) | ~104 | β | |
| H-1 (α/β-Glc) | ~5.2 / ~4.6 | ~3.7 / ~8.0 | C-1 (α/β-Glc) | ~92 / ~96 | α/β | |
| Isothis compound (Galα1-3Galβ1-4Glc) | H-1'' (α-Gal) | Varies | ~3-4 | C-1'' (α-Gal) | Varies | α |
| H-1' (β-Gal) | Varies | ~7-8 | C-1' (β-Gal) | Varies | β | |
| H-1 (α/β-Glc) | Varies | ~3-4 / ~7-8 | C-1 (α/β-Glc) | Varies | α/β |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data for Isothis compound is presented for comparative purposes, highlighting that while the anomeric configurations are the same, the different linkage results in distinct NMR signals.
The characteristic small coupling constant (~3.5 Hz) for the anomeric proton of the terminal galactose in synthetic this compound is indicative of a dihedral angle consistent with an α-linkage. In contrast, a β-linkage would exhibit a much larger coupling constant (~8 Hz).
Experimental Protocols
NMR Spectroscopy for Anomeric Configuration
This protocol outlines the general steps for acquiring and analyzing ¹H and ¹³C NMR spectra of synthetic this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified synthetic this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a 500 MHz or higher spectrometer.
-
Key parameters: temperature at 298 K, sufficient number of scans for good signal-to-noise ratio.
-
The anomeric proton signals typically appear in the range of 4.4-5.5 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C NMR spectrum.
-
The anomeric carbon signals are typically found in the 90-110 ppm region.[3]
-
-
2D NMR Acquisition (for full assignment):
-
Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY helps in identifying coupled protons, including the H-1/H-2 pairs of each sugar residue.
-
HSQC correlates each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.
-
-
Data Analysis:
-
Integrate the anomeric proton signals to confirm the trisaccharide composition.
-
Measure the coupling constants (³J(H-1, H-2)) for each anomeric proton. A small coupling constant (~3-4 Hz) for the terminal galactose confirms the α-configuration, while a large coupling constant (~7-8 Hz) indicates a β-configuration.
-
Compare the chemical shifts of the anomeric carbons with literature values for α- and β-galactosides.
-
Ion Mobility-Mass Spectrometry (IM-MS)
This protocol provides a general workflow for using IM-MS to distinguish between anomers of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of synthetic this compound (e.g., 10 µM) in a suitable solvent for electrospray ionization (e.g., 50:50 acetonitrile:water).
-
IM-MS Acquisition:
-
Introduce the sample into an ion mobility-mass spectrometer via electrospray ionization.
-
Separate the ions in the gas phase based on their drift time through a gas-filled mobility cell.
-
Detect the mass-to-charge ratio of the separated ions.
-
-
Data Analysis:
-
Generate a drift time distribution for the ion corresponding to the mass of this compound.
-
Compare the drift time of the synthetic this compound with that of known α- and β-anomeric standards, if available. Different anomers often exhibit distinct drift times due to their different three-dimensional shapes.
-
Enzymatic Digestion with α-Galactosidase
This protocol uses a specific enzyme to confirm the presence of the terminal α-galactosyl linkage in this compound.
Methodology:
-
Enzyme: α-Galactosidase from green coffee beans (EC 3.2.1.22), which specifically hydrolyzes terminal α-D-galactosyl residues.[4][5][6]
-
Reaction Setup:
-
Prepare a solution of synthetic this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Add a catalytic amount of α-galactosidase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Reaction Monitoring:
-
Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours).
-
Analyze the aliquots by a suitable method such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry.
-
-
Data Analysis:
-
Observe the disappearance of the this compound peak and the appearance of a lactose (B1674315) (Galβ1-4Glc) and galactose peak over time.
-
Complete digestion of this compound by α-galactosidase confirms the presence of a terminal α-galactosyl linkage.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the confirmation of the anomeric configuration of synthetic this compound, integrating the key analytical techniques.
Caption: Workflow for confirming the anomeric configuration of synthetic this compound.
Comparison with Alternative Oligosaccharides
The biological function of this compound as a receptor for Shiga toxins provides a basis for comparing its performance with structural analogs. Understanding how slight structural variations affect binding can be crucial in drug development.
| Oligosaccharide | Structure | Key Difference from this compound | Receptor for Shiga Toxin | Significance |
| This compound | Galα1-4 Galβ1-4Glc | - | Yes (Stx1 and Stx2) | The primary receptor for Shiga toxins. |
| Isothis compound | Galα1-3 Galβ1-4Glc | Linkage of the terminal galactose is 1-3 instead of 1-4. | No (or significantly reduced binding) | Serves as a negative control in binding assays to demonstrate the specificity of the α1-4 linkage. |
| Globotetraose | GalNAcβ1-3Galα1-4 Galβ1-4Glc | Contains an additional N-acetylgalactosamine residue. | Yes (preferred by some Stx variants, e.g., Stx2e)[6] | Demonstrates how modifications to the core structure can alter toxin specificity. |
This comparative data highlights the stringent structural requirements for Shiga toxin binding and underscores the importance of confirming the precise anomeric and linkage configuration of synthetic this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native Green coffee beans α-Galactosidase(EC 3.2.1.22) - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. α-Galactosidase from green coffee beans - Creative Biogene [microbialtec.com]
A Researcher's Guide to Validating the Purity of Commercially Available Globotriose
For researchers in glycobiology and drug development, the purity of starting materials is paramount. Globotriose (Galα1-4Galβ1-4Glc), a critical trisaccharide involved in cellular recognition and a receptor for Shiga toxins, is commercially available from various suppliers. However, the stated purity can vary, and independent verification is often a necessary step in rigorous scientific research. This guide provides a comparative framework for evaluating commercially available this compound, complete with detailed experimental protocols for purity validation.
Comparative Purity Analysis
The purity of this compound from commercial sources is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often used for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and molecular weight, respectively.
Below is a summary of representative data that might be found on a Certificate of Analysis for this compound from different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (HPLC) | >98% | >95% | >99% |
| Appearance | White Powder | White Powder | White Crystalline Powder |
| ¹H-NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Mass Spectrometry (m/z) | [M+Na]⁺ = 527.15 | [M+Na]⁺ = 527.16 | [M+Na]⁺ = 527.15 |
| Solubility | Soluble in Water | Soluble in Water | Soluble in Water |
Experimental Protocols for Purity Validation
To independently verify the purity and identity of a commercial this compound sample, a series of analytical tests should be performed. The following protocols outline standard methods for this validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound.[1][2][3]
-
Objective: To quantify the purity of this compound by separating it from any potential impurities.
-
Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is commonly used for non-UV absorbing carbohydrates.
-
Method:
-
Column: Amino--based column (e.g., Shodex Asahipak NH2P-50 4E) or a dedicated carbohydrate analysis column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be effective.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40°C).[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization.[6][7][8][9][10] It offers excellent resolution of closely related oligosaccharides.
-
Objective: To achieve high-resolution separation and sensitive detection of this compound and any related carbohydrate impurities.
-
Instrumentation: An ion chromatography system equipped with a gold working electrode and a pH reference electrode.
-
Method:
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA1, PA100, or PA200).[7][10]
-
Eluents: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is used for elution. For example:
-
Eluent A: 100 mM Sodium Hydroxide
-
Eluent B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate
-
-
Gradient: A shallow gradient of Eluent B is applied to separate oligosaccharides (e.g., 0-30% B over 40 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection: Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.
-
Sample Preparation: Dissolve the sample in deionized water to a low concentration (e.g., 10-50 µg/mL) and filter before injection.
-
-
Data Analysis: Peak areas are used to determine the relative abundance of this compound and any impurities. The high sensitivity may reveal minor impurities not detected by other methods.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure of a molecule.[11][12][13][14] For this compound, it can verify the identity of the monosaccharide units, their anomeric configurations (α and β linkages), and the linkage positions.
-
Objective: To confirm the identity and structural integrity of the this compound molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Lyophilize and re-dissolve in D₂O two to three times to exchange labile hydroxyl protons with deuterium.
-
Acquisition: Acquire a one-dimensional ¹H spectrum. Key signals to observe include the anomeric protons, which are typically well-resolved in the 4.4-5.5 ppm region.[12]
-
Expected Signals: The spectrum should show three distinct anomeric proton signals corresponding to the α-Gal, β-Gal, and reducing-end Glc residues. The chemical shifts and coupling constants of these signals are characteristic of the Gal(α1→4)Gal(β1→4)Glc structure.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound or with published data to ensure all peaks are present and have the correct chemical shifts and multiplicities. The absence of significant unassigned signals is an indicator of high purity.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.[15][16]
-
Objective: To verify the molecular weight of this compound (C₁₈H₃₂O₁₆, Molecular Weight: 504.44 g/mol ).
-
Instrumentation: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[15][17]
-
Method (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-20 µg/mL) in a mixture of water and acetonitrile with a small amount of formic acid or sodium acetate to promote ionization.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis: Acquire spectra in positive ion mode. This compound is often detected as a sodium adduct [M+Na]⁺.
-
-
Expected Result: The spectrum should show a prominent peak at m/z 527.16, corresponding to the sodiated molecule of this compound (C₁₈H₃₂O₁₆Na⁺, exact mass: 527.1583).
-
Data Analysis: The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the theoretical mass. The absence of other significant ions confirms the lack of major impurities.
Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of commercially available this compound.
Caption: Workflow for validating the purity of commercial this compound.
References
- 1. This compound (Gb3) (>98% HPLC) [elicityl-oligotech.com]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. certificate.coopersurgical.com [certificate.coopersurgical.com]
- 5. biospectra.us [biospectra.us]
- 6. O-Linked Oligosaccharide Profiling by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.3. Oligosaccharide analysis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 10. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Molecular Weight Measurement of Glycoproteins Using a Benchtop MALDI-TOF Mass Spectrometer : Shimadzu Brasil [shimadzu.com.br]
Safety Operating Guide
Proper Disposal of Globotriose: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of globotriose is critical for maintaining a safe and compliant laboratory environment. This guide offers step-by-step procedures to ensure the safe management of this compound waste, reinforcing our commitment to laboratory safety and responsible chemical handling.
This compound, a trisaccharide composed of galactose, galactose, and glucose, is not classified as a hazardous substance. However, adherence to proper disposal protocols is essential to minimize environmental impact and ensure a safe laboratory workspace. The appropriate disposal method for this compound depends on its physical state (solid or in solution) and whether it has been contaminated with hazardous materials.
Immediate Safety and Handling
Before disposal, it is crucial to follow standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound, particularly in its solid or powdered form.
Quantitative Data on Disposal
For pure, uncontaminated this compound, the disposal method is primarily determined by the quantity of waste.
| Quantity | Physical State | Recommended Disposal Method |
| Small Quantities (< 1 kg) | Solid | Dissolve in water and dispose of down the drain with copious amounts of water. |
| Small Quantities (< 1 L) | Aqueous Solution | Dispose of down the drain with copious amounts of water. |
| Large Quantities (> 1 kg) | Solid | Dispose of as non-hazardous solid waste. |
| Large Quantities (> 1 L) | Aqueous Solution | Dispose of as non-hazardous liquid waste. |
| Any Quantity | Contaminated with Hazardous Material | Dispose of as hazardous waste, following institutional and local regulations for the specific contaminant. |
Detailed Disposal Protocols
Below are the detailed, step-by-step procedures for the disposal of this compound.
Protocol 1: Disposal of Uncontaminated Small Quantities of this compound
This protocol is suitable for uncontaminated solid this compound weighing less than 1 kilogram or aqueous solutions of less than 1 liter.
-
Dissolution (for solid this compound): Dissolve the solid this compound in a volume of water that is at least 10-20 times the volume of the solid.
-
Dilution: Further dilute the resulting solution with water.
-
Drain Disposal: Slowly pour the diluted solution down a laboratory sink drain.
-
Flushing: Flush the drain with a generous amount of cold water for several minutes to ensure the solution is thoroughly cleared from the plumbing system.
Protocol 2: Disposal of Uncontaminated Large Quantities of this compound
This protocol is for uncontaminated solid this compound exceeding 1 kilogram or aqueous solutions greater than 1 liter.
-
Containment: Place the solid this compound or aqueous solution in a clearly labeled, sealed, and appropriate waste container.
-
Labeling: Label the container as "Non-Hazardous Waste: this compound".
-
Disposal: Dispose of the container in the regular solid or liquid laboratory waste stream, in accordance with your institution's and local waste management regulations.
Protocol 3: Disposal of Contaminated this compound
If this compound is mixed with or has come into contact with hazardous substances, it must be treated as hazardous waste.
-
Segregation: Do not mix contaminated this compound waste with non-hazardous waste.
-
Containment: Place the contaminated waste in a designated hazardous waste container that is compatible with the contaminating substance.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including this compound and the contaminants.
-
Disposal: Arrange for collection and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Essential Safety and Logistics for Handling Globotriose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of Globotriose, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The recommended PPE is based on a thorough risk assessment of the potential hazards associated with this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects against dust particles and potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the powdered substance. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
Hazard Identification and Safety Precautions
This compound is classified with the following GHS hazard statements, indicating potential risks upon exposure:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust during handling.
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Step-by-Step Disposal Guidance:
-
Assess the Waste Stream: Determine if the this compound waste is in its pure, solid form or in a solution.
-
Solid Waste:
-
Collect uncontaminated, pure this compound powder in a clearly labeled, sealed container for non-hazardous chemical waste.
-
Dispose of the container through your institution's established chemical waste program.
-
-
Solutions:
-
Aqueous Solutions: If this compound is dissolved in water with no other hazardous chemicals, it can typically be disposed of down the drain with a large amount of running water. Always confirm this with your local and institutional wastewater regulations.
-
Solvent Solutions: If dissolved in a hazardous solvent, the solution must be collected in a designated container for hazardous chemical waste. This container should be properly labeled with the full chemical contents.
-
-
Contaminated Materials:
-
Dispose of items such as gloves, weigh boats, and pipette tips that have come into contact with this compound as solid laboratory waste, unless they are contaminated with other hazardous materials.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
